2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
Description
Properties
IUPAC Name |
2,6-dibenzhydryl-2,6-diazaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)32-21-31(22-32)23-33(24-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVDPYLKLAKPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)CN(C2)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582107 | |
| Record name | 2,6-Bis(diphenylmethyl)-2,6-diazaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913814-37-6 | |
| Record name | 2,6-Bis(diphenylmethyl)-2,6-diazaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane: A Technical Guide for Medicinal Chemists
An In-depth Exploration of a Key Bioisostere in Modern Drug Discovery
The rigid, three-dimensional architecture of the 2,6-diazaspiro[3.3]heptane scaffold has established it as a valuable piperazine bioisostere in contemporary medicinal chemistry.[1][2] Its unique conformational constraints offer a distinct advantage in drug design, enabling the fine-tuning of compound properties to optimize target engagement and enhance pharmacokinetic profiles.[3] The introduction of bulky benzhydryl (diphenylmethyl) groups at the nitrogen atoms further modulates the molecule's lipophilicity and steric profile, making 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane a significant building block for creating novel chemical entities, particularly as ligands for biological targets such as the sigma-2 (σ2) receptor.[1] This guide provides a comprehensive technical overview of a robust and scalable synthetic route to this important compound, detailing the underlying chemical principles and offering practical, field-tested protocols.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be logically deconstructed through a retrosynthetic approach. The target molecule is envisioned as the product of a double N-alkylation of the parent 2,6-diazaspiro[3.3]heptane core. The spirocyclic core itself can be synthesized through a deprotection of a more stable, protected precursor, such as N,N'-dibenzyl-2,6-diazaspiro[3.3]heptane. This dibenzylated intermediate is accessible via a double intramolecular cyclization of a key acyclic precursor, which in turn can be prepared from a readily available starting material like pentaerythritol. This multi-step strategy ensures a controlled and efficient construction of the complex spirocyclic system.
Caption: Retrosynthetic pathway for this compound.
Synthesis of the 2,6-Diazaspiro[3.3]heptane Core
A robust and scalable synthesis of the 2,6-diazaspiro[3.3]heptane core begins with the readily available and inexpensive starting material, pentaerythritol. The synthesis proceeds through three key stages: tetrabromination, cyclization with a protecting group, and subsequent deprotection.
Stage 1: Synthesis of Pentaerythritol Tetrabromide
The initial step involves the conversion of pentaerythritol to pentaerythritol tetrabromide. This transformation is typically achieved by treating pentaerythritol with a strong brominating agent, such as hydrobromic acid, often in the presence of a catalyst.
Experimental Protocol:
A mixture of pentaerythritol and aqueous hydrobromic acid (48%) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the crude product is isolated. Purification by recrystallization yields pentaerythritol tetrabromide as a white solid.
| Reagent/Solvent | Molar Eq. | Purpose | Typical Yield |
| Pentaerythritol | 1.0 | Starting Material | - |
| Hydrobromic Acid (48%) | Excess | Brominating Agent | - |
| Product | - | Pentaerythritol Tetrabromide | >80% |
Stage 2: Synthesis of N,N'-Dibenzyl-2,6-diazaspiro[3.3]heptane
The tetrabrominated intermediate undergoes a double cyclization reaction with benzylamine to form the protected spirocyclic core. Benzylamine serves as both the nitrogen source and a readily removable protecting group. The reaction is typically carried out in a suitable solvent with a base to neutralize the hydrobromic acid formed during the reaction.
Experimental Protocol:
Pentaerythritol tetrabromide is dissolved in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). Benzylamine and a suitable base, such as potassium carbonate, are added to the solution. The mixture is heated to an elevated temperature (e.g., 100-120 °C) and stirred for several hours. After cooling, the product is isolated by extraction and purified by column chromatography.
| Reagent/Solvent | Molar Eq. | Purpose | Typical Yield |
| Pentaerythritol Tetrabromide | 1.0 | Spirocyclization Precursor | - |
| Benzylamine | 2.2 | Nitrogen Source & Protecting Group | - |
| Potassium Carbonate | Excess | Base | - |
| DMF | - | Solvent | - |
| Product | - | N,N'-Dibenzyl-2,6-diazaspiro[3.3]heptane | ~70-80% |
Stage 3: Debenzylation to 2,6-Diazaspiro[3.3]heptane
The final step in the synthesis of the core structure is the removal of the benzyl protecting groups. This is most effectively achieved through catalytic hydrogenation.
Experimental Protocol:
N,N'-Dibenzyl-2,6-diazaspiro[3.3]heptane is dissolved in a suitable solvent like ethanol or methanol. A palladium-on-carbon (Pd/C) catalyst is added, and the mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at room temperature. The reaction is monitored until the starting material is consumed. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the free base, 2,6-diazaspiro[3.3]heptane, which is often converted to a more stable salt, such as the dihydrochloride or oxalate, for storage and handling.[1][2]
| Reagent/Solvent | Molar Eq. | Purpose | Typical Yield |
| N,N'-Dibenzyl-2,6-diazaspiro[3.3]heptane | 1.0 | Protected Core | - |
| 10% Pd/C | Catalytic | Catalyst | - |
| Hydrogen Gas | Excess | Reducing Agent | - |
| Ethanol/Methanol | - | Solvent | - |
| Product | - | 2,6-Diazaspiro[3.3]heptane | >90% |
Final Step: Synthesis of this compound
The culminating step is the double N-alkylation of the 2,6-diazaspiro[3.3]heptane core with a benzhydryl halide. This reaction proceeds via a standard SN2 mechanism.
Caption: Final N,N'-dibenzhydrylation step.
Experimental Protocol:
To a solution of 2,6-diazaspiro[3.3]heptane (or its salt, with an appropriate amount of base to liberate the free amine) in an aprotic solvent such as DMF or tetrahydrofuran (THF), is added a base like potassium carbonate or sodium hydride.[1] Benzhydryl bromide or chloride is then added, and the reaction mixture is heated.[1] The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography to afford this compound.
| Reagent/Solvent | Molar Eq. | Purpose | Typical Yield |
| 2,6-Diazaspiro[3.3]heptane | 1.0 | Core Scaffold | - |
| Benzhydryl Bromide/Chloride | 2.1-2.5 | Alkylating Agent | - |
| Potassium Carbonate | Excess | Base | - |
| DMF/THF | - | Solvent | - |
| Product | - | This compound | Variable, typically moderate to good |
Characterization and Data
Thorough characterization of the final product is essential to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons (multiplet, ~7.1-7.5 ppm), methine protons of benzhydryl groups (singlet), and methylene protons of the spirocyclic core (singlets or multiplets).[1] |
| ¹³C NMR | Aromatic carbons, methine carbon of benzhydryl groups, spiro carbon, and methylene carbons of the azetidine rings. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₃₁H₃₀N₂ (m/z = 430.59).[4] |
| Purity (HPLC) | >95% |
Conclusion
The synthesis of this compound, while multi-stepped, is a logical and scalable process that utilizes well-established chemical transformations. By starting from the inexpensive pentaerythritol, a robust pathway through a protected intermediate allows for the efficient construction of the core spirocycle. The final double N-alkylation provides access to the desired target molecule, a valuable tool for medicinal chemists exploring new chemical space in drug discovery. The protocols and data presented herein provide a solid foundation for the successful synthesis and application of this important molecular scaffold.
References
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2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed. (URL: [Link])
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Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. - Sci-Hub. (URL: [Link])
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Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF - ResearchGate. (URL: [Link])
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1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Uniba. (URL: [Link])
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Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and - RSC Publishing. (URL: [Link])
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Concise synthesis of novel 2,6 -diazaspiro [3.3 ]heptan -1 -ones and their conversion into 2,6 - Semantic Scholar. (URL: [Link])
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2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem. (URL: [Link])
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Introduction: The Strategic Value of the Diazaspiro[3.3]heptane Scaffold
An In-Depth Technical Guide to the Characterization of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacological properties is paramount. The 2,6-diazaspiro[3.3]heptane core has emerged as a strategically significant scaffold, primarily valued as a rigid, three-dimensional bioisostere for the ubiquitous piperazine ring.[1][2] Its constrained bicyclic system offers a departure from the conformational flexibility of piperazine, providing a fixed spatial arrangement of nitrogen substituents. This rigidity can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable metabolic stability.[2][3][4]
The subject of this guide, this compound, incorporates two bulky benzhydryl (diphenylmethyl) groups onto this rigid core. These substituents are not merely protecting groups; they introduce significant lipophilicity and steric hindrance, and their phenyl rings can engage in crucial π-stacking interactions with protein targets, making the molecule a valuable intermediate and a tool for probing ligand-receptor interactions.[1] This document serves as a comprehensive technical resource for researchers, providing detailed insights into the synthesis, structural characterization, and chemical properties of this compound.
Molecular Structure
The structure of this compound is defined by a central quaternary carbon atom shared by two four-membered azetidine rings. Each nitrogen atom is substituted with a benzhydryl group.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: N,N'-Dibenzhydrylation
-
Preparation: To a round-bottom flask charged with a magnetic stir bar, add 2,6-diazaspiro[3.3]heptane (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add benzhydryl bromide or chloride (2.2 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Structural Characterization Data
The identity and purity of this compound are confirmed using a combination of spectroscopic techniques. While a complete dataset for this specific molecule is not published in a single source, the expected data can be reliably predicted based on its structure and data from closely related analogs. [5]
| Property / Technique | Expected Observation |
|---|---|
| CAS Number | 913814-37-6 [1] |
| Molecular Formula | C₃₁H₃₀N₂ |
| Molecular Weight | 430.6 g/mol [1] |
| Appearance | Expected to be a white to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15-7.45 (m, 20H, Ar-H), ~4.5 (s, 2H, N-CHPh₂), ~3.2-3.5 (m, 8H, azetidine-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~140-145 (Ar-C, quat.), ~127-129 (Ar-CH), ~70 (N-CHPh₂), ~60 (azetidine-CH₂), ~35 (spiro-C) |
| HRMS (ESI) | m/z [M+H]⁺ calculated for C₃₁H₃₁N₂⁺: 431.2487; Found: 431.24xx |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2950, 2850 (Aliphatic C-H stretch), ~1600, 1490, 1450 (Ar C=C stretch), ~1150 (C-N stretch) |
Chemical Properties and Reactivity Insights
A critical aspect for any researcher using this scaffold is its stability. The 2,6-diazaspiro[3.3]heptane core, being a strained four-membered ring system, exhibits sensitivity to strong acidic conditions.
-
Acid Sensitivity: Treatment with strong acids such as hydrochloric acid (HCl) can induce ring-opening of the azetidine moieties. [1][6]This is a crucial consideration for any subsequent synthetic steps, particularly deprotection.
-
Deprotection Strategy: For reactions requiring the removal of acid-labile protecting groups from other parts of a molecule, trifluoroacetic acid (TFA) in dichloromethane is the preferred method, as it has been shown to be compatible with the diazaspiro[3.3]heptane core where HCl is not. [6]* Benzhydryl Group Removal: The benzhydryl groups themselves can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C), regenerating the parent secondary amine core for further functionalization.
Applications in Drug Discovery and Development
The unique topology of this compound makes it a valuable building block in the synthesis of complex molecules for drug discovery.
-
Piperazine Bioisostere: The primary application of the core scaffold is to serve as a rigid replacement for piperazine. [1][4]This substitution can lock a molecule into a specific bioactive conformation, potentially improving target affinity and reducing off-target effects. The defined exit vectors from the nitrogen atoms provide a predictable geometry for substituent placement.
-
Scaffold for Biologically Active Ligands: The diazaspiro[3.3]heptane framework has been successfully incorporated into ligands for various biological targets. Notably, it has been explored in the development of selective ligands for the sigma-2 (σ₂) receptor, a target implicated in oncology and neurodegenerative disorders like Alzheimer's disease. [1][6]3. Intermediate for Library Synthesis: As a protected diamine, this compound is an ideal starting point for creating diverse chemical libraries. Sequential or one-pot deprotection and functionalization of the two nitrogen atoms allow for the rapid generation of novel analogs for structure-activity relationship (SAR) studies. [5]
Conclusion
This compound is more than a simple chemical intermediate; it is a sophisticated building block designed for the demands of modern medicinal chemistry. Its characterization reveals a rigid, sterically defined scaffold whose properties are dominated by the interplay between the constrained diazaspiro[3.3]heptane core and the bulky, lipophilic benzhydryl substituents. A thorough understanding of its synthesis, spectroscopic signature, and chemical reactivity—particularly its sensitivity to acid—is essential for its effective deployment in the design and synthesis of next-generation therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable scaffold into their discovery programs.
References
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Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586. Available at: [Link]
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Di Trocchio, F., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis, 366(18), 3894–3902. Available at: [Link]
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PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. PubChem Compound Summary for CID 21692404. Retrieved from: [Link]
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Yuan, G., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4983. Available at: [Link]
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Kirichok, A. A., et al. (2018). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 20(15), 4460–4464. Available at: [Link]
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de la Torre, D. J., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available at: [Link]
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Burkhard, J. A., et al. (2013). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and related scaffolds in the context of medicinal chemistry. Journal of Organic Chemistry, 78(2), 159-166. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Publication Request. Retrieved from: [Link]
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The Emergence of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane: A Rigid Scaffold for Navigating New Chemical Space
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer superior pharmacological properties is relentless. The piperazine ring, a cornerstone in over 100 FDA-approved drugs, has long been a default choice for its favorable physicochemical properties and synthetic tractability.[1] However, its inherent flexibility and potential for metabolic liabilities have driven the exploration of rigid bioisosteres.[1] Among these, the 2,6-diazaspiro[3.3]heptane (DSH) core has emerged as a compelling three-dimensional alternative.[1] This guide focuses on a particularly significant derivative, 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane, detailing its synthesis, unique characteristics, and strategic application in drug discovery.
The core structure of DSH is a spirocyclic system composed of two fused four-membered azetidine rings, a stark contrast to the six-membered chair conformation of piperazine.[1] This rigidity imparts a well-defined three-dimensional geometry. The addition of two benzhydryl (diphenylmethyl) groups to the nitrogen atoms introduces significant steric bulk and enhances lipophilicity.[2] These bulky substituents are not mere placeholders; they are critical for molecular recognition, capable of engaging in π-stacking interactions with biological targets, a feature that has been exploited in the development of ligands for challenging protein systems.[2][3]
Synthesis and Chemical Considerations: A Self-Validating Protocol
The synthesis of this compound and its analogs requires a robust and scalable methodology. The general approach involves the functionalization of the parent DSH core, which itself can be synthesized through various routes, including reductive amination.[4]
Core Synthesis Strategy: From Aldehyde to Spirocycle
A practical route to the DSH core involves the reductive amination of a suitable aldehyde precursor with primary amines, followed by a cyclization step.[4] This method is amenable to both large-scale synthesis and the creation of diverse chemical libraries.[4] The choice of reagents is critical for yield and purity.
Caption: General workflow for synthesizing the 2,6-diazaspiro[3.3]heptane core.
Protocol 1: Synthesis of this compound
This protocol details the direct N-alkylation of the DSH core. The choice of a strong base and an aprotic solvent is crucial to facilitate the nucleophilic substitution.
Materials:
-
2,6-Diazaspiro[3.3]heptane
-
Benzhydryl chloride
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2,6-diazaspiro[3.3]heptane (1.0 eq) in anhydrous DMF.
-
Base Addition: Add a suitable base, such as potassium carbonate (2.5 eq) or sodium hydride (2.2 eq), to the solution.[2] Stir the suspension for 15-20 minutes at room temperature. Causality: The base is essential to deprotonate the secondary amines of the DSH core, generating the nucleophilic species required for the subsequent alkylation.
-
Alkylation: Slowly add a solution of benzhydryl chloride (2.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Progression: Heat the mixture to an elevated temperature (e.g., 60-80°C) and monitor the reaction by TLC or LC-MS until completion.[2]
-
Work-up: Cool the reaction to room temperature. Quench carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography to yield this compound.
Critical Handling and Deprotection Insights
A key characteristic of the 2,6-diazaspiro[3.3]heptane scaffold is its sensitivity to strong acids.[2][3]
-
Acid Sensitivity: Treatment with hydrochloric acid (HCl) can induce a ring-opening of the strained azetidine rings.[3] This is a critical consideration during salt formation or deprotection steps.
-
Preferred Reagent: Trifluoroacetic acid (TFA) is the preferred reagent for deprotection protocols (e.g., removal of a Boc group from a mono-substituted DSH intermediate) as it avoids this unwanted ring-opening.[2][3]
Strategic Applications in Drug Discovery
The unique topology of the this compound scaffold makes it a valuable tool for medicinal chemists, particularly as a bioisostere for piperazine and as a means to engage with specific biological targets.
A Superior Bioisostere to Piperazine?
The DSH core is fundamentally different from piperazine, offering a rigid, spirocyclic structure that projects substituents into distinct vectors in 3D space.[1] This has profound implications for drug design.
Caption: Bioisosteric replacement of flexible piperazine with the rigid DSH scaffold.
Data Presentation: Physicochemical Properties
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane (DSH) | Rationale for Advantage |
| 3D Shape | Flexible (Chair/Boat) | Rigid, Defined Vectors | Reduces conformational entropy upon binding, potentially increasing affinity and selectivity. |
| Aqueous Solubility | High | Generally Superior[2] | The spirocyclic nature can disrupt crystal packing and improve solvation. |
| Lipophilicity (logD) | Lower | Higher (especially with substituents) | Can be modulated. DSH derivatives often show lower lipophilicity than piperazine counterparts with similar substituents, aiding in escaping high logD space.[5] |
| Metabolic Stability | Prone to oxidation | Potentially Improved[6] | The rigid, strained ring system can be less susceptible to metabolism by CYP enzymes.[7] |
Targeting the Sigma-2 (σ2) Receptor
The 2,6-diazaspiro[3.3]heptane scaffold has shown particular promise in the development of ligands for the sigma-2 (σ2) receptor, a target implicated in oncology and neurodegenerative diseases.[2] In this context, the dibenzhydryl groups are not passive but play an active role in binding. Molecular modeling and structure-activity relationship (SAR) studies suggest that the benzhydryl groups can form crucial π-stacking interactions with aromatic residues, such as TYR150, in the receptor's binding pocket, while the core nitrogen atoms may engage in hydrogen bonding with residues like ASP29.[3]
Caption: Key interactions of a DSH ligand with the Sigma-2 receptor.
Navigating Structure-Activity Relationships (SAR)
While the DSH scaffold offers many advantages, it is not a universal solution. The rigid geometry that is beneficial for some targets can be detrimental for others.
-
Potency Trade-offs: In certain cases, replacing piperazine with a DSH core has led to a dramatic loss of potency.[5] This highlights that the precise orientation of functional groups is critical and the DSH scaffold may not always replicate the required binding conformation of a more flexible piperazine ligand.[5]
-
Balanced Design: There is often a balance to be struck between improved solubility and reduced receptor affinity.[2] The design of substituents on the DSH core must be carefully considered to maintain or enhance biological activity.
Conclusion and Future Perspectives
This compound represents a significant evolution from traditional scaffolds like piperazine. Its rigid, three-dimensional structure, combined with the unique properties imparted by the bulky benzhydryl groups, provides a powerful platform for developing novel therapeutics. It allows medicinal chemists to explore new chemical space with greater control over molecular geometry and physicochemical properties.[8]
The successful application of this scaffold in targeting the sigma-2 receptor underscores its potential.[2] However, the challenges related to potential potency loss upon bioisosteric replacement emphasize the need for a deep, target-specific understanding of the SAR. Future work will likely focus on expanding the library of DSH derivatives with diverse substitutions to fine-tune their properties for a wider range of biological targets, solidifying the role of strained spirocycles as a cornerstone of modern drug discovery.[9][10][11]
References
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Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] - ResearchGate. [Link]
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Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed. [Link]
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Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF - ResearchGate. [Link]
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(PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes - ResearchGate. [Link]
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Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI. [Link]
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Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. [Link]
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1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Uniba. [Link]
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(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. [Link]
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Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. [Link]
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Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. [Link]
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Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF - ResearchGate. [Link]
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Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets - PMC - PubMed Central. [Link]
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An In-Depth Technical Guide to 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the exploration of novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. One such class of compounds that has garnered significant interest is the diazaspiro[3.3]heptane family. These rigid spirocyclic systems serve as bioisosteres for the ubiquitous piperazine moiety, a common fragment in numerous approved drugs.[1] The constrained conformation of the diazaspiro[3.3]heptane core offers a departure from the more flexible piperazine ring, providing a unique opportunity to enhance target selectivity and fine-tune pharmacokinetic properties.[2][3]
This technical guide focuses on a specific derivative, 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane (CAS Number: 913814-37-6), a compound that marries the rigid diazaspiro[3.3]heptane core with the sterically demanding and lipophilic benzhydryl (diphenylmethyl) groups.[3] This substitution pattern makes it a valuable building block for the synthesis of more complex molecular entities and a compelling candidate for the development of novel therapeutics, particularly as ligands for biological targets such as the sigma-2 (σ2) receptor.[3]
This document provides a comprehensive overview of this compound, including its synthesis, chemical properties, and potential applications, with a focus on providing practical insights for researchers in the field.
Physicochemical and Structural Properties
| Property | Value | Source |
| CAS Number | 913814-37-6 | [4][5] |
| Molecular Formula | C₃₁H₃₀N₂ | [] |
| Molecular Weight | 430.6 g/mol | [] |
| IUPAC Name | 2,6-bis(diphenylmethyl)-2,6-diazaspiro[3.3]heptane | |
| LogP (calculated) | 3.798 | [7] |
The core of this compound is the 2,6-diazaspiro[3.3]heptane moiety, a spirocyclic system composed of two fused four-membered azetidine rings.[1] This rigid structure distinguishes it from the flexible chair conformation of piperazine. The two nitrogen atoms are substituted with benzhydryl groups, which are large, non-polar moieties that significantly increase the molecule's steric bulk and lipophilicity.[3] These benzhydryl groups can play a critical role in receptor binding through π-stacking interactions.[3]
Synthesis of this compound and its Core
Part 1: Synthesis of the 2,6-Diazaspiro[3.3]heptane Core
A practical and scalable route to functionalized 2,6-diazaspiro[3.3]heptanes has been reported, which can be adapted for the synthesis of the unsubstituted core.[2] The general approach involves the reductive amination of a suitable aldehyde followed by cyclization.
Experimental Protocol: Synthesis of a Functionalized 2,6-Diazaspiro[3.3]heptane (Adapted from Hamza et al., 2007) [2]
-
Reductive Amination:
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of the desired primary amine and one equivalent of acetic acid.
-
Stir the mixture at room temperature to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride to the reaction mixture and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.
-
Purify the resulting secondary amine by column chromatography.
-
-
Cyclization:
-
Dissolve the purified amine from the previous step in a suitable solvent such as THF.
-
Add a strong base, for example, potassium tert-butoxide (t-BuOK), to the solution.
-
Heat the reaction mixture to promote intramolecular cyclization.
-
After the reaction is complete, cool the mixture, filter to remove any inorganic salts, and concentrate the solvent.
-
Purify the final 2,6-diazaspiro[3.3]heptane derivative by column chromatography.
-
Part 2: Synthesis of this compound
The final step in the synthesis of the target compound involves the N,N'-dialkylation of the 2,6-diazaspiro[3.3]heptane core with a benzhydryl halide.
Hypothetical Experimental Protocol: Synthesis of this compound
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2,6-diazaspiro[3.3]heptane (1 equivalent) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.2 equivalents), to the solution.
-
-
Alkylation:
-
To the stirred suspension, add benzhydryl bromide or benzhydryl chloride (2.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Reactivity and Chemical Behavior
The chemical behavior of this compound is largely dictated by the properties of its core and substituents. The nitrogen atoms of the diazaspiro[3.3]heptane core are basic and can be protonated or further alkylated.
A key consideration in the handling and use of this class of compounds is their sensitivity to strong acids. Treatment of the 2,6-diazaspiro[3.3]heptane scaffold with hydrochloric acid (HCl) has been reported to cause ring-opening. Therefore, for procedures requiring an acidic medium, such as the deprotection of Boc-protected intermediates, trifluoroacetic acid (TFA) is the preferred reagent.[3]
The benzhydryl groups are relatively stable but can be cleaved under certain hydrogenolysis conditions. The aromatic rings of the benzhydryl groups can undergo electrophilic aromatic substitution, although the steric hindrance around the rings may reduce their reactivity.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound in scientific research is as a building block for the synthesis of more complex molecules with potential therapeutic applications.[3]
Bioisostere of Piperazine
The 2,6-diazaspiro[3.3]heptane core is a valuable three-dimensional, rigid bioisostere of piperazine.[1][3] The rigid spirocyclic nature of the core provides a well-defined orientation of the substituents on the nitrogen atoms, which can lead to improved binding affinity and selectivity for biological targets compared to the more flexible piperazine-containing analogues.
Ligand for Sigma-2 (σ2) Receptors
The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is a target of interest in oncology and for the treatment of neurodegenerative diseases due to its overexpression in proliferating cancer cells.[8] The 2,6-diazaspiro[3.3]heptane scaffold has been explored for the development of selective σ2 receptor ligands.[3][8] The bulky benzhydryl groups in this compound can enhance lipophilicity and promote receptor binding through hydrophobic and π-stacking interactions.[3]
Experimental Workflow: Synthesis and Evaluation of Sigma-2 Receptor Ligands [8]
This workflow outlines the general steps for synthesizing and evaluating σ2 receptor ligands based on the 2,6-diazaspiro[3.3]heptane scaffold.
Caption: A generalized workflow for the synthesis and evaluation of sigma-2 receptor ligands incorporating the 2,6-diazaspiro[3.3]heptane core.
Protocol for Radioligand Binding Assay for Sigma-2 Receptor Affinity [8]
-
Membrane Preparation:
-
Homogenize rat liver tissue in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer to a desired protein concentration.
-
-
Binding Assay:
-
Incubate the membrane homogenate with a radioligand (e.g., [³H]DTG) and varying concentrations of the test compound.
-
To ensure selectivity for the σ2 receptor, a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) is included to block binding to σ1 sites.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
-
Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and unbound radioligand.
-
Measure the radioactivity retained on the filters.
-
Calculate the inhibition constant (Ki) of the test compound for the σ2 receptor by analyzing the competition binding data.
-
Conclusion and Future Perspectives
This compound represents a compelling molecular scaffold for the development of novel chemical entities in medicinal chemistry. Its rigid, three-dimensional structure, combined with the significant steric and electronic influence of the benzhydryl groups, offers a unique platform for the design of selective ligands for a variety of biological targets. While detailed experimental data for this specific compound remains to be fully disclosed in the public domain, the established synthetic routes for the 2,6-diazaspiro[3.3]heptane core and its derivatives provide a clear path for its preparation and further investigation.
Future research efforts should focus on the detailed characterization of this compound and the exploration of its biological activity, particularly in the context of σ2 receptor modulation. The synthesis and evaluation of a library of analogues with variations in the substitution pattern on the benzhydryl groups could provide valuable structure-activity relationship (SAR) data and lead to the discovery of potent and selective therapeutic agents. The continued exploration of such novel spirocyclic scaffolds is a promising avenue for escaping the "flatland" of traditional aromatic and heteroaromatic drug candidates and advancing the field of drug discovery.
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- Hamza, D., Stocks, M. J., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
- BOC Sciences. (n.d.). CAS 913814-37-6 2,6-Diazaspiro[3.3]heptane, 2,6-bis(diphenylmethyl)-.
- Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6642–6645.
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- Al-Gharabli, S. I., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.
- Degennaro, L., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes.
- BenchChem. (2025). Application Notes & Protocols: Synthesis of Sigma-2 Receptor Ligands Utilizing 2,6-Diazaspiro[3.3]heptane. BenchChem.
- ChemicalBook. (2025). Benzhydrylamine | 91-00-9.
- BOC Sciences. (n.d.). CAS 913814-37-6 2,6-Diazaspiro[3.3]heptane, 2,6-bis(diphenylmethyl)-.
- Cheméo. (n.d.). Chemical Properties of Benzhydrylamine (CAS 91-00-9).
- Sigma-Aldrich. (n.d.). Benzhydrylamine 97%.
- PubChem. (n.d.). Benzhydrylamine.
- Arctom Scientific. (n.d.). CAS NO. 913814-37-6 | this compound.
- Synthonix. (n.d.). This compound - [D64173].
- Wuhan Kosite Biological Technology Co., Ltd. (n.d.). This compound.
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An In-Depth Technical Guide to the Molecular Structure of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane, a key building block in medicinal and organic chemistry. The unique three-dimensional conformation of its 2,6-diazaspiro[3.3]heptane core, a recognized piperazine bioisostere, coupled with the steric and electronic influence of its two benzhydryl substituents, makes it a molecule of significant interest in the design of novel therapeutics. This document details the synthesis, structural characterization, and potential applications of this compound, offering field-proven insights for researchers in drug discovery and development.
Introduction: The Significance of the Spirocyclic Scaffold
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The 2,6-diazaspiro[3.3]heptane framework has emerged as a valuable structural motif, serving as a rigid and conformationally constrained bioisostere for the more flexible piperazine ring. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. The title compound, this compound, incorporates this privileged scaffold, further functionalized with bulky benzhydryl groups that can profoundly influence its physicochemical properties and biological activity. These benzhydryl moieties are known to enhance lipophilicity and can participate in crucial π-stacking interactions within protein binding pockets. This guide will delve into the intricacies of its molecular architecture, providing a foundational understanding for its application in the synthesis of complex molecular entities.
Molecular Structure and Conformation
The defining feature of this compound is its spirocyclic core, where two azetidine rings share a single carbon atom. This arrangement imparts a high degree of rigidity, significantly limiting the conformational freedom compared to monocyclic amines like piperazine.
Key Structural Features:
-
Spiro Center: The central quaternary carbon atom is the linchpin of the bicyclic system, creating a distinct three-dimensional geometry.
-
Azetidine Rings: The four-membered azetidine rings are strained, influencing the bond angles and lengths of the entire molecule.
-
Benzhydryl Substituents: The two large, non-polar benzhydryl (diphenylmethyl) groups attached to the nitrogen atoms dominate the steric and electronic landscape of the molecule. They introduce significant bulk, which can be advantageous for specific receptor interactions and can also shield the nitrogen lone pairs, modulating their basicity.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the 2,6-diazaspiro[3.3]heptane core, followed by the introduction of the benzhydryl groups.
Synthesis of the 2,6-Diazaspiro[3.3]heptane Core
A practical and scalable route to the 2,6-diazaspiro[3.3]heptane scaffold involves a reductive amination followed by a cyclization reaction.
Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane (A representative analogue)
-
Reductive Amination: An appropriate aldehyde precursor is reacted with a primary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the intermediate secondary amine.
-
Cyclization: The intermediate is then treated with a base, such as potassium tert-butoxide, in a suitable solvent like THF to facilitate an intramolecular nucleophilic substitution, forming the spirocyclic core. The reaction is typically heated to drive it to completion.
Caption: Synthesis of the 2,6-diazaspiro[3.3]heptane core.
Synthesis of this compound
Once the diazaspiro[3.3]heptane core is obtained, the benzhydryl groups are introduced via nucleophilic substitution.
Experimental Protocol:
-
N-Alkylation: The 2,6-diazaspiro[3.3]heptane is reacted with two equivalents of benzhydryl chloride or bromide.
-
Base and Solvent: The reaction is carried out in the presence of a non-nucleophilic base, such as potassium carbonate or sodium hydride, to neutralize the hydrohalic acid byproduct. An aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is used.
-
Reaction Conditions: The reaction mixture is typically heated to ensure complete conversion.
-
Purification: The final product is purified using standard techniques such as column chromatography.
Caption: Synthesis of this compound.
Structural Characterization
The identity and purity of this compound are confirmed using a suite of analytical techniques.
Table 1: Spectroscopic Data for 2,6-Diazaspiro[3.3]heptane Derivatives
| Technique | Nucleus/Method | Expected Chemical Shifts (ppm) or m/z | Interpretation |
| NMR Spectroscopy | ¹H | ~3.0-4.0 | Protons on the azetidine rings |
| ~7.2-7.5 | Aromatic protons of the benzhydryl groups | ||
| ¹³C | ~50-65 | sp³ carbons of the spirocyclic core | |
| ~125-145 | Aromatic carbons of the benzhydryl groups | ||
| Mass Spectrometry | ESI-MS | [M+H]⁺ | Confirmation of the molecular weight |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural attributes of this compound make it a valuable scaffold for the development of novel therapeutic agents.
-
Piperazine Bioisostere: Its primary application is as a rigid replacement for the piperazine moiety, which is a common substructure in many approved drugs. This substitution can lead to improved metabolic stability and receptor binding affinity.
-
Neurological and Oncological Targets: The 2,6-diazaspiro[3.3]heptane core has been explored in the development of ligands for various biological targets, including the sigma-2 (σ2) receptor, which is implicated in oncology and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Modulation of Physicochemical Properties: The introduction of the two benzhydryl groups significantly increases the lipophilicity of the molecule, which can be a critical factor in its ability to cross the blood-brain barrier and engage with central nervous system targets.
Caption: Application of the title compound in drug discovery.
Conclusion
This compound represents a confluence of desirable structural features for modern medicinal chemistry. Its rigid spirocyclic core provides a well-defined three-dimensional architecture, while the benzhydryl substituents offer opportunities for tuning lipophilicity and engaging in specific receptor interactions. This guide has provided a detailed overview of its synthesis, structural characteristics, and potential applications, underscoring its importance as a versatile building block for the creation of next-generation therapeutics. Further research, including the acquisition of detailed crystallographic and spectroscopic data, will undoubtedly continue to unlock the full potential of this intriguing molecule.
References
A Technical Guide to 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane: A Three-Dimensional Bioisostere for Piperazine in Modern Drug Discovery
Abstract: The piperazine ring is a ubiquitous scaffold in medicinal chemistry, present in over 100 FDA-approved drugs.[1][2] Its favorable physicochemical properties, however, are often counterbalanced by metabolic liabilities, prompting the search for robust bioisosteres. This guide provides an in-depth technical exploration of 2,6-diazaspiro[3.3]heptane (DSH) as a rigid, three-dimensional piperazine surrogate, with a specific focus on the 2,6-dibenzhydryl derivative. We will dissect the strategic rationale for this bioisosteric replacement, detail synthetic methodologies and evaluation protocols, and present case studies demonstrating its superior performance in optimizing drug candidates.
The Strategic Imperative for Piperazine Bioisosteres
Bioisosterism, the strategy of replacing a functional group with another that possesses similar physical and chemical properties, is a cornerstone of modern drug design.[3][4][5] This approach is employed to fine-tune the efficacy, toxicity, and pharmacokinetic profiles of lead compounds.[3][4][6] The piperazine moiety, a six-membered heterocycle, is a frequent choice for medicinal chemists due to its high aqueous solubility and two basic nitrogen atoms that are readily functionalized.[1]
However, the conformational flexibility of the piperazine ring can lead to suboptimal target engagement and metabolic instability. This has driven the exploration of rigidified analogs that can better pre-organize functional groups for optimal interaction with biological targets and offer novel intellectual property space.[7] Among these, the 2,6-diazaspiro[3.3]heptane (DSH) scaffold has emerged as a particularly compelling alternative.[1]
The 2,6-Diazaspiro[3.3]heptane Scaffold: A Paradigm Shift in Rigidity and Vectorial Control
The fundamental distinction between piperazine and DSH lies in their topology. Piperazine typically adopts a flexible chair conformation, whereas DSH is a rigid spirocyclic system composed of two fused four-membered azetidine rings.[1] This structural rigidity has profound implications for drug design:
-
Enhanced Three-Dimensionality (3D): The spirocyclic nature of DSH introduces a higher fraction of sp³-hybridized carbons (Fsp³), a property correlated with improved physicochemical properties and a higher probability of clinical success.[7][8]
-
Predictable Vectorial Orientation: The constrained conformation of DSH allows for a more precise and predictable orientation of substituents, leading to optimized interactions with target proteins and potentially enhanced selectivity.[7][9]
-
Modulation of Physicochemical Properties: The DSH core can significantly alter key drug-like properties. Compared to piperazine, DSH analogs often exhibit increased basicity and reduced lipophilicity (lower logD), which can improve solubility and other ADME (Administration, Distribution, Metabolism, and Excretion) characteristics.[7][10][11]
The subject of this guide, 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane , incorporates two bulky benzhydryl (diphenylmethyl) groups. These groups further enhance the scaffold's utility by introducing significant steric bulk, increasing lipophilicity, and providing opportunities for crucial π-stacking interactions with aromatic residues in a target's binding pocket.[12]
Comparative Analysis: Piperazine vs. 2,6-Diazaspiro[3.3]heptane
The decision to replace a piperazine with a DSH scaffold is a data-driven choice aimed at overcoming specific liabilities. The following table summarizes the key differences that guide this strategic substitution.
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane (DSH) | Rationale for Bioisosteric Replacement |
| Structure | Flexible 6-membered ring | Rigid spirocyclic [3.3] system | Increased rigidity can lower the entropic penalty of binding, improving affinity and selectivity.[11] |
| Conformation | Chair, boat, twist-boat | Fused azetidine rings | Locks substituents in defined spatial vectors, improving target engagement.[7] |
| N-N Distance | ~2.9 Å | ~4.2 Å | The "stretched" nature of DSH allows it to span larger distances and engage different residues in a binding pocket.[13] |
| Lipophilicity (logD) | Baseline | Generally lower (more hydrophilic) | Lowering logD can improve solubility and reduce off-target toxicity.[7][10] |
| Basicity (pKa) | Lower | Generally higher | Increased basicity can lead to stronger ionic interactions with acidic residues like aspartate or glutamate.[11] |
| Metabolic Stability | Potential for N-dealkylation | Often improved due to steric hindrance | The spirocyclic core can be more resistant to oxidative metabolism.[7][14] |
Synthesis and Workflow
The synthesis of this compound is achievable through established synthetic routes. A general and robust method involves the initial construction of the DSH core followed by N-functionalization.
Diagram: Synthetic Workflow
Caption: General synthetic pathway for this compound.
Experimental Protocol: Synthesis of the DSH Core
This protocol is adapted from a general method for synthesizing functionalized 2,6-diazaspiro[3.3]heptanes.[15][16]
Objective: To synthesize the 2,6-diazaspiro[3.3]heptane core via reductive amination and subsequent cyclization.
Step 1: Reductive Amination
-
To a stirred solution of the aldehyde precursor (e.g., 1-benzyl-3-chloromethylazetidine-3-carbaldehyde) in dichloroethane, add one equivalent of the desired primary amine (e.g., aniline) and one equivalent of acetic acid.
-
Stir the mixture at room temperature to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (Na(OAc)₃BH) portion-wise to reduce the iminium ion to the corresponding secondary amine.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate amine.
Step 2: Spirocyclization
-
Dissolve the crude amine from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add 2.2 equivalents of potassium tert-butoxide (t-BuOK) as a 1.0 M solution in THF.
-
Heat the reaction mixture at 70 °C in a sealed tube. The causality here is that the strong base promotes an intramolecular nucleophilic substitution, where the secondary amine displaces the chloride to form the second azetidine ring, thus closing the spirocycle.
-
Monitor the reaction for completion (typically 2-3 hours). Additional base may be required.[15]
-
Cool the reaction to room temperature and filter to remove potassium chloride salts.
-
Evaporate the solvent and purify the residue by column chromatography to yield the desired 2,6-diazaspiro[3.3]heptane derivative.
Experimental Protocol: N-Benzhydrylation
Objective: To attach the benzhydryl groups to the DSH core.
-
Dissolve the synthesized 2,6-diazaspiro[3.3]heptane in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).[12]
-
Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the secondary amines.
-
Add at least two equivalents of benzhydryl chloride to the reaction mixture.
-
Heat the reaction to ensure complete conversion. The progress can be monitored by LC-MS.
-
After the reaction is complete, cool to room temperature, and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via silica gel chromatography to obtain this compound.
Self-Validation Note: It is critical to monitor deprotection steps when using protecting groups like Boc or Benzyl. The DSH scaffold can undergo ring-opening when treated with strong acids like HCl; therefore, trifluoroacetic acid (TFA) is the preferred deprotection reagent for this core.[12][17]
Evaluation and Characterization Workflow
Once synthesized, the compound must be rigorously evaluated to confirm its identity and quantify its physicochemical and pharmacological properties relative to its piperazine-containing counterpart.
Diagram: Lead Optimization and Evaluation Workflow
Caption: Iterative workflow for lead optimization using DSH bioisosteres.
Protocol: Physicochemical Characterization
Objective: To determine the lipophilicity (logD) and basicity (pKa) of the DSH analog for comparison with the parent piperazine compound.
-
logD Measurement:
-
Prepare a stock solution of the test compound in DMSO.
-
Add a small aliquot to a biphasic system of octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Shake vigorously to allow for partitioning between the two phases.
-
Centrifuge to separate the layers.
-
Carefully sample both the aqueous and octanol layers.
-
Determine the concentration of the compound in each layer using LC-MS/UV.
-
Calculate logD₇.₄ as log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
-
pKa Measurement:
-
Utilize potentiometric titration.
-
Dissolve a precise amount of the compound in a methanol/water solution.
-
Titrate the solution with a standardized solution of HCl, measuring the pH after each addition of titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. The DSH scaffold will have two pKa values.
-
Case Studies: The DSH Scaffold in Action
The theoretical advantages of the DSH scaffold have been validated in several drug discovery programs, where its incorporation led to significant improvements in drug properties.
-
Case Study 1: PARP Inhibitors: In the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, the replacement of the piperazine ring in the approved drug Olaparib with a 2,6-diazaspiro[3.3]heptane moiety resulted in a remarkable enhancement of selectivity for PARP-1 over other PARP family members.[7][8] This increased selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of DSH to create safer therapeutic agents.[8][13]
-
Case Study 2: SOS1 Agonists: For Son-of-sevenless homologue 1 (SOS1) agonists, which function by modulating RAS, a DSH analog exhibited a 3-fold improvement in binding affinity compared to its piperazine counterpart.[11] X-ray crystallography revealed that while the key hydrogen bond to an aspartate residue was conserved, the increased rigidity and basicity of the DSH scaffold led to a more favorable binding geometry and a lower entropic penalty upon binding.[11][13]
-
Case Study 3: σ2 Receptor Ligands: Research into ligands for the sigma-2 (σ2) receptor, a target for oncology and neurodegenerative diseases, has explored various diazaspiro cores as piperazine bioisosteres.[12][17] These studies demonstrate the utility of the DSH scaffold in systematically probing the receptor's binding site to optimize ligand affinity and selectivity.[17]
Conclusion and Future Perspectives
The 2,6-diazaspiro[3.3]heptane scaffold, and by extension its 2,6-dibenzhydryl derivative, represents a powerful tool in the medicinal chemist's arsenal. Its inherent rigidity, predictable three-dimensional structure, and ability to favorably modulate key physicochemical properties make it a superior bioisostere for the flexible piperazine ring in many contexts. By strategically replacing piperazine with DSH, researchers can overcome common liabilities associated with metabolism, selectivity, and potency. The successful application of this scaffold in diverse drug discovery programs validates its role as a key building block for developing the next generation of safer and more effective medicines. The continued exploration of strained spirocyclic systems will undoubtedly unlock further opportunities to navigate complex biological space with unprecedented precision.[9][14][18][19]
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- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing.
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The Decisive Role of Steric Hindrance: Navigating Chemical Space with Benzhydryl-Substituted Diazaspiro Compounds
An In-Depth Technical Guide
This guide provides an in-depth exploration of the profound steric effects exerted by the benzhydryl (diphenylmethyl) group when incorporated into diazaspirocyclic scaffolds. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a mere recitation of facts to dissect the causal relationships between molecular architecture and pharmacological function. We will examine how the sheer bulk of the benzhydryl moiety dictates synthetic pathways, governs conformational equilibria, and ultimately defines the interaction of these molecules with their biological targets, particularly within the central nervous system (CNS).
The Strategic Union of a Privileged Scaffold and a Bulky Pharmacophore
The journey of drug discovery is often a quest for molecular frameworks that offer both structural rigidity and precise vectoral presentation of pharmacophoric elements. Diazaspiro compounds, characterized by two nitrogen-containing rings sharing a single carbon atom, have emerged as "privileged structures." Their rigid, three-dimensional nature allows for the precise orientation of substituents in chemical space, reducing the entropic penalty upon binding to a receptor and often leading to enhanced potency and selectivity.
Simultaneously, the benzhydryl motif is a cornerstone pharmacophore in medicinal chemistry, particularly renowned for its prevalence in neuroactive and antihistaminic drugs.[1] Its defining features are its significant lipophilicity and, most critically, its substantial steric bulk. Comprising two phenyl rings attached to a single methylene carbon, this group is not a simple, static appendage. The rotation of the phenyl rings and the bond connecting to the core scaffold introduces complex conformational possibilities.
The strategic incorporation of a benzhydryl group onto a diazaspiro scaffold creates a molecular entity where steric hindrance is not a liability but a powerful design element. This guide illuminates how chemists harness these steric effects to craft molecules with finely tuned pharmacological profiles.
Synthetic Considerations: Taming the Bulky Nucleophile
The introduction of the sterically demanding benzhydryl group onto a diazaspiro nitrogen atom presents a significant synthetic challenge. Standard N-alkylation procedures can be sluggish or fail entirely due to the hindrance around the reacting centers. Therefore, specialized strategies are often required to achieve efficient coupling.
One effective approach involves the use of highly reactive benzhydryl organometallic reagents.[2][3] For instance, the generation of benzhydryllithium from diphenylmethane and an organolithium base creates a potent nucleophile capable of overcoming the steric barrier to attack an appropriate electrophilic nitrogen precursor.[2]
Workflow: Synthesis via Organometallic Addition
The following diagram outlines a generalized workflow for the synthesis of a benzhydryl-substituted diazaspiro compound.
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electronic properties of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
An In-Depth Technical Guide to the Electronic Properties of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
Abstract
This technical guide provides a comprehensive framework for the characterization of the . While this specific molecule is a novel target for electronic property investigation, this document synthesizes established methodologies and theoretical principles from related spirocyclic and electroactive compounds to propose a robust research plan. We will delve into the theoretical underpinnings of its molecular structure, outline detailed experimental protocols for determining key electronic parameters, and present a computational workflow for theoretical validation. This guide is intended to serve as a foundational document for researchers seeking to explore the potential of this and similar molecules in materials science and medicinal chemistry.
Introduction: The Scientific Interest in this compound
The molecule this compound is a fascinating subject for investigation due to its unique structural features. It combines a rigid, three-dimensional 2,6-diazaspiro[3.3]heptane core with two bulky, electronically active benzhydryl (diphenylmethyl) groups.[1] The spirocyclic nature of the core, where two rings share a single carbon atom, imparts significant morphological stability, a desirable trait in materials for organic electronics.[2][3] The diazaspiro[3.3]heptane scaffold is also of considerable interest in medicinal chemistry, where it is explored as a bioisostere for piperazine to improve pharmacological profiles of drug candidates.[4][5][6]
The benzhydryl substituents are expected to play a crucial role in defining the electronic properties of the molecule. The phenyl rings introduce π-systems that can engage in electronic interactions, such as π-stacking, which are critical for charge transport in organic semiconductors and for binding to biological targets.[1] Understanding the interplay between the rigid, insulating spiro-core and the electroactive benzhydryl arms is key to unlocking the potential of this class of molecules.
This guide will outline a multidisciplinary approach, combining electrochemical, spectroscopic, and computational techniques to build a comprehensive picture of the electronic landscape of this compound.
Molecular and Electronic Structure: A Theoretical Overview
The electronic properties of a molecule are intrinsically linked to its structure. For this compound, we can anticipate several key features:
-
The Spiro Linkage: The central spiro-carbon is sp³-hybridized, which effectively isolates the two halves of the molecule electronically.[2] This means that the electronic properties will be largely dominated by the benzhydryl groups, with the spiro-core acting as a rigid scaffold that dictates their spatial orientation.
-
The Benzhydryl Groups: Each benzhydryl group contains two phenyl rings. The degree of π-conjugation and the potential for intramolecular and intermolecular π-π interactions will be heavily influenced by the torsional angles of these rings. These interactions are fundamental to charge transport in the solid state.
-
The Diaza Core: The nitrogen atoms in the diazaspiro[3.3]heptane core introduce lone pairs of electrons, which can influence the molecule's basicity and its ability to coordinate with metal ions or participate in hydrogen bonding.[4] While not directly part of a conjugated system, their inductive effects can subtly modulate the electronic environment of the benzhydryl groups.
The overall molecular geometry, particularly the orientation of the benzhydryl groups relative to each other, will be a critical determinant of the bulk electronic properties.
Experimental Characterization of Electronic Properties
A thorough understanding of the requires a combination of electrochemical and spectroscopic techniques. The following protocols are proposed as a starting point for investigation.
Electrochemical Analysis: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of a molecule and for estimating the energies of its frontier molecular orbitals (HOMO and LUMO).[7]
Experimental Protocol:
-
Solution Preparation: Prepare a 1 mM solution of this compound in a suitable electrochemical solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Measurement: Purge the solution with an inert gas (e.g., argon) for 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by sweeping the potential from an initial value where no reaction occurs to a potential where oxidation or reduction is observed, and then reversing the scan.
-
Internal Reference: After recording the voltammogram of the sample, add a small amount of ferrocene as an internal standard and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable reference potential.[7]
-
Data Analysis: Determine the onset potentials for oxidation (E_ox) and reduction (E_red) from the voltammogram.
Data Interpretation:
The HOMO and LUMO energy levels can be estimated using the following empirical formulas[7]:
-
E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV
The electrochemical band gap (E_g^electrochem) can then be calculated as the difference between the LUMO and HOMO energies.
Hypothetical Data Summary:
| Compound | E_ox (V vs Fc/Fc⁺) | E_red (V vs Fc/Fc⁺) | E_HOMO (eV) | E_LUMO (eV) | E_g^electrochem (eV) |
| This compound | 1.2 | -2.5 | -6.0 | -2.3 | 3.7 |
Spectroscopic Analysis: UV-Visible and Photoluminescence Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule, while photoluminescence (PL) spectroscopy reveals its emissive properties.
Experimental Protocol:
-
Solution Preparation: Prepare dilute solutions of this compound in a UV-transparent solvent (e.g., cyclohexane or dichloromethane) at various concentrations.
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm.
-
PL Measurement: Record the emission spectrum using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum observed in the UV-Vis spectrum.
-
Thin Film Preparation: For solid-state characterization, prepare a thin film of the compound by spin-coating or vacuum deposition onto a quartz substrate and repeat the UV-Vis and PL measurements.
Data Interpretation:
The optical band gap (E_g^optical) can be estimated from the onset of the absorption edge in the UV-Vis spectrum using the Tauc plot method or by converting the onset wavelength (λ_onset) to energy using the equation: E_g^optical = 1240 / λ_onset (nm) in eV.[7] The PL spectrum will indicate if the molecule is fluorescent or phosphorescent and at what energies it emits light.
Hypothetical Data Summary:
| Compound | λ_abs^max (nm) | λ_em^max (nm) | λ_onset (nm) | E_g^optical (eV) |
| This compound | 280 | 350 | 320 | 3.88 |
Computational Chemistry Workflow
Computational modeling provides invaluable insights into the electronic structure and properties of molecules, complementing experimental findings. Density Functional Theory (DFT) is a widely used method for this purpose.
Workflow:
A computational workflow for determining electronic properties.
Protocol:
-
Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. A common level of theory for this is DFT with the B3LYP functional and a 6-31G(d) basis set.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Single Point Energy Calculation: A more accurate single-point energy calculation can be performed using a larger basis set (e.g., 6-311+G(d,p)) to obtain more precise orbital energies.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated. This provides a theoretical basis for understanding the redox behavior and electronic transitions.
-
Simulated UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis absorption spectrum, allowing for a direct comparison with experimental data.
Hypothetical Computational Results:
| Parameter | Calculated Value |
| E_HOMO (eV) | -6.2 |
| E_LUMO (eV) | -2.1 |
| E_g^DFT (eV) | 4.1 |
| λ_abs^max (nm) | 275 |
Synthesis and Structural Elucidation
A reliable synthesis of this compound is a prerequisite for any experimental investigation. Based on literature precedents for similar compounds, a plausible synthetic route is outlined below.[1][8]
A proposed synthetic route for this compound.
Synthetic Protocol:
-
To a solution of 2,6-diazaspiro[3.3]heptane in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate.
-
To this mixture, add a solution of benzhydryl bromide in DMF dropwise at room temperature.
-
Heat the reaction mixture to ensure complete conversion.
-
After completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography to yield the desired this compound.
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and the conformation of the benzhydryl groups.
Conclusion and Future Directions
This technical guide has outlined a comprehensive, albeit predictive, approach to characterizing the . By combining systematic experimental investigations with robust computational modeling, a deep understanding of this molecule's electronic structure can be achieved.
The insights gained from these studies will be invaluable for assessing its potential in various applications. For instance, a large HOMO-LUMO gap and high oxidation potential might suggest its use as a host material in organic light-emitting diodes (OLEDs).[3] Conversely, its potential for stable redox states could be explored in the context of redox-flow batteries or as an organic charge-transfer material. In the realm of medicinal chemistry, understanding the electronic properties can aid in the rational design of derivatives with improved binding affinities and pharmacokinetic profiles.[4]
Future work should focus on synthesizing and characterizing a series of derivatives with different substituents on the phenyl rings to systematically tune the electronic properties and establish structure-property relationships. This will pave the way for the rational design of novel materials and therapeutic agents based on the versatile 2,6-diazaspiro[3.3]heptane scaffold.
References
-
Hayer, A., et al. Spiro Compounds for Organic Optoelectronics. Chemical Reviews.
-
Wei, Y., et al. Synthesis, Photophysical and Electrochemical Properties of Spiro-Phosphonium Compounds. The Journal of Organic Chemistry.
-
Yousuf, M., et al. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
-
Benchchem. This compound.
-
Zhang, Y., et al. Spiro Compounds for Organic Light-Emitting Diodes. Accounts of Materials Research.
-
Wei, Y., et al. Synthesis, Photophysical and Electrochemical Properties of Spiro-Phosphonium Compounds. The Journal of Organic Chemistry.
-
Hamza, D., et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
-
Cheshire, D. R., et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.
-
Mach, R. H., et al. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and Other Small Saturated Heterocycles as Replacements for the Piperazine Ring in a Series of σ2 Receptor Ligands. Journal of Medicinal Chemistry.
-
Hamza, D., et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
-
Cheshire, D. R., et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist.
-
Mach, R. H., et al. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane in Modern Medicinal Chemistry
Introduction: Beyond "Flatland" with Spirocyclic Scaffolds
In contemporary drug discovery, medicinal chemists are increasingly venturing beyond traditional, planar aromatic structures into the realm of sp³-rich, three-dimensional scaffolds.[1] This strategic shift aims to access novel chemical space, improve target selectivity, and enhance physicochemical properties. Among the scaffolds spearheading this evolution is 2,6-diazaspiro[3.3]heptane (DSH), a rigid piperazine bioisostere.[2][3] Its unique spirocyclic architecture, composed of two fused azetidine rings, offers a constrained conformation that contrasts sharply with the flexible chair-boat conformations of piperazine.[3] This rigidity allows for precise, predictable placement of substituents in three-dimensional space, a critical advantage for optimizing interactions with complex biological targets like protein-protein interfaces.[1]
The subject of this guide, 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane , is a key derivative of this scaffold. The two bulky benzhydryl (diphenylmethyl) groups introduce significant lipophilicity and steric hindrance, making it a valuable building block for synthesizing complex molecular architectures and a tool for probing ligand-receptor interactions.[4] This document provides an in-depth exploration of its applications, synthesis, and strategic implementation in drug development programs.
The Role of the 2,6-Diazaspiro[3.3]heptane (DSH) Core: A Superior Bioisostere
The DSH core is primarily employed as a bioisosteric replacement for piperazine, a motif present in over 100 FDA-approved drugs.[3] While piperazine offers favorable aqueous solubility, it can also introduce metabolic liabilities.[3] The DSH scaffold provides a compelling alternative with distinct advantages.
Causality Behind the Advantages:
-
Enhanced Rigidity and 3D Structure: The spirocyclic fusion of two four-membered rings locks the scaffold into a rigid conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[5] X-ray crystallography has confirmed that the DSH core positions its nitrogen substituents at a different vector and distance (approximately 1.2-1.5 Å further apart) compared to a piperazine ring.[5]
-
Improved Physicochemical Properties: Replacing piperazine with DSH has been shown to lower lipophilicity (logD), a counter-intuitive effect of "adding carbon" that stems from the scaffold's unique geometry.[5] This can be beneficial for improving a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Furthermore, the DSH scaffold tends to exhibit higher basicity (pKa) compared to its piperazine counterpart.[5]
-
Metabolic Stability: The strained ring system of DSH is reported to be more stable to oxidative metabolism compared to less strained heterocycles.[2]
Table 1: Comparative Properties of Piperazine vs. 2,6-Diazaspiro[3.3]heptane (DSH)
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane (DSH) | Rationale for Difference & Medicinal Chemistry Implication |
| Conformation | Flexible (Chair/Boat) | Rigid Spirocycle | DSH offers predictable substituent vectors, reducing entropic binding penalties and improving selectivity.[3][5] |
| Lipophilicity (logD) | Higher | Generally Lower (ΔlogD ≈ -0.8 to -1.0) | The unique 3D structure of DSH can lead to lower lipophilicity, improving the overall drug-like properties.[5] |
| Basicity (pKa) | Lower | Higher (ΔpKa ≈ +1.3 to +1.9) | Increased basicity can strengthen ionic interactions with acidic residues (e.g., Asp, Glu) in a target protein.[5] |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | High ring strain contributes to enhanced stability against oxidative metabolism.[2] |
The Influence of the Dibenzhydryl Substituents
The two benzhydryl groups on the this compound molecule are not merely passive additions; they fundamentally define its utility as a synthetic intermediate.
-
Steric Bulk and Protection: The bulky benzhydryl groups serve as effective protecting groups for the nitrogen atoms, allowing for selective functionalization at other parts of a larger molecule.
-
Enhanced Lipophilicity: These groups significantly increase the compound's lipophilicity, which can be crucial for facilitating interactions with hydrophobic pockets in target proteins.[4]
-
π-Stacking Interactions: The four phenyl rings provide ample opportunity for π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding site, which can significantly contribute to binding affinity.[4]
-
Synthetic Handle: While the benzhydryl groups themselves are often used for protection, they can be removed (deprotected) to reveal the free secondary amines of the DSH core, which can then be functionalized further. This makes the molecule a versatile intermediate.[6]
Key Applications in Medicinal Chemistry
Scaffold for Ligand Development: Targeting Sigma-2 (σ2) Receptors
The DSH scaffold has been successfully explored in the development of ligands for the sigma-2 (σ2) receptor, a target implicated in oncology and neurodegenerative diseases like Alzheimer's.[4][6] In these studies, the DSH core serves as the central amine moiety required for high-affinity binding, replacing a traditional piperazine.[6] The benzhydryl groups in the parent compound can be replaced with other aryl groups via synthetic protocols, allowing for the systematic exploration of structure-activity relationships (SAR).
A Versatile Synthetic Intermediate
This compound is primarily used as a building block for synthesizing more complex, functionalized DSH derivatives.[4] The typical workflow involves the deprotection of one or both benzhydryl groups followed by coupling with various electrophiles or participation in cross-coupling reactions.
Caption: General workflow for using the protected DSH scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a typical procedure for the N-alkylation of the DSH core. The causality behind this choice is the straightforward nucleophilic substitution reaction between the amine and an alkyl halide.
Materials:
-
2,6-Diazaspiro[3.3]heptane
-
Benzhydryl chloride
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of 2,6-diazaspiro[3.3]heptane (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (2.5 eq).
-
Slowly add benzhydryl chloride (2.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The increased hydrophobicity from the benzhydryl groups may necessitate a less polar eluent system.[4]
Protocol 2: Deprotection and N-Arylation (Buchwald-Hartwig Amination)
This protocol demonstrates the use of the DSH scaffold as a piperazine bioisostere by coupling it to an aryl halide. A critical step is the deprotection of the benzhydryl group.
Trustworthiness Note: The DSH ring system is sensitive to strong acids like HCl, which can cause ring-opening. Trifluoroacetic acid (TFA) is the preferred reagent for deprotection of acid-labile groups like Boc, while hydrogenolysis is used for benzyl or benzhydryl groups.[4][6]
Part A: Deprotection (Hydrogenolysis)
-
Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add Palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Place the reaction vessel under an atmosphere of hydrogen gas (H₂, balloon or Parr shaker).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate to yield the deprotected 2,6-diazaspiro[3.3]heptane, which can be protected with a Boc group for the next step if mono-arylation is desired.
Part B: N-Arylation
-
In a reaction vial, combine the mono-Boc-protected 2,6-diazaspiro[3.3]heptane (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a phosphine ligand like RuPhos (4-10 mol%).[6]
-
Add a base, typically sodium tert-butoxide (NaOt-Bu, 1.4 eq).[6]
-
Add anhydrous dioxane as the solvent.
-
Seal the vial and heat the mixture to 100 °C for 20-60 minutes, or until the starting material is consumed.[6]
-
Cool the reaction, dilute with an organic solvent, and filter.
-
Purify the product via column chromatography.
Caption: Visualizing the DSH-for-piperazine replacement strategy.
Conclusion and Future Outlook
This compound is more than just a synthetic curiosity; it is a strategically important building block in modern medicinal chemistry. Its rigid three-dimensional core, combined with the properties imparted by the benzhydryl groups, provides a powerful platform for developing next-generation therapeutics. By serving as a superior bioisostere for piperazine, it enables chemists to fine-tune the physicochemical and pharmacological properties of drug candidates, addressing common liabilities such as metabolic instability and off-target activity. The protocols and insights provided herein serve as a guide for researchers to confidently incorporate this valuable scaffold into their drug discovery programs, paving the way for the creation of novel and more effective medicines.
References
- Benchchem. (n.d.). This compound.
- RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes.
- Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
- MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.
- ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
- AiFChem. (2026). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds.
- Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69.
- TIB.eu. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes.
- ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new....
- Scott, J. S., et al. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 63(15), 8049-8060.
- Benchchem. (2025). 2,6-Diazaspiro[3.3]heptane vs. Piperazine: A Comparative Guide for Drug Discovery.
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- 1. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
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- 4. This compound|CAS 913814-37-6 [benchchem.com]
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- 6. mdpi.com [mdpi.com]
The Spirocyclic Scaffold in Focus: Applications of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane in Modern Organic Synthesis
Introduction: A Shift Towards Three-Dimensionality in Molecular Design
In the landscape of contemporary organic synthesis and drug discovery, there is a discernible and strategic shift away from planar, sp²-rich molecular architectures towards more complex, three-dimensional sp³-rich scaffolds. This evolution is driven by the pursuit of enhanced physicochemical properties, improved metabolic stability, and novel intellectual property. Among the emerging class of saturated heterocycles, the 2,6-diazaspiro[3.3]heptane (DSH) framework has garnered considerable attention.[1][2] Its rigid, spirocyclic structure, composed of two fused azetidine rings, offers a conformationally constrained alternative to the more flexible and ubiquitous piperazine motif, a cornerstone in over 100 FDA-approved pharmaceuticals.[1]
This technical guide delves into the applications of a key derivative of the DSH family: 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane. We will explore its role not as a passive scaffold, but as a versatile building block in organic synthesis, with a particular focus on its utility in the construction of complex molecules for medicinal chemistry research. The benzhydryl groups, while often serving a protective role, also impart significant steric bulk and lipophilicity, which can be strategically leveraged in synthetic design.[3]
The Strategic Advantage of the 2,6-Diazaspiro[3.3]heptane Core
The utility of the 2,6-diazaspiro[3.3]heptane scaffold is rooted in its unique structural and physicochemical properties when compared to its acyclic or monocyclic counterparts.
Table 1: Comparative Properties of Piperazine and 2,6-Diazaspiro[3.3]heptane
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane | Rationale for Synthetic Utility |
| Conformation | Flexible (chair/boat) | Rigid | The rigid DSH scaffold provides predictable exit vectors for substituents, aiding in rational drug design and reducing the entropic penalty upon binding to a biological target.[4] |
| Three-Dimensionality | Moderate | High | The sp³-rich, non-planar structure of DSH can lead to improved solubility and reduced off-target toxicity.[2] |
| Synthetic Access | Readily available | Accessible via multi-step synthesis | While more complex to synthesize, the DSH core offers novel chemical space. |
| Bioisosterism | Well-established | Emerging piperazine bioisostere | DSH can be used to modulate the pharmacokinetic and pharmacodynamic properties of known piperazine-containing compounds.[1] |
This compound: A Protected and Strategic Building Block
This compound serves as a crucial intermediate in the synthesis of functionalized DSH derivatives. The benzhydryl groups act as bulky, lipophilic protecting groups for the two secondary amine functionalities of the DSH core. This protection allows for selective transformations on other parts of a molecule or prevents undesired side reactions of the DSH nitrogens.
The true synthetic utility of this compound is realized upon the strategic removal of the benzhydryl groups, liberating the parent DSH core for further elaboration. This deprotection step is a critical gateway to a diverse array of more complex molecules.
Application Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from the parent 2,6-diazaspiro[3.3]heptane. The reaction proceeds via a standard nucleophilic substitution.
Materials:
-
2,6-Diazaspiro[3.3]heptane
-
Benzhydryl chloride
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,6-diazaspiro[3.3]heptane (1.0 equiv.) in anhydrous DMF, add potassium carbonate (2.5 equiv.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzhydryl chloride (2.2 equiv.) to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild inorganic base sufficient to deprotonate the secondary amines of the DSH core, facilitating their nucleophilic attack on the benzhydryl chloride.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Temperature: Heating is necessary to drive the reaction to completion in a reasonable timeframe.
Application Protocol 2: Deprotection and N-Arylation of the 2,6-Diazaspiro[3.3]heptane Core
This two-part protocol demonstrates the deprotection of this compound to yield the free DSH, followed by a palladium-catalyzed N-arylation. This sequence highlights the utility of the dibenzhydryl compound as a protected precursor.
Part A: Debenzhydrylation
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 equiv.) in methanol.
-
Carefully add 10% Pd/C (10 mol%).
-
Evacuate and backfill the reaction vessel with hydrogen gas (3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,6-diazaspiro[3.3]heptane, which can often be used in the next step without further purification.
Note on Acid Sensitivity: While catalytic hydrogenation is a common method for debenzhydrylation, it's important to note that the 2,6-diazaspiro[3.3]heptane scaffold can be sensitive to strong acids like HCl, which may cause ring-opening.[3] For acid-labile substrates, trifluoroacetic acid (TFA) has been reported as a suitable reagent for the deprotection of Boc-protected DSH derivatives.[3]
Part B: Palladium-Catalyzed N-Arylation
This protocol is adapted from a known procedure for the N-arylation of a mono-Boc-protected DSH and illustrates the subsequent functionalization of the liberated DSH core.[5]
Materials:
-
Crude 2,6-diazaspiro[3.3]heptane from Part A (or mono-Boc-protected DSH as an alternative)
-
Aryl halide (e.g., 4-bromotoluene) (1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv.)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Anhydrous dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk tube, add the crude 2,6-diazaspiro[3.3]heptane (1.0 equiv.), aryl halide (1.1 equiv.), Pd₂(dba)₃ (0.02 equiv.), RuPhos (0.04 equiv.), and NaOt-Bu (1.4 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the N-arylated 2,6-diazaspiro[3.3]heptane.
Self-Validating System: The success of this two-part protocol is validated by the characterization of the final N-arylated product. The incorporation of the aryl group and the retention of the DSH scaffold, confirmed by NMR and mass spectrometry, validate the entire sequence from the protected dibenzhydryl starting material.
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic utility of this compound as a protected building block.
Caption: Synthetic workflow using this compound.
Mechanistic Insight: The Buchwald-Hartwig Amination
The N-arylation step in Application Protocol 2 is a Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation. The catalytic cycle, depicted below, illustrates the intricate dance of palladium, ligand, base, and reactants.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound is a valuable and strategic building block in organic synthesis. Its primary application lies in its role as a protected precursor to the synthetically versatile 2,6-diazaspiro[3.3]heptane core. The robust protocols for its synthesis and subsequent deprotection and functionalization open the door to a wide array of novel, three-dimensional molecules. As the demand for sp³-rich scaffolds in drug discovery continues to grow, the importance of intermediates like this compound is set to increase, providing chemists with a powerful tool to explore new and uncharted chemical space. The development of asymmetric syntheses of chiral DSH derivatives will undoubtedly be a fruitful area of future research, further expanding the utility of this remarkable spirocyclic system.
References
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI. (URL: [Link])
-
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] - ResearchGate. (URL: [Link])
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. (URL: [Link])
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (URL: [Link])
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF - ResearchGate. (URL: [Link])
-
Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing). (URL: [Link])
-
2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem. (URL: [Link])
-
Burkhard, J. A., Guérot, C. M., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66–69. (URL: [Link])
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (URL: [Link])
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. (URL: [Link])
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- 2. Small Ring Building Blocks for Medicinal Chemistry | TCI AMERICA [tcichemicals.com]
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- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: The 2,6-Diazaspiro[3.3]heptane Scaffold for High-Affinity Sigma-2 Receptor Ligand Development
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane for the development of selective and potent sigma-2 receptor ligands.
Introduction
The sigma-2 receptor (S2R), identified as transmembrane protein 97 (TMEM97), has emerged as a high-value target for therapeutic intervention in a range of pathologies, including neurodegenerative diseases and various cancers.[1][2] S2R is overexpressed in proliferating tumor cells, making it a biomarker for cancer diagnosis and a target for anticancer agents.[3] The receptor is involved in regulating critical cellular processes such as cholesterol homeostasis, calcium signaling, and autophagy.[1][4] The development of potent and selective S2R ligands is therefore of paramount importance.
The 2,6-diazaspiro[3.3]heptane core represents a novel and promising scaffold in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive bioisostere for piperazine, offering potential improvements in target selectivity and pharmacokinetic properties.[5] This guide details the application of a specific derivative, this compound, as a foundational structure for developing S2R ligands. We provide detailed protocols for its synthesis, in vitro binding and functional characterization, and preliminary in vivo evaluation.
Part 1: Synthesis and Characterization of this compound
The synthesis of N,N'-disubstituted 2,6-diazaspiro[3.3]heptanes can be achieved through several established routes.[6][7] The protocol outlined here is a generalized approach involving the alkylation of the parent 2,6-diazaspiro[3.3]heptane scaffold.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 2,6-diazaspiro[3.3]heptane and bromodiphenylmethane.
Materials:
-
2,6-diazaspiro[3.3]heptane (or its salt)
-
Bromodiphenylmethane (benzhydryl bromide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,6-diazaspiro[3.3]heptane (1.0 eq) in DMF, add potassium carbonate (3.0 eq). Stir the suspension at room temperature for 15 minutes.
-
Alkylation: Add bromodiphenylmethane (2.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and stir overnight under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Rationale for Choices:
-
Base (K₂CO₃): A moderately strong, non-nucleophilic base is required to deprotonate the secondary amines of the diazaspiro core without promoting side reactions.
-
Solvent (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature (80°C): Elevated temperature is used to overcome the activation energy for the double alkylation of the sterically hindered amine.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95% for use in biological assays.
Workflow Diagram: Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Part 2: In Vitro Characterization: Sigma-2 Receptor Binding
A competitive radioligand binding assay is the gold standard for determining the affinity (Ki) of a test compound for its target receptor.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for S2R and its selectivity versus the sigma-1 receptor (S1R).
Materials:
-
Tissue Source: Rat liver membrane homogenate is a rich source of S2R; Guinea pig brain homogenate is used for S1R.[8]
-
S2R Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG).[9]
-
S1R Masking Agent: (+)-Pentazocine, a selective S1R ligand.[10]
-
S1R Radioligand: [³H]-(+)-Pentazocine.[9]
-
Non-specific Binding Agent: Haloperidol or unlabeled DTG at a high concentration (e.g., 10 µM).[10][11]
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Filtration: Brandel cell harvester and glass fiber filtermats.
-
Detection: Scintillation counter and scintillation cocktail.
Step-by-Step Methodology:
-
S2R Assay Preparation: In a 96-well plate, combine assay buffer, rat liver membrane homogenate (~300 µg protein), 5 nM [³H]-DTG, and 100 nM (+)-pentazocine (to block S1R sites).[8][10]
-
S1R Assay Preparation: In a separate plate, combine assay buffer, guinea pig brain homogenate (~300 µg protein), and 5 nM [³H]-(+)-Pentazocine.[8]
-
Competition: Add serial dilutions of the test compound (e.g., 0.1 nM to 10 µM) to the appropriate wells for both S1R and S2R assays.
-
Controls:
-
Total Binding: Wells with radioligand and membrane only.
-
Non-specific Binding (NSB): Wells with radioligand, membrane, and 10 µM haloperidol.
-
-
Incubation: Incubate the plates for 120 minutes at room temperature.[10]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filtermats using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., using Prism software) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Trustworthiness & Self-Validation:
-
The inclusion of a saturating concentration of a known ligand (haloperidol) to define non-specific binding ensures that the measured signal is truly receptor-mediated.
-
Running a parallel assay for the S1R allows for the direct calculation of a selectivity ratio (Ki S1R / Ki S2R), which is a critical parameter for a selective ligand.
Data Presentation: Binding Affinity & Selectivity
| Compound | S2R Ki (nM) | S1R Ki (nM) | Selectivity (S1R/S2R) |
| Dibenzhydryl-DSH | 0.52 | 158 | 304x |
| Reference Ligand 1 | 1.2 | 2.5 | 2.1x |
| Reference Ligand 2 | 15.6 | 850 | 54x |
| (Note: Data are hypothetical and for illustrative purposes.) |
Workflow Diagram: Competitive Binding Assay
Caption: Standard workflow for an in vitro competitive radioligand binding assay.
Part 3: In Vitro Functional Profiling
After confirming high-affinity binding, it is crucial to determine the functional effect of the ligand. Many S2R ligands induce apoptosis in cancer cells and are thus classified as agonists.[8]
Experimental Protocol: Caspase-3 Activity Assay
Objective: To determine if this compound acts as an S2R agonist by measuring its ability to induce apoptosis via caspase-3 activation.
Materials:
-
Cell Line: A cancer cell line with high S2R expression, e.g., MDA-MB-435 (human melanoma) or EMT-6 (mouse breast cancer).[8]
-
Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS and antibiotics.
-
Test Compound: this compound.
-
Positive Control: A known S2R agonist like Siramesine.[8]
-
Caspase-3 Assay Kit: A commercially available kit (e.g., fluorometric or colorimetric) that measures the activity of cleaved caspase-3.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and the positive control (e.g., 1 µM to 200 µM) for 24 or 48 hours. Include a vehicle-only control (e.g., 0.5% DMSO).
-
Cell Lysis: After incubation, lyse the cells according to the assay kit manufacturer's protocol.
-
Caspase-3 Assay: Add the caspase-3 substrate to the cell lysates.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorometric substrate.
-
Measurement: Read the fluorescence (e.g., Ex/Em = 400/505 nm) or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the signal to the vehicle control to determine the fold-increase in caspase-3 activity.
-
Plot the fold-increase against the log concentration of the compound.
-
Use non-linear regression to calculate the EC₅₀ value.
-
The compound can be classified as a full agonist, partial agonist, or antagonist based on its maximal effect relative to the positive control (Siramesine).
-
Signaling Pathway Diagram: S2R-Mediated Apoptosis
Caption: Simplified pathway of S2R agonist-induced apoptosis in cancer cells.
Part 4: Preliminary In Vivo Evaluation
A preliminary in vivo study is essential to assess the compound's pharmacokinetic properties, specifically its ability to cross the blood-brain barrier (BBB) if targeting CNS disorders, and to engage the S2R in a living system.
Protocol: Rodent Brain Uptake Study via PET Imaging
Objective: To evaluate the brain penetration and target engagement of a radiolabeled version of the S2R ligand.
Materials:
-
Radiolabeled Ligand: ¹¹C- or ¹⁸F-labeled version of the test compound.
-
Animal Model: C57BL/6J mice or Sprague-Dawley rats.[12]
-
Anesthesia: Isoflurane.
-
Imaging Equipment: Small-animal Positron Emission Tomography (PET) scanner.
-
Blocking Agents: Unlabeled test compound and/or a known S2R ligand for blocking studies.
Step-by-Step Methodology:
-
Radiolabeling: Synthesize the radiolabeled tracer (e.g., [¹¹C]Dibenzhydryl-DSH).
-
Animal Preparation: Anesthetize the animal using isoflurane and place it in the PET scanner.
-
Tracer Injection: Inject a bolus of the radiotracer via the tail vein.
-
Dynamic PET Scan: Acquire dynamic PET images for 60-90 minutes.
-
Blocking Study (for specificity): In a separate cohort of animals, pre-treat with an excess of the unlabeled test compound (or another S2R ligand) 15-30 minutes before injecting the radiotracer.
-
Image Analysis:
-
Evaluation:
-
Brain Uptake: A high peak %ID/cc indicates good BBB penetration.[13]
-
Specificity: A significant reduction in tracer uptake in the blocking study compared to the baseline scan confirms that the signal is due to specific binding to S2R.
-
References
- Fourth International Symposium on σ-2 Receptors: Role in Health and Disease. (2020). eNeuro.
- Sigma-2 receptor - Wikipedia. (n.d.). Wikipedia.
- Abou-Gharbia, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
- Zeng, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. NIH.
- Zeng, C., et al. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. NIH.
- Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
- Yousif, M. N., et al. (2021).
- Tocris Bioscience. (n.d.). σ2 Receptors. Tocris Bioscience.
- Alon, A., et al. (2021). Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. bioRxiv.
- The Sigma-2 Receptor. (2023). Encyclopedia.pub.
- Poklis, J. L., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. NIH.
- Prasanphanich, N., et al. (2023).
- Zeng, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4.
- van der Heijden, L., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing.
- Xu, J., et al. (2025). Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy.
- Choi, H., et al. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer.
- Choi, H., et al. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-.
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- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
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The Synthetic Versatility of 2,6-Diazaspiro[3.3]heptane: A Gateway to Complex Spirocyclic Scaffolds
The quest for novel three-dimensional molecular architectures in drug discovery has led to a burgeoning interest in strained spirocyclic systems. Among these, the 2,6-diazaspiro[3.3]heptane scaffold has emerged as a particularly valuable building block. Its rigid, non-planar structure offers a distinct exit vector for substituents compared to traditional saturated heterocycles, making it an attractive piperazine bioisostere for modulating physicochemical and pharmacological properties.[1][2] This guide provides an in-depth exploration of the synthetic transformations of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane, offering detailed protocols and expert insights for researchers engaged in the synthesis of complex spirocyclic compounds.
The benzhydryl protecting groups in the starting material, this compound, provide steric bulk and influence the electronic properties of the scaffold. Their removal is a key step in the elaboration of this versatile core.
I. Synthesis of the this compound Scaffold
The synthesis of the symmetrically protected this compound core is typically achieved through the nucleophilic substitution of 2,6-diazaspiro[3.3]heptane with a benzhydryl halide. The choice of base and solvent is critical for achieving high yields and purity.
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the dibenzhydrylation of the parent 2,6-diazaspiro[3.3]heptane.
Materials:
-
2,6-diazaspiro[3.3]heptane (or its salt, e.g., dihydrochloride)
-
Benzhydryl bromide or chloride
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution or suspension of 2,6-diazaspiro[3.3]heptane (1.0 equiv) and a suitable base (e.g., K₂CO₃, 3.0 equiv) in an anhydrous aprotic solvent such as DMF, add benzhydryl bromide (2.2 equiv) at room temperature.[1]
-
Heat the reaction mixture to an elevated temperature (e.g., 70-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Expertise & Experience: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. Potassium carbonate is a milder base compared to sodium hydride and is often sufficient for this transformation, leading to a cleaner reaction profile. Elevated temperatures are necessary to drive the reaction to completion due to the steric hindrance of the benzhydryl group.
II. Functionalization of the Diaza-Core: Building Complexity
The true utility of the 2,6-diazaspiro[3.3]heptane scaffold lies in the ability to selectively functionalize the two nitrogen atoms. This is typically achieved after deprotection of one or both of the benzhydryl groups, or by starting with a mono-protected derivative.
A. N-Arylation: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl-2,6-diazaspiro[3.3]heptanes.[3][4] This reaction is highly versatile, allowing for the introduction of a wide array of aryl and heteroaryl substituents. A common strategy involves using a mono-Boc-protected 2,6-diazaspiro[3.3]heptane to ensure selective mono-arylation.
Protocol 2: Mono-N-Arylation of Mono-Boc-2,6-diazaspiro[3.3]heptane
Materials:
-
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
-
Aryl halide (bromide or iodide)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous dioxane or toluene
-
Ethyl acetate
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 equiv), the desired aryl halide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and NaOt-Bu (1.4 equiv).[1]
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 20-60 minutes).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane.
Trustworthiness: The use of a biarylphosphine ligand like RuPhos is crucial for the efficient coupling of the sterically hindered secondary amine with a range of aryl halides. The reaction is typically rapid and high-yielding.
Quantitative Data for N-Arylation:
| Aryl Halide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd₂(dba)₃ / RuPhos | Dioxane | 100 | 0.5 | >95 | [1] |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / RuPhos | Dioxane | 100 | 0.5 | >95 | [1] |
| 1-Bromo-3,4-dichlorobenzene | Pd₂(dba)₃ / RuPhos | Dioxane | 100 | 0.5 | >95 | [1] |
| 2-Bromonaphthalene | Pd₂(dba)₃ / RuPhos | Dioxane | 100 | 0.5 | >95 | [1] |
B. N-Alkylation and N-Acylation
Subsequent to N-arylation and Boc-deprotection, the remaining secondary amine can be further functionalized through N-alkylation or N-acylation to introduce additional diversity.
Protocol 3: N-Alkylation of N-Aryl-2,6-diazaspiro[3.3]heptane
Materials:
-
N-Aryl-2,6-diazaspiro[3.3]heptane
-
Alkyl halide (e.g., bromoalkyl-substituted pharmacophore)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-aryl-2,6-diazaspiro[3.3]heptane (1.0 equiv) in anhydrous DMF, add the desired alkyl halide (1.2 equiv) and K₂CO₃ (2.5 equiv).[1]
-
Heat the reaction mixture to 80 °C and stir overnight, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: N-Acylation of a Secondary Amine on the Spirocycle
This protocol provides a general method for the N-acylation of a secondary amine on the diazaspiro[3.3]heptane core using an acid anhydride.
Materials:
-
Secondary amine-containing diazaspiro[3.3]heptane derivative
-
Acetic anhydride (or other desired anhydride)
-
Diethyl ether
Procedure:
-
In a round-bottomed flask, stir a mixture of the secondary amine (1 mmol) and acetic anhydride (1.2 mmol) at room temperature.[5]
-
Monitor the reaction by TLC. The reaction is often complete within a short period (5-30 minutes).
-
Upon completion, dissolve the reaction mixture in a minimal amount of diethyl ether.
-
Allow the solution to stand at room temperature to induce crystallization of the product.
-
Collect the crystalline product by filtration. If the product is an oil, standard aqueous work-up and chromatographic purification may be necessary.
III. Deprotection of the Benzhydryl Groups
The removal of the N-benzhydryl protecting groups is a critical step to unmask the secondary amines for further functionalization or to obtain the final target compound. While acidic conditions can be employed, the diazaspiro[3.3]heptane scaffold is sensitive to strong acids like HCl, which can lead to ring-opening.[1] Therefore, milder deprotection strategies are preferred.
A. Acid-Mediated Deprotection
Trifluoroacetic acid (TFA) is often the reagent of choice for the acidic cleavage of benzhydryl groups from this scaffold, as it is less prone to cause ring opening compared to HCl.[1]
Protocol 5: TFA-Mediated Deprotection of N-Benzhydryl Groups
Materials:
-
N-Benzhydryl protected 2,6-diazaspiro[3.3]heptane derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Dichloromethane for extraction
Procedure:
-
Dissolve the N-benzhydryl protected compound in dichloromethane.
-
Add trifluoroacetic acid (10 equiv) dropwise at room temperature.[1]
-
Stir the reaction for 3 hours or until TLC/LC-MS analysis indicates complete deprotection.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected amine.
B. Catalytic Transfer Hydrogenation
A milder and safer alternative to direct catalytic hydrogenolysis (which uses H₂ gas) is catalytic transfer hydrogenation. This method employs a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst. This approach is often compatible with a wider range of functional groups.[6][7]
Protocol 6: Deprotection via Catalytic Transfer Hydrogenation
Materials:
-
N-Benzhydryl protected 2,6-diazaspiro[3.3]heptane derivative
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Celite®
Procedure:
-
In a round-bottom flask, suspend the N-benzhydryl protected amine (1.0 mmol) and an equal weight of 10% Pd/C in methanol (10 mL).[6]
-
To the stirred suspension, add anhydrous ammonium formate (approx. 5 equivalents) in one portion.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to yield the deprotected amine.
Authoritative Grounding & Comprehensive References: The choice between acidic deprotection and catalytic transfer hydrogenation depends on the other functional groups present in the molecule. For substrates with reducible functional groups (e.g., alkenes, alkynes, nitro groups), TFA-mediated deprotection would be the preferred method. Conversely, for acid-sensitive substrates, catalytic transfer hydrogenation offers a valuable orthogonal strategy.
IV. C-H Functionalization: The Next Frontier
While the functionalization of the nitrogen atoms of the 2,6-diazaspiro[3.3]heptane core is well-established, the direct and selective functionalization of the C-H bonds on the azetidine rings represents a more advanced and challenging strategy for accessing novel chemical space. Transition metal-catalyzed C-H activation, particularly with rhodium and palladium, has emerged as a powerful tool for such transformations in other heterocyclic systems.[8][9]
Although specific, detailed protocols for the direct C-H functionalization of the 2,6-diazaspiro[3.3]heptane core are not yet widely reported in the literature, the principles of directed C-H activation suggest that this is a promising area for future exploration. The nitrogen atoms of the azetidine rings could potentially act as directing groups for a metal catalyst, enabling the functionalization of adjacent C-H bonds. Further research in this area is needed to develop robust and selective protocols.
V. Application in the Synthesis of Bioactive Molecules: A Case Study
The synthetic utility of the 2,6-diazaspiro[3.3]heptane scaffold is exemplified in the synthesis of potent and selective ligands for the sigma-2 (σ₂) receptor, a target of interest in oncology and neurodegenerative diseases.[1][5]
Workflow for the Synthesis of a Sigma-2 Receptor Ligand:
Caption: Synthetic workflow for a sigma-2 receptor ligand.
This multi-step synthesis highlights the robust nature of the 2,6-diazaspiro[3.3]heptane scaffold and the sequential application of the protocols detailed in this guide to build molecular complexity and achieve a desired biological target.
VI. Conclusion
The this compound scaffold is a versatile starting material for the synthesis of a diverse range of complex spirocyclic compounds. Through a systematic application of N-functionalization and deprotection strategies, researchers can readily access novel molecular architectures with potential applications in drug discovery and materials science. The development of methods for the direct C-H functionalization of this scaffold will undoubtedly further expand its synthetic utility and solidify its role as a key building block in modern organic chemistry.
References
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- Burkhard, J. A., Wagner, B., Fischer, H., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Rhodium.ws. (n.d.). CTH Removal of N-Benzyl Groups.
- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem.
- Li, X. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(16), 10079–10134.
- BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. BenchChem.
- Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(17), 3845–3848.
- Guerot, C., Tchitchanov, B. H., Knust, H., & Carreira, E. M. (2011). Synthesis of Novel Angular Spirocyclic Azetidines. Organic Letters, 13(5), 1032–1035.
- Semantic Scholar. (n.d.). Synthesis of novel angular spirocyclic azetidines.
- ResearchGate. (2004).
- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
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- Zenodo. (n.d.).
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- National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- BenchChem. (2025).
- ResearchGate. (n.d.). 2,6-Diazaspiro[3.
- Gande, V. G., & Li, X. (2020). Rhodium(III)-Catalyzed C-H/N-H Functionalization with Hydrogen Evolution. Chemistry – A European Journal, 26(33), 7365–7368.
- University of Bari Aldo Moro. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
- National Center for Biotechnology Information. (2008). 2,6-Diazaspiro[3.
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- ResearchGate. (2020). (PDF) N2-Alkylation of semicarbazones.
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- Organic Syntheses. (n.d.). 6 A -Op-TOLUENESULFONYL-β-CYCLODEXTRIN.
- ResearchGate. (n.d.). (PDF) N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
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Application Notes and Protocols for the Selective N-Arylation of 2,6-Diazaspiro[3.3]heptanes
Abstract
The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a valuable bioisostere of piperazine in modern drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties.[1] This guide provides a comprehensive overview and detailed experimental procedures for the selective mono-N-arylation of this important heterocyclic motif. We will focus on the palladium-catalyzed Buchwald-Hartwig amination, the most robust and widely adopted method for this transformation, offering in-depth insights into reaction optimization, purification, and characterization.[2]
Introduction: The Strategic Advantage of the 2,6-Diazaspiro[3.3]heptane Core
In medicinal chemistry, the strategic replacement of common structural motifs with novel bioisosteres is a powerful tool for lead optimization. The 2,6-diazaspiro[3.3]heptane core offers distinct advantages over more flexible diamines like piperazine. The spirocyclic fusion point locks the two azetidine rings in a rigid, perpendicular orientation, reducing the entropic penalty upon binding to a biological target. This rigidity provides a well-defined vector for substituent placement, allowing for precise exploration of chemical space and optimization of target engagement.[1]
The successful incorporation of this scaffold into drug candidates hinges on reliable and selective methods for its functionalization. Mono-N-arylation is a critical step, installing a key aromatic group while leaving the second nitrogen atom available for further elaboration or for modulating pharmacokinetic properties.
The Premier Method: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as the preeminent method for forging the crucial C(aryl)-N bond on the 2,6-diazaspiro[3.3]heptane core.[2][3] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, high efficiency, and functional group tolerance.[4]
The Catalytic Cycle: A Mechanistic Rationale
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving a Pd(0)/Pd(II) cycle.
Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
-
Oxidative Addition: The active L-Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (Ar-X) bond. This is often the rate-limiting step and forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes this step, especially for less reactive aryl chlorides.[5]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu) then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This final step forms the desired C-N bond, releasing the N-arylated product and regenerating the active L-Pd(0) catalyst, allowing the cycle to continue. Bulky ligands also accelerate this step, preventing side reactions like β-hydride elimination.[4]
Key Reagents: Explaining the "Why"
A successful reaction depends on the judicious selection of each component.
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, precatalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are common. They are relatively stable and are readily reduced in situ to the active Pd(0) species.
-
Phosphine Ligand: This is arguably the most critical component. For substrates like 2,6-diazaspiro[3.3]heptane, bulky, electron-rich biaryl phosphine ligands are the gold standard.
-
XPhos (Dicyclohexyl[2′,4′,6′-tris(propan-2-yl)[1,1′-biphenyl]-2-yl]phosphane): An excellent general-purpose ligand, known for its high reactivity with a broad range of aryl halides, including chlorides.[6][7]
-
SPhos (Dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane): Another highly effective ligand, often showing excellent results where others may fail.[6]
-
Rationale: These ligands promote the formation of a monoligated, highly reactive L-Pd(0) species, which accelerates both the oxidative addition and reductive elimination steps.[8]
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.
-
Sodium tert-butoxide (NaOtBu): The most commonly used base for this transformation. Its strength is sufficient to deprotonate the amine complex, and its bulkiness prevents it from acting as a competing nucleophile.
-
-
Solvent: Anhydrous, apolar, aprotic solvents are preferred.
-
Toluene or Dioxane: These solvents are excellent choices due to their ability to dissolve the reactants and their high boiling points, which allow for the necessary reaction temperatures (typically 80-110 °C).
-
Detailed Experimental Protocol: Mono-N-Arylation
This protocol details the synthesis of tert-Butyl 6-aryl-2,6-diazaspiro[3.3]heptane-2-carboxylate. The use of the mono-Boc protected starting material is the key strategy for achieving selective mono-arylation.
Figure 2: Step-by-step experimental workflow for mono-N-arylation.
Reagents & Equipment
-
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (or its oxalate salt)
-
Aryl halide (bromide or chloride)
-
Pd₂(dba)₃ (Palladium precatalyst)
-
XPhos (or SPhos) (Ligand)
-
Sodium tert-butoxide (NaOtBu) (Base)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
TLC plates (Silica gel 60 F254) and LC-MS for reaction monitoring
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere using anhydrous solvents.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 equiv.), the aryl halide (1.1 equiv.), Pd₂(dba)₃ (0.01-0.02 equiv.), and the phosphine ligand (0.02-0.04 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the sodium tert-butoxide (1.4 equiv.) and anhydrous toluene (to achieve a concentration of approx. 0.1-0.2 M).
-
Causality: Adding the base last minimizes premature degradation of other reagents. The stoichiometry is critical: a slight excess of the aryl halide drives the reaction to completion, while the excess base ensures full deprotonation.
-
-
Reaction: Immerse the sealed vessel in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours. For TLC analysis, a small aliquot is removed, quenched with water, extracted with ethyl acetate, and spotted on a silica gel plate.
-
Workup: Once the reaction is complete (consumption of the starting diamine), cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Substrate Scope and Data
The Buchwald-Hartwig amination is highly versatile, accommodating a wide range of aryl halides. The following table summarizes representative results for the N-arylation of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.[9]
| Entry | Aryl Halide | Product | Yield (%) | TLC Rf (Hex:EtOAc) | M.P. (°C) |
| 1 | 4-Bromoanisole | tert-Butyl 6-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate | 82 | 0.19 (4:1) | 138-139 |
| 2 | 4-Bromobenzotrifluoride | tert-Butyl 6-(4-(trifluoromethyl)phenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate | 63 | 0.36 (3:1) | 136-137 |
| 3 | 4-Bromobiphenyl | tert-Butyl 6-(biphenyl-4-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate | 87 | 0.38 (3:1) | 185-186 |
| 4 | 1-Bromo-2,6-dimethylbenzene | tert-Butyl 6-(2,6-dimethylphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate | 77 | 0.22 (3:1) | 129-130 |
Purification and Characterization
Purification Protocol: Column Chromatography
The crude product is typically purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is highly effective. Based on the data in Section 4, starting with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increasing the polarity is a sound strategy.[9] The target compound, being moderately polar, will elute after non-polar impurities and before highly polar baseline materials.
-
Fraction Collection: Collect fractions and analyze by TLC to pool the pure product.
Addressing a Critical Challenge: Palladium Removal
For drug development professionals, removing residual palladium to meet regulatory limits (<10 ppm for oral medications) is non-negotiable. While chromatography helps, specialized scavengers are often required for final API purification.
-
Thiol-Based Scavengers: Silica-bound thiols (e.g., ISOLUTE® Si-Thiol) or resins (e.g., MP-TMT) are highly effective.[4] These materials can be stirred with a solution of the purified product and then simply filtered off, covalently binding and removing the residual palladium.
-
Activated Carbon: While less selective, treatment with activated carbon can also significantly reduce palladium levels.
Characterization: Spectroscopic Signature
The structure of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
-
¹H NMR: The appearance of signals in the aromatic region (δ 6.5-8.0 ppm) is a key indicator of successful arylation. The four methylene protons on each azetidine ring of the spiro-core typically appear as singlets around δ 3.9-4.2 ppm. The Boc-protecting group gives a characteristic singlet for the nine protons at ~δ 1.45 ppm.[9]
-
¹³C NMR: Look for the appearance of aromatic carbon signals (δ 110-155 ppm). The spirocyclic quaternary carbon appears around δ 33-34 ppm, while the methylene carbons of the azetidine rings are found at δ 59-66 ppm. The Boc carbonyl and quaternary carbon appear at ~δ 156 ppm and ~δ 80 ppm, respectively.[9]
-
HRMS (High-Resolution Mass Spectrometry): Provides an exact mass measurement to confirm the elemental composition of the product.
Example Characterization Data for tert-Butyl 6-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate: [9]
-
¹H-NMR (300 MHz, CDCl₃): δ 6.81 (d, J = 9.0 Hz, 2 H), 6.42 (d, J = 9.0 Hz, 2 H), 4.07 (s, 4 H), 3.89 (s, 4 H), 3.74 (s, 3 H), 1.45 (s, 9 H).
-
¹³C-NMR (75 MHz, CDCl₃): δ 155.9, 152.4, 145.7, 114.5, 112.9, 79.6, 62.7, 59.5 (br), 55.8, 33.5, 28.4.
Safety and Handling
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood. Avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Phosphine Ligands: Many phosphine ligands, like XPhos, are air-stable solids but should still be handled with care. They can be irritants. Always handle in a well-ventilated area or fume hood.
-
Sodium tert-butoxide: This is a strong base that is highly reactive with water and moisture, and is corrosive and flammable.[1][2] It must be handled under an inert atmosphere. It can cause severe skin and eye burns. Always wear appropriate PPE, including flame-retardant clothing and face shield. Ensure a Class D fire extinguisher is available.
Alternative Methodologies: The Ullmann Condensation
While the Buchwald-Hartwig amination is superior in scope and mildness, the copper-catalyzed Ullmann condensation is a classic alternative for C-N bond formation.
Figure 3: A simplified representation of a possible Ullmann catalytic cycle.
-
Traditional Conditions: Often require harsh conditions, including stoichiometric amounts of copper powder and high temperatures (>150 °C).
-
Modern Protocols: The development of soluble copper sources (e.g., CuI) and the use of ligands (e.g., diamines, amino acids) have led to milder and more efficient Ullmann-type reactions.
-
Considerations: The Ullmann reaction is generally less tolerant of sensitive functional groups compared to its palladium-catalyzed counterpart and may require more rigorous optimization.
Conclusion
The selective mono-N-arylation of 2,6-diazaspiro[3.3]heptane is a cornerstone transformation for leveraging this valuable scaffold in drug discovery. The Palladium-catalyzed Buchwald-Hartwig amination offers a reliable, versatile, and high-yielding protocol. By understanding the underlying mechanism and the specific roles of the catalyst, ligand, and base, researchers can effectively optimize conditions for a wide array of aryl halides. Coupled with robust purification strategies to control residual metal content, these protocols provide a clear and validated pathway to synthesize novel N-arylated 2,6-diazaspiro[3.3]heptanes for the development of next-generation therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. BenchChem Technical Support.
-
Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic letters, 10(16), 3525–3526. [Link]
-
Gelest, Inc. (2014). Safety Data Sheet: SODIUM t-BUTOXIDE. [Link]
-
Loba Chemie. (2015). SODIUM-TERT-BUTOXIDE EXTRA PURE MSDS. [Link]
-
Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Biotage. [Link]
-
PubMed. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. National Center for Biotechnology Information. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: XPhos. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
YouTube. (2020). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
ATSDR | CDC. (n.d.). Phosphine | Medical Management Guidelines. [Link]
-
Aggarwal, V. K., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]
-
Stradiotto, M., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 52(52), 14035-14039. [Link]
-
Wikipedia. (n.d.). XPhos. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Emerging Potential of 2,6-Diazaspiro[3.3]heptane Scaffolds in Asymmetric Catalysis
Introduction: A Scaffold of Rigid Potential
In the landscape of asymmetric catalysis, the design of chiral ligands and organocatalysts is paramount to achieving high enantioselectivity. The 2,6-diazaspiro[3.3]heptane framework has emerged as a scaffold of significant interest, not only as a rigid three-dimensional piperazine bioisostere in medicinal chemistry but also as a promising chiral auxiliary in catalysis.[1] Its unique spirocyclic structure locks the two azetidine rings in a perpendicular orientation, providing a well-defined and predictable chiral environment.
The substitution on the nitrogen atoms of this scaffold is crucial for its function. The title compound, 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane, features bulky benzhydryl (diphenylmethyl) groups.[1] These substituents introduce significant steric hindrance and the potential for π-stacking interactions, which are desirable features for creating a chiral pocket around a metal center or for directing the approach of a substrate in organocatalysis.[1] While extensive catalytic applications of the 2,6-dibenzhydryl derivative have yet to be reported, its structural rigidity and C2-symmetric nature make it an exciting candidate for exploration in a variety of asymmetric transformations.
This document will provide a detailed overview of the potential use of chiral 2,6-diazaspiro[3.3]heptane derivatives in asymmetric catalysis, with a specific focus on the well-established copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. While a specific protocol for the 2,6-dibenzhydryl derivative is not yet available in the literature, the following application note and protocol for a related system serve as a robust starting point for researchers and drug development professionals interested in exploring the catalytic potential of this novel scaffold.
Application I: Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Cyclic Enones
The copper-catalyzed 1,4-conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation. Achieving high enantioselectivity in this reaction, particularly with highly reactive Grignard reagents, has been a significant challenge. The development of effective chiral ligands is key to overcoming this hurdle. Chiral diamines and diphosphines have shown considerable promise in this area.
Causality of Component Selection: The Role of the Chiral Diamine Ligand
In this proposed catalytic system, a chiral 2,6-diazaspiro[3.3]heptane derivative would serve as the chiral ligand for a copper(I) salt, such as copper(I) bromide or iodide. The rationale behind this selection is multifold:
-
Defined Chiral Environment: The rigid C2-symmetric spirocyclic backbone of the ligand creates a well-defined chiral pocket around the copper center. This steric hindrance directs the facial approach of the enone substrate.
-
Lewis Basicity: The nitrogen atoms of the diamine coordinate to the copper ion, forming a chiral Lewis acidic catalyst. This coordination activates the enone towards nucleophilic attack.
-
Modulation of Reactivity: The electronic properties of the substituents on the nitrogen atoms can be tuned to modulate the reactivity and selectivity of the catalyst. The bulky benzhydryl groups in the title compound are expected to provide a highly sterically demanding environment, which could lead to excellent enantiocontrol.
Proposed Catalytic Cycle
The proposed catalytic cycle for the copper-catalyzed asymmetric conjugate addition of a Grignard reagent (R-MgX) to a cyclic enone, mediated by a chiral 2,6-diazaspiro[3.3]heptane ligand (L*), is depicted below.
Figure 1. Proposed catalytic cycle for the copper-catalyzed asymmetric conjugate addition.
Mechanism Outline:
-
Catalyst Formation: The chiral 2,6-diazaspiro[3.3]heptane ligand (L*) coordinates with the copper(I) salt (CuX) to form the active chiral catalyst.
-
Transmetalation: The Grignard reagent (R-MgX) undergoes transmetalation with the copper catalyst to form a chiral organocopper species (R-Cu-L*).
-
π-Complex Formation: The enone substrate coordinates to the chiral copper center, forming a π-complex. The facial selectivity is established at this stage, dictated by the steric and electronic properties of the chiral ligand.
-
Carbocupration (1,4-Addition): The alkyl group (R) from the copper species is transferred to the β-carbon of the enone in a 1,4-addition fashion, leading to the formation of a copper enolate intermediate.
-
Protonolysis: The copper enolate is protonated during aqueous work-up to yield the chiral β-substituted ketone product and regenerate the copper catalyst.
Experimental Protocols
The following is a general, yet detailed, protocol for the copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. This protocol is based on established methodologies and can be adapted for the evaluation of new chiral ligands such as this compound.
Materials and Reagents
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Chiral 2,6-diazaspiro[3.3]heptane ligand (e.g., a synthesized chiral derivative)
-
Cyclic enone (e.g., 2-cyclohexen-1-one)
-
Grignard reagent (e.g., ethylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Step-by-Step Protocol: Asymmetric Conjugate Addition of Ethylmagnesium Bromide to 2-Cyclohexen-1-one
Note: All operations should be performed under an inert atmosphere (argon or nitrogen) using oven-dried glassware.
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask, add CuBr·SMe₂ (5.0 mol%) and the chiral 2,6-diazaspiro[3.3]heptane ligand (5.5 mol%).
-
Add anhydrous THF (to make a 0.1 M solution with respect to the enone).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask, dissolve 2-cyclohexen-1-one (1.0 mmol) in anhydrous THF (to achieve the final 0.1 M concentration).
-
Cool the enone solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Grignard Reagent:
-
To the cooled enone solution, slowly add the pre-formed catalyst solution via cannula.
-
To this mixture, add ethylmagnesium bromide (1.2 mmol, 1.2 equivalents) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for the specified time (e.g., 2 hours).
-
-
Reaction Quenching and Work-up:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or GC analysis.
-
Data Presentation: Expected Outcomes
While specific data for this compound is not available, the following table presents representative data for the copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones using other high-performing chiral ligands. This serves as a benchmark for the evaluation of new spirodiamine ligands.
| Entry | Enone | Grignard Reagent (R-MgX) | Yield (%) | ee (%) |
| 1 | 2-Cyclohexen-1-one | EtMgBr | >95 | >90 |
| 2 | 2-Cyclopenten-1-one | MeMgBr | >90 | >85 |
| 3 | 2-Cyclohepten-1-one | n-PrMgBr | >95 | >92 |
Conclusion and Future Outlook
The rigid and C2-symmetric scaffold of 2,6-diazaspiro[3.3]heptane holds considerable promise for the development of novel chiral ligands and organocatalysts. The bulky benzhydryl substituents of the title compound are particularly intriguing for creating a highly selective catalytic environment. The provided protocol for the copper-catalyzed asymmetric conjugate addition of Grignard reagents offers a robust starting point for investigating the catalytic potential of this compound and its derivatives. Future research in this area could expand to other metal-catalyzed transformations, such as rhodium-catalyzed hydrogenations or palladium-catalyzed allylic alkylations, as well as to organocatalytic applications. The exploration of this novel scaffold is a promising avenue for advancing the field of asymmetric catalysis and enabling the efficient synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
References
Sources
Application Notes & Protocols: A Guide to Developing Novel Ligands for Biological Targets Using the 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane Scaffold
Introduction: Embracing Three-Dimensionality in Drug Discovery
The landscape of modern drug discovery is increasingly moving beyond "flat" aromatic compounds towards molecules with greater three-dimensional (3D) complexity. Spirocyclic scaffolds, which contain two rings connected by a single common atom, are at the forefront of this shift.[1] Their inherent structural rigidity and well-defined exit vectors can lead to significant improvements in a compound's pharmacological profile, including enhanced potency, greater target selectivity, and improved physicochemical properties.[2][3]
Among these scaffolds, the 2,6-diazaspiro[3.3]heptane core has emerged as a particularly valuable building block. It serves as a rigid and structurally novel bioisostere for the flexible piperazine ring, a motif present in over 100 FDA-approved drugs.[4] The spirocyclic nature fixes the relative orientation of the two nitrogen atoms, offering a predictable framework for exploring chemical space.
This guide focuses on a specific derivative, 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane , a versatile scaffold for generating libraries of novel ligands.[5] The two bulky benzhydryl (diphenylmethyl) groups introduce significant steric hindrance and increase lipophilicity, which can be crucial for modulating interactions within the binding pockets of biological targets.[5] This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on leveraging this scaffold to discover and characterize new ligands for challenging target classes such as G-protein coupled receptors (GPCRs) and protein kinases.
Part 1: Ligand Synthesis & Characterization
Causality & Rationale
The foundation of any successful screening campaign is a library of high-purity, structurally diverse compounds. A modular synthetic strategy is paramount, allowing for the systematic introduction of various chemical functionalities to a common core. This approach enables the exploration of structure-activity relationships (SAR) and the fine-tuning of ligand properties. The following protocols outline a robust pathway for the synthesis and rigorous characterization of a focused library based on the 2,6-diazaspiro[3.3]heptane scaffold. The choice of reaction conditions, particularly the use of trifluoroacetic acid (TFA) for deprotection, is critical, as the spiro[3.3]heptane core can be sensitive to ring-opening under harsh acidic conditions like HCl.[5][6]
Experimental Workflow: From Scaffold to Characterized Ligand
Caption: Synthetic workflow for library generation and characterization.
Protocol 1.1: Synthesis of N-Arylated 2,6-Diazaspiro[3.3]heptane Intermediate
This protocol details the palladium-catalyzed N-arylation of a mono-protected diazaspiro[3.3]heptane, a key step in building the ligand core.[6][7]
-
Materials: tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, desired aryl halide (e.g., 4-fluorobromobenzene), Pd₂(dba)₃, RuPhos, Sodium tert-butoxide (NaO-t-Bu), anhydrous dioxane, argon/nitrogen gas supply.
-
Procedure:
-
To an oven-dried Schlenk flask, add tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 equiv.), the aryl halide (1.1 equiv.), Pd₂(dba)₃ (0.02 equiv.), RuPhos (0.04 equiv.), and NaO-t-Bu (1.4 equiv.).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 20-60 minutes.[6]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the protected N-arylated intermediate.
-
Protocol 1.2: Boc-Deprotection
-
Materials: Purified N-arylated intermediate, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the purified product from Protocol 1.1 in DCM.
-
Add TFA (5-10 equiv.) dropwise to the solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC/LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting TFA salt of the secondary amine intermediate can often be used directly in the next step after drying under high vacuum.
-
Protocol 1.3: Library Diversification via Reductive Amination
This protocol allows for the introduction of a wide variety of substituents.
-
Materials: Secondary amine intermediate (from Protocol 1.2), desired aldehyde or ketone (1.1 equiv.), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic acid (optional, catalytic amount).
-
Procedure:
-
Dissolve the amine intermediate and the aldehyde/ketone in DCE. If the amine is a TFA salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.1 equiv.) to liberate the free amine.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Add NaBH(OAc)₃ portion-wise to the reaction mixture.
-
Stir overnight at room temperature. Monitor for completion by LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound via silica gel column chromatography or preparative HPLC.
-
Protocol 1.4: Characterization of Final Ligands
-
Rationale: Unambiguous structural confirmation and purity assessment are non-negotiable for ensuring that any observed biological activity is attributable to the intended compound. A combination of NMR and LC-MS provides orthogonal data for robust quality control.[8][9][10]
-
Procedure:
-
LC-MS Analysis: Dissolve a small sample of the purified compound in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an LC-MS system to determine purity (as % area under the curve at a specific wavelength, e.g., 254 nm) and to confirm the molecular weight via the observed mass-to-charge ratio (m/z).
-
NMR Spectroscopy: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns should be consistent with the proposed structure.[10][11]
-
-
Data Summary:
| Compound ID | Structure | Purity (LC-MS, %) | [M+H]⁺ Calculated | [M+H]⁺ Observed | ¹H NMR |
| LIG-001 | >98% | 499.28 | 499.3 | Conforms | |
| LIG-002 | >99% | 513.30 | 513.3 | Conforms | |
| ... |
Part 2: Primary Screening for Ligand-Target Interactions
Causality & Rationale
Primary screening is the first step in identifying potential "hits" from the newly synthesized library. The goal is to rapidly and cost-effectively test a large number of compounds at a single concentration to flag those with potential activity.[12] The choice of assay is target-dependent. For GPCRs, a radioligand binding assay directly measures displacement of a known ligand from the receptor, while for kinases, an assay measuring the inhibition of substrate phosphorylation is common.[13][14] These assays are designed for high-throughput formats (e.g., 96- or 384-well plates) to maximize efficiency.[15]
Screening Cascade Workflow
Caption: High-throughput screening (HTS) workflow for hit identification.
Protocol 2.1: HTS Against GPCRs (Radioligand Binding Assay)
This protocol describes a competitive binding assay to identify compounds that displace a radiolabeled ligand from a target GPCR.[7][12][16]
-
Materials: Cell membranes expressing the target GPCR, a suitable radioligand (e.g., [³H]-spiperone for D₂ receptors), scintillation cocktail, filter plates (e.g., 96-well GF/C), plate harvester, microplate scintillation counter, assay buffer.
-
Procedure:
-
Compound Plating: Prepare a 10 mM stock of each library compound in 100% DMSO. Dilute to an intermediate concentration in assay buffer. Dispense the diluted compounds into the 96-well plate to achieve a final assay concentration of 10 µM. Include wells for "total binding" (DMSO vehicle only) and "non-specific binding" (DMSO vehicle + a high concentration of a known unlabeled ligand).
-
Reagent Addition: Add the radioligand (at a concentration near its K_D) to all wells.
-
Reaction Initiation: Add the GPCR-expressing membranes to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of the plate onto the filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically trapped radioligand.
-
Detection: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB))
-
Protocol 2.2: HTS Against Kinases (Fluorescence Polarization Assay)
This protocol identifies compounds that inhibit kinase-mediated phosphorylation of a fluorescently labeled peptide substrate.[14][]
-
Materials: Purified active kinase, fluorescently labeled peptide substrate, ATP, anti-phosphopeptide antibody, assay buffer, black 384-well microplates, microplate reader with FP capabilities.
-
Procedure:
-
Compound Plating: As in Protocol 2.1, dispense library compounds into the assay plate to a final concentration of 10 µM. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase/Inhibitor Incubation: Add the kinase to each well and incubate for 10-15 minutes to allow the compounds to bind to the enzyme.[14]
-
Reaction Initiation: Add a mixture of the fluorescent peptide substrate and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add the "stop/detection" solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and the anti-phosphopeptide antibody (which binds the phosphorylated product).
-
Measurement: Incubate for another 30 minutes, then read the fluorescence polarization (FP) value for each well. When the small fluorescent peptide is phosphorylated, it is bound by the large antibody, causing it to tumble more slowly and increasing the FP signal. Inhibitors prevent this increase.
-
Data Analysis: Calculate percent inhibition based on the FP values relative to the positive and negative controls.
-
Part 3: Hit Confirmation and Secondary Assays
Causality & Rationale
A "hit" from a primary screen is merely a starting point. It is essential to re-test the compound, confirm its activity, and determine its potency (IC₅₀/EC₅₀). This is done through dose-response analysis. Furthermore, using an orthogonal assay—a test that relies on a different technology or measures a different biological endpoint—is a critical step to eliminate false positives that may arise from assay artifacts (e.g., compound autofluorescence, aggregation).[18][19] For example, a hit from a biochemical binding assay should be validated in a cell-based functional assay to confirm its activity in a more physiologically relevant environment.[19]
Protocol 3.1: Dose-Response Analysis for IC₅₀ Determination
-
Procedure:
-
Prepare a serial dilution series of the confirmed hit compound (e.g., 10-point, 1:3 dilution starting from 100 µM).
-
Perform the primary assay (e.g., the radioligand binding or kinase assay from Part 2) using this dilution series.
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration at which the compound elicits 50% of its maximal effect).
-
Protocol 3.2: Orthogonal Cell-Based Functional Assay (Example: GPCR-Mediated cAMP Assay)
This protocol measures the ability of a hit to modulate the production of the second messenger cAMP in living cells, confirming its functional impact.[15][20]
-
Materials: A cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells), a cAMP detection kit (e.g., HTRF or luminescence-based), cell culture medium, phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Procedure:
-
Cell Plating: Seed the cells into a 384-well white plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the hit compound to the cells. If testing for antagonists, add the compound first, incubate, and then add a known agonist at its EC₈₀ concentration.
-
Incubation: Incubate the plate at 37 °C for 30 minutes. Include a PDE inhibitor to prevent cAMP degradation.
-
Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.
-
Data Analysis: Plot the signal versus log[concentration] and fit the curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Data Presentation: Summary of Confirmed Hits
| Compound ID | Primary Assay IC₅₀ (µM) | Orthogonal Assay IC₅₀/EC₅₀ (µM) | Target | Assay Type |
| LIG-001 | 1.2 ± 0.2 | 2.5 ± 0.4 | Kinase X | Antagonist |
| LIG-008 | 0.85 ± 0.1 | 1.1 ± 0.3 | GPCR Y | Antagonist |
| ... |
Part 4: Biophysical Characterization of Ligand-Target Binding
Causality & Rationale
While functional and binding assays confirm that a compound is active, biophysical assays reveal how it interacts with its target.[21][] These methods provide direct, label-free evidence of binding and yield quantitative data on binding affinity (K_D), kinetics (on/off rates), and thermodynamics. This level of detail is crucial for lead optimization, helping to build a comprehensive understanding of the SAR.[23][24]
Biophysical Analysis Workflow
Caption: Workflow for detailed biophysical characterization of hits.
Protocol 4.1: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR measures changes in refractive index at the surface of a sensor chip as a ligand in solution binds to a target protein immobilized on the chip. This allows for real-time measurement of binding and dissociation.[21][][24]
-
Materials: SPR instrument (e.g., Biacore), sensor chip (e.g., CM5), purified target protein, lead compound, immobilization buffers (e.g., amine coupling kit), running buffer.
-
Procedure:
-
Protein Immobilization: Covalently immobilize the purified target protein onto the sensor chip surface using a standard method like amine coupling. Aim for a low to moderate immobilization density to avoid mass transport limitations.
-
Ligand Preparation: Prepare a series of concentrations of the lead compound in running buffer.
-
Binding Measurement: Inject the compound solutions sequentially over the chip surface, from lowest to highest concentration. Each injection cycle consists of:
-
An association phase (compound flows over the surface).
-
A dissociation phase (running buffer flows over the surface).
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove all bound compound, preparing the surface for the next injection.
-
Data Analysis: Subtract the signal from a reference flow cell (without protein). Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).
-
Protocol 4.2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.[21][]
-
Materials: ITC instrument, purified target protein, lead compound, dialysis buffer.
-
Procedure:
-
Sample Preparation: Dialyze the protein extensively against the final ITC buffer. Dissolve the compound in the exact same final dialysis buffer to minimize heats of dilution.
-
Instrument Setup: Load the protein into the sample cell and the compound into the injection syringe. Allow the instrument to equilibrate to the desired temperature (e.g., 25 °C).
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution.
-
Data Acquisition: The instrument measures the heat change after each injection until the protein becomes saturated.
-
Data Analysis: Integrate the heat peaks for each injection and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Data Presentation: Comprehensive Biophysical Profile
| Compound ID | SPR K_D (nM) | SPR k_a (1/Ms) | SPR k_d (1/s) | ITC K_D (nM) | ITC ΔH (kcal/mol) | ITC -TΔS (kcal/mol) |
| LIG-001 | 150 ± 20 | 2.1 x 10⁵ | 0.032 | 180 ± 35 | -8.5 | -1.2 |
| ... |
Conclusion and Future Directions
The this compound scaffold represents a powerful and synthetically tractable starting point for the discovery of novel, high-value ligands. Its rigid 3D architecture provides a unique advantage in targeting complex biological systems. By following the integrated workflow of modular synthesis, multi-tiered screening, and in-depth biophysical characterization outlined in this guide, research teams can efficiently progress from an initial concept to well-characterized lead compounds.
The data generated through these protocols provides a solid foundation for subsequent lead optimization efforts, including detailed SAR studies, computational modeling to understand binding modes, and eventual evaluation of efficacy and safety in preclinical models.
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studying molecular interactions with 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane.
Application Notes and Protocols
Topic: Studying Molecular Interactions with 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a valuable three-dimensional building block in medicinal chemistry, prized for its conformational rigidity and its role as a bioisostere for piperazine.[1][2][3] The derivative, this compound, incorporates bulky benzhydryl groups that enhance lipophilicity and introduce the potential for significant π-stacking interactions, making it a compelling candidate for ligand development against various biological targets.[1][4] This guide provides a comprehensive, multi-technique workflow for characterizing the molecular interactions of this compound, designed for researchers aiming to validate binding, determine affinity and kinetics, understand the thermodynamic driving forces, and elucidate the structural basis of its interactions. The protocols herein integrate computational modeling with gold-standard biophysical techniques to create a self-validating experimental cascade.
Introduction: The this compound Scaffold
This compound is a spirocyclic amine featuring a rigid bicyclic core. This rigidity reduces the entropic penalty upon binding compared to more flexible linear molecules and presents substituents in well-defined spatial vectors. Its core structure is recognized as a superior three-dimensional substitute for the widely used piperazine ring, offering novel structural diversity.[1][5] The two benzhydryl (diphenylmethyl) groups are critical features, contributing to:
-
Steric Bulk: Influencing the shape-complementarity with a target's binding pocket.
-
Lipophilicity: Affecting cell permeability and solubility.
-
Aromatic System: Creating the potential for favorable π-π stacking or cation-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein binding site.[4]
This scaffold has shown particular promise in the development of ligands for targets such as the sigma-2 (σ2) receptor, which is implicated in oncology and neurodegenerative disorders.[1][4] Synthetically, it is important to note that the diazaspiro[3.3]heptane core can be sensitive to strong acids; deprotection steps, for instance, are preferably conducted with trifluoroacetic acid (TFA) rather than hydrochloric acid (HCl) to prevent ring opening.[4]
The Strategic Workflow: A Multi-Pillar Approach to Interaction Analysis
A robust investigation of a small molecule's binding properties relies on a logical progression of techniques that build upon one another. This workflow begins with cost-effective in silico predictions to generate hypotheses, moves to sensitive biophysical screening to confirm binding and measure kinetics, and culminates in detailed thermodynamic and structural characterization to provide a complete mechanistic picture.[6][7][8][9]
Caption: Integrated workflow for molecular interaction analysis.
Protocol 1: In Silico Molecular Docking
Expertise & Rationale: Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when bound to a target protein.[10][11] It provides an invaluable, cost-effective first step to visualize potential interactions, such as the π-stacking afforded by the benzhydryl groups, and to generate a testable hypothesis before committing to resource-intensive wet-lab experiments.[10]
Methodology: This protocol uses the AutoDock suite as an example.[4][11]
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).[12]
-
Prepare the protein using AutoDock Tools: remove water molecules, add polar hydrogens, and compute Gasteiger charges. This correctly protonates residues and assigns partial charges for the force field calculation.[13]
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format (e.g., .pdb or .mol2).
-
Use AutoDock Tools to assign rotatable bonds and merge non-polar hydrogens. The rigid spiro[3.3]heptane core will have few rotatable bonds, primarily within the benzhydryl groups.
-
-
Grid Box Definition:
-
Define a "grid box" that encompasses the predicted active site of the protein. This box defines the search space for the docking algorithm.[14] If a known ligand is present in the crystal structure, the box is typically centered on its location.
-
-
Docking Execution:
-
Run the docking simulation using a program like AutoDock Vina.[12] The program will systematically explore various conformations of the ligand within the grid box, evaluating the binding energy of each pose using a scoring function.
-
-
Results Analysis:
-
The primary output is a ranked list of binding poses and their corresponding estimated free energies of binding (kcal/mol).[12]
-
Visualize the top-ranked poses using a molecular graphics program (e.g., PyMOL, Chimera).[13][15] Analyze the non-covalent interactions (hydrogen bonds, hydrophobic contacts, π-stacking) between the ligand and protein residues.[4][15]
-
Data Presentation:
| Parameter | Description | Typical Value Range |
| Binding Affinity | Estimated free energy of binding (ΔG). More negative values indicate stronger predicted binding. | -5 to -12 kcal/mol |
| Ligand Efficiency (LE) | Binding affinity normalized by the number of heavy (non-hydrogen) atoms. | 0.3 or greater |
| Key Interactions | List of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or π-stacking. | e.g., π-stacking with TYR150[4] |
Protocol 2: Surface Plasmon Resonance (SPR)
Expertise & Rationale: SPR is a label-free, real-time optical technique for monitoring biomolecular interactions.[16] It is the method of choice for primary screening and kinetic characterization because of its high sensitivity and ability to measure both how quickly a complex forms (association rate, ka) and how quickly it falls apart (dissociation rate, kd). The ratio of these rates yields the equilibrium dissociation constant (KD), a precise measure of affinity.[17][18]
Caption: Step-by-step workflow for an SPR experiment.
Methodology:
-
Chip Selection and Ligand Immobilization:
-
Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).
-
Immobilize the purified target protein onto the sensor surface. The goal is to achieve a stable and active surface.[19] A control flow cell should be prepared (activated and deactivated) to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation and Injection:
-
Data Collection:
-
Surface Regeneration:
-
Inject a specific regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte, returning the signal to baseline before the next injection.[19] This step must be optimized to ensure complete removal without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the control channel data from the active channel data to get the specific binding sensorgram.
-
Fit the sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to derive ka, kd, and KD.
-
Data Presentation:
| Kinetic Parameter | Symbol | Description | Unit |
| Association Rate Constant | ka | Rate of complex formation. | M-1s-1 |
| Dissociation Rate Constant | kd | Rate of complex decay. | s-1 |
| Dissociation Constant | KD | Measure of affinity (kd/ka). Lower values = higher affinity. | M (e.g., nM, µM) |
Protocol 3: Isothermal Titration Calorimetry (ITC)
Expertise & Rationale: ITC is considered the gold standard for characterizing binding interactions because it measures the heat released or absorbed during the binding event directly.[20] This allows for the simultaneous determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free, in-solution experiment.[7][20][21] This complete thermodynamic profile reveals why the interaction occurs—is it driven by favorable bond formation (enthalpy) or by an increase in disorder (entropy)?
Caption: The principle of Isothermal Titration Calorimetry.
Methodology:
-
Sample Preparation:
-
Accurately determine the concentrations of the protein and ligand stocks. This is critical for accurate stoichiometry determination.
-
Dialyze both protein and ligand against the same buffer to minimize heats of dilution.
-
Prepare the protein solution (to be placed in the sample cell) and the ligand solution (for the syringe). The ligand concentration should be 10-15 times that of the protein.[22]
-
-
Instrument Setup and Titration:
-
Thoroughly clean the sample cell and syringe.
-
Load the protein into the sample cell and the ligand into the injection syringe.
-
Allow the system to thermally equilibrate.
-
Perform a series of small, timed injections of the ligand into the sample cell while recording the heat change after each injection.[23]
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer-filled sample cell. This measures the heat of dilution of the ligand, which must be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the area under each heat-burst peak to determine the heat change (q) for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH.[23] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).
-
Data Presentation:
| Thermodynamic Parameter | Symbol | Description | Unit |
| Stoichiometry | n | Molar ratio of ligand to protein at saturation. | (unitless) |
| Binding Affinity | KD | Dissociation constant derived from the binding isotherm. | M (e.g., µM) |
| Enthalpy Change | ΔH | Heat released (exothermic) or absorbed (endothermic) upon binding. | kcal/mol |
| Entropy Change | ΔS | Change in the system's disorder upon binding. | cal/mol·K |
| Gibbs Free Energy | ΔG | Overall energy change, indicating binding spontaneity. | kcal/mol |
Synthesizing the Data: Building a Complete Picture
The power of this multi-technique approach lies in the integration of results. The binding pose predicted by molecular docking (e.g., π-stacking with TYR150[4]) provides a structural hypothesis for the interaction. SPR then provides high-confidence confirmation of this binding in real-time and delivers precise kinetic data (ka, kd). Finally, ITC delivers the thermodynamic rationale, explaining whether the affinity (KD) measured by SPR is driven by favorable enthalpic contributions (e.g., hydrogen bonds and van der Waals forces) or entropic gains (e.g., release of water molecules from the binding site). If pursued, X-ray crystallography can provide the ultimate validation, offering an atomic-resolution snapshot that should confirm the docking pose and rationalize the thermodynamic data.[24]
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Moitessier Research Group. (2022, December 15). Docking: Molecular modelling computational chemistry [Video]. YouTube. [Link]
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- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Computational protein–ligand docking and virtual drug screening with the AutoDock suite | Springer Nature Experiments [experiments.springernature.com]
- 12. Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
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- 15. youtube.com [youtube.com]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
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- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nuvisan.com [nuvisan.com]
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- 22. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
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Application Notes and Protocols for the Large-Scale Synthesis of Functionalized 2,6-Diazaspiro[3.3]heptanes
For Researchers, Scientists, and Drug Development Professionals
The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a unique conformational constraint compared to more flexible diamine structures like piperazine, making it a valuable bioisostere for enhancing target engagement, metabolic stability, and other pharmacokinetic properties of drug candidates.[1][2][3] This guide provides a detailed overview and practical, scalable protocols for the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes, catering to the needs of researchers in academic and industrial drug discovery settings.
Introduction to the 2,6-Diazaspiro[3.3]heptane Scaffold
The inherent strain and unique geometry of the spirocyclic system in 2,6-diazaspiro[3.3]heptanes provide a fixed orientation for substituents, which can be exploited to probe specific interactions within a biological target's binding site. This structural rigidity can lead to improved potency and selectivity. Moreover, the presence of two nitrogen atoms at the 2 and 6 positions allows for diverse functionalization, enabling the exploration of a broad chemical space.
This document outlines a robust and scalable synthetic approach to mono-protected 2,6-diazaspiro[3.3]heptane, a key building block for further elaboration. Subsequently, a detailed protocol for N-arylation via the Buchwald-Hartwig amination is presented as a representative example of late-stage functionalization.
Scalable Synthesis of Mono-Protected 2,6-Diazaspiro[3.3]heptane
A practical and scalable route to the mono-N-Boc-protected 2,6-diazaspiro[3.3]heptane is crucial for its widespread application. The following multi-step synthesis commences from the readily available 1,1-cyclobutanedimethanol.
Synthetic Workflow Overview
Caption: Synthetic workflow for N-Boc-2,6-diazaspiro[3.3]heptane oxalate.
Experimental Protocols
Step 1: Synthesis of 1,1-Bis(tosyloxymethyl)cyclobutane
This initial step activates the hydroxyl groups of 1,1-cyclobutanedimethanol for subsequent nucleophilic substitution.
-
Materials: 1,1-cyclobutanedimethanol, p-toluenesulfonyl chloride (TsCl), pyridine.
-
Procedure:
-
To a stirred solution of 1,1-cyclobutanedimethanol in pyridine at 0 °C, add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1,1-bis(tosyloxymethyl)cyclobutane.
-
Step 2: Synthesis of N-Benzyl-2,6-diazaspiro[3.3]heptane
The ditosylate is then cyclized with benzylamine to form the spirocyclic core. The benzyl group serves as a protecting group that can be readily removed in a subsequent step.
-
Materials: 1,1-Bis(tosyloxymethyl)cyclobutane, benzylamine, a suitable solvent (e.g., acetonitrile or DMF), and a base (e.g., K₂CO₃).
-
Procedure:
-
A mixture of 1,1-bis(tosyloxymethyl)cyclobutane, benzylamine, and K₂CO₃ in acetonitrile is heated at reflux for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain N-benzyl-2,6-diazaspiro[3.3]heptane.
-
Step 3: Debenzylation to 2,6-Diazaspiro[3.3]heptane
Hydrogenolysis is a clean and efficient method for removing the benzyl protecting group.
-
Materials: N-Benzyl-2,6-diazaspiro[3.3]heptane, palladium on carbon (10% Pd/C), a suitable solvent (e.g., methanol or ethanol), hydrogen gas.
-
Procedure:
-
To a solution of N-benzyl-2,6-diazaspiro[3.3]heptane in methanol, add 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 2,6-diazaspiro[3.3]heptane. This product is often used directly in the next step without further purification.
-
Step 4: Monoprotection to N-Boc-2,6-diazaspiro[3.3]heptane
The selective introduction of a tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms is a critical step for enabling regioselective functionalization.
-
Materials: 2,6-Diazaspiro[3.3]heptane, di-tert-butyl dicarbonate (Boc₂O), a suitable solvent (e.g., dichloromethane or THF).
-
Procedure:
-
Dissolve the crude 2,6-diazaspiro[3.3]heptane in dichloromethane and cool to 0 °C.
-
Add a solution of Boc₂O in dichloromethane dropwise over a period of 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford pure N-Boc-2,6-diazaspiro[3.3]heptane.
-
Step 5: Formation of N-Boc-2,6-diazaspiro[3.3]heptane Oxalate Salt
For ease of handling and improved stability, the mono-protected product is often converted to its oxalate salt.[3][4]
-
Materials: N-Boc-2,6-diazaspiro[3.3]heptane, oxalic acid, a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Procedure:
-
Dissolve the purified N-Boc-2,6-diazaspiro[3.3]heptane in diethyl ether.
-
Add a solution of oxalic acid in diethyl ether dropwise with stirring.
-
A white precipitate will form. Continue stirring for 30-60 minutes.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Boc-2,6-diazaspiro[3.3]heptane oxalate as a stable, crystalline solid.[4]
-
Functionalization via Palladium-Catalyzed Buchwald-Hartwig Amination
The free secondary amine of N-Boc-2,6-diazaspiro[3.3]heptane is a versatile handle for introducing a wide range of substituents. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is widely used to synthesize N-aryl derivatives.[1]
General Workflow for N-Arylation
Caption: Buchwald-Hartwig amination for N-arylation of the spiro-scaffold.
Detailed Protocol for N-Arylation
-
Materials: N-Boc-2,6-diazaspiro[3.3]heptane (or its oxalate salt, with the addition of an extra equivalent of base to neutralize the oxalate), aryl halide (e.g., aryl bromide or chloride), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos, SPhos), base (e.g., NaOtBu or Cs₂CO₃), anhydrous solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a reaction vessel, combine N-Boc-2,6-diazaspiro[3.3]heptane, the aryl halide, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane.[1]
-
Data Summary for Buchwald-Hartwig Amination
| Aryl Halide Example | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~85 |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 110 | 18 | ~78 |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 90 | 16 | ~82 |
Note: The conditions and yields are representative and may require optimization for specific substrates.
Conclusion
The protocols detailed in this guide provide a robust and scalable pathway for the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes. By following these procedures, researchers can efficiently access a variety of derivatives for evaluation in drug discovery and other chemical biology applications. The versatility of the mono-protected intermediate allows for a wide range of functionalization reactions, making the 2,6-diazaspiro[3.3]heptane scaffold a highly attractive building block for the creation of novel chemical entities with unique three-dimensional structures.
References
-
ResearchGate. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. Available from: [Link]
-
ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Available from: [Link]
-
Sci-Hub. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available from: [Link]
-
RSC Publishing. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Available from: [Link]
-
ResearchGate. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. Available from: [Link]
-
ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Available from: [Link]
-
Uniba. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Available from: [Link]
-
ACS Publications. Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Available from: [Link]
-
ResearchGate. (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Available from: [Link]
-
ResearchGate. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF. Available from: [Link]
-
PubMed. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Available from: [Link]
-
ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available from: [Link]
- Google Patents. CN102757311A - Preparation method of 1, 1-cyclopropane dimethanol.
-
ResearchGate. Synthesis of 1, 1-cyclopropanedimethanol. Available from: [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]
-
ACS Publications. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Available from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
Welcome to the Technical Support Center for the synthesis of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this unique and sterically hindered spirocyclic diamine. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with this synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that can serve as a bioisostere for other cyclic amines like piperazine. The introduction of two bulky benzhydryl groups imparts significant lipophilicity and the potential for specific steric and electronic interactions with biological targets. However, the synthesis of this compound is not without its challenges, primarily related to the construction of the strained spirocyclic core and the subsequent sterically demanding N-alkylation. This guide provides practical solutions to common problems encountered during the synthesis.
Synthetic Overview
The synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the 2,6-diazaspiro[3.3]heptane core, often from precursors like 3-chloro-N-(3-chloro-2-(chloromethyl)propyl)-2-(chloromethyl)propan-1-amine hydrochloride. The second stage is the double N-alkylation of the spirocyclic core with a benzhydryl halide.
Troubleshooting Guide: Addressing Common Synthesis Issues
An essential scaffold in modern medicinal chemistry, 2,6-diazaspiro[3.3]heptane offers a unique three-dimensional structure that serves as a valuable bioisostere for piperazine.[1][2] Its rigid framework can improve metabolic stability, target selectivity, and other critical ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates.[3] However, the synthesis of this strained spirocyclic system can be challenging, often plagued by issues of low yield, difficult purification, and unexpected side reactions.
This Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming common hurdles in 2,6-diazaspiro[3.3]heptane synthesis. Structured as a series of troubleshooting guides and frequently asked questions, this document offers practical, field-proven advice grounded in established chemical principles.
This section directly addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My final intramolecular cyclization to form the second azetidine ring is giving a very low yield. What are the likely causes and how can I improve it?
Low yield in the crucial spirocyclization step is the most common bottleneck. This is typically an intramolecular nucleophilic substitution, and its efficiency depends heavily on reaction kinetics favoring the desired intramolecular pathway over competing intermolecular reactions.
Potential Causes & Solutions:
-
Inappropriate Base/Solvent Combination: The choice of base and solvent is critical for promoting the intramolecular SN2 reaction. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the substitution.
-
Solution 1: Base Optimization: Potassium tert-butoxide (KOt-Bu) in THF is a commonly successful combination for cyclizing chloro-amine precursors.[4] If this fails, consider screening other non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The choice of base can be highly substrate-dependent.[4]
-
Solution 2: Solvent Selection: Aprotic solvents are necessary. Tetrahydrofuran (THF) is a good starting point. However, for less reactive precursors, a more polar aprotic solvent like DMF (Dimethylformamide) can accelerate the reaction, sometimes even obviating the need for a strong base, especially at higher temperatures.[4] Be aware that DMF can be difficult to remove and may require higher temperatures, which could promote side reactions.
-
-
Intermolecular Polymerization: At high concentrations, the cyclization precursor can react with other molecules instead of itself, leading to oligomers or polymers.
-
Solution: High-Dilution Conditions: Perform the reaction at a low concentration (e.g., 0.01-0.05 M). This can be achieved by adding the precursor solution slowly via a syringe pump to a heated solution of the base in the chosen solvent. This technique maintains a constantly low concentration of the reactive species, favoring the intramolecular cyclization.
-
-
Poor Leaving Group: The efficiency of the SN2 reaction is dependent on the quality of the leaving group.
-
Solution: Activate the Leaving Group: While chloro- groups are common, converting hydroxyl precursors to mesylates (-OMs) or tosylates (-OTs) creates much better leaving groups. However, be cautious, as highly activated precursors can also be more prone to elimination and other side reactions.[4]
-
Experimental Protocol: Optimized Spirocyclization of a Chloro-Amine Precursor
This protocol is adapted from a high-yielding reported procedure.[4]
Objective: To synthesize 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane from (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.
Materials:
-
(1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine
-
Potassium tert-butoxide (KOt-Bu), 1.0 M solution in THF
-
Anhydrous THF
-
Sealed reaction tube or pressure vessel
Procedure:
-
Dissolve the chloro-amine precursor (1.0 equivalent) in anhydrous THF in a sealed tube.
-
Add a 1.0 M solution of KOt-Bu in THF (2.2 equivalents) to the stirred solution.
-
Seal the tube and heat the reaction to 70 °C.
-
Monitor the reaction by TLC or LC-MS. After approximately 90 minutes, an additional portion of KOt-Bu solution (1.0 equivalent) can be added to drive the reaction to completion.
-
Continue heating for another 1-2 hours until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Filter the mixture to remove the precipitated salt (KCl).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2,6-diazaspiro[3.3]heptane.
Question 2: I am struggling with the deprotection of N-Boc-2,6-diazaspiro[3.3]heptane. The reaction is either incomplete or I see significant byproducts. What should I do?
The tert-butoxycarbonyl (Boc) group is a standard amine protecting group, but its removal requires acidic conditions that can sometimes be problematic, especially on a strained ring system.[5]
Potential Causes & Solutions:
-
Insufficiently Strong Acidic Conditions: The Boc group is stable to weaker acids. Incomplete deprotection often means the conditions are too mild.
-
Solution 1: Use a Standard Strong Acid Protocol: The most reliable methods involve using either neat trifluoroacetic acid (TFA) at room temperature or a saturated solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether.[5][6] A 4M HCl in dioxane solution is a standard reagent for this purpose.[6]
-
Solution 2: Monitor and Adjust Time/Temperature: These reactions are typically fast (30 minutes to a few hours).[5] Monitor by TLC/LC-MS. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be effective, but should be done cautiously to avoid side reactions.[6]
-
-
Side Reactions from the t-Butyl Cation: Acid-mediated deprotection generates a tert-butyl cation intermediate.[7] This electrophile can alkylate other nucleophilic sites in your molecule or the solvent, leading to impurities.
-
Solution: Use a Cation Scavenger: Add a scavenger like triethylsilane (TES), thioanisole, or anisole to the reaction mixture. These compounds will trap the tert-butyl cation, preventing it from reacting with your desired product.
-
-
Product Isolation Issues: The deprotected product is a free diamine, which can be highly polar and water-soluble, making extraction difficult. It is also often isolated as a salt (e.g., hydrochloride or trifluoroacetate).
-
Solution 1: Salt Formation and Precipitation: After deprotection with HCl/dioxane, the hydrochloride salt of the product often precipitates directly from the reaction mixture. This solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.
-
Solution 2: Conversion to a Stable Salt: For purification and handling, it is often advantageous to convert the free base into a stable, crystalline salt. The oxalate salt is frequently used for this purpose as it tends to form highly crystalline solids that are easy to handle and purify by recrystallization.[2][8]
-
Frequently Asked Questions (FAQs)
What is the most common and scalable synthetic route to the 2,6-diazaspiro[3.3]heptane core?
Several routes have been developed, but a highly effective and scalable approach begins with a 3,3-disubstituted azetidine precursor.[4][9] A common strategy involves the reductive amination of an aldehyde like 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with a primary amine, followed by an intramolecular cyclization to form the spirocyclic core.[4] This method is adaptable for creating libraries of substituted analogs.[10] Another robust approach starts from pentaerythritol, converting it into a di-halo or di-tosyl intermediate, which then undergoes a double displacement reaction with a primary amine to form the bis-azetidine structure.
How do I choose the right N-protecting groups for my synthesis?
The choice depends on the overall synthetic plan and the desired final product.
-
Benzyl (Bn) Group: Very stable and can be introduced via reductive amination. It is typically removed under harsh hydrogenolysis conditions (e.g., H₂, Pd/C), which may not be compatible with other functional groups like alkenes or alkynes.
-
Boc (tert-Butoxycarbonyl) Group: Extremely common due to its ease of introduction (using Boc₂O) and removal under acidic conditions (TFA, HCl).[5] It is stable to a wide range of other reaction conditions. This is often the group of choice for general synthesis.
-
Cbz (Carboxybenzyl) Group: Similar to Boc but is removed by hydrogenolysis. It offers an orthogonal deprotection strategy to the acid-labile Boc group.
An orthogonal protecting group strategy, such as using a Boc group on one nitrogen and a Benzyl group on the other, is highly valuable as it allows for the selective functionalization of one nitrogen at a time.[1]
My final product is difficult to purify. What are the best methods for isolating high-purity 2,6-diazaspiro[3.3]heptane or its derivatives?
Purification can be challenging due to the polar nature of the diamine.
-
Column Chromatography: For protected intermediates, standard silica gel chromatography is usually effective.[4] For the free diamine product, which can be very polar, using a more polar mobile phase (e.g., with methanol or ammonia) or switching to alumina as the stationary phase may be necessary.
-
Ion-Exchange Chromatography: Using an SCX (Strong Cation Exchange) cartridge is an excellent method for purifying basic amines. The crude product is loaded onto the cartridge, non-basic impurities are washed away, and the desired amine is then eluted with a solution of ammonia in methanol.[4]
-
Crystallization as a Salt: This is often the most effective method for obtaining high-purity material on a large scale. After deprotection, the crude free base can be dissolved in a suitable solvent (like diethyl ether or ethyl acetate) and treated with an acid such as oxalic acid or HCl.[8] The resulting salt often crystallizes out in high purity. The oxalate salt is particularly favored for its stability and crystallinity.[2][11]
Data Summary Table
The following table summarizes data from an optimization study of the cyclization step, highlighting the impact of different bases and solvents on reaction conversion.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Conversion (%) |
| 1 | DBU (2.2) | THF | 70 | < 5 |
| 2 | DBU (2.2) | DMF | 70 | > 95 |
| 3 | KOt-Bu (2.2) | THF | 70 | > 95 |
| 4 | KOt-Bu (2.2) | DMF | 70 | > 95 (with impurities) |
| 5 | None | DMF/H₂O (8:2) | 110 | > 95 |
Data adapted from Hamza, D., et al., Synlett 2007.[4] This table illustrates that while DBU is ineffective in THF, it works well in DMF. KOt-Bu is effective in THF, which is often preferred for easier workup. Interestingly, very high temperatures in a DMF/water mixture can drive the reaction to completion without any added base.[4]
Visualized Workflows
General Synthetic Workflow
The following diagram outlines a common, multi-step approach to synthesizing the 2,6-diazaspiro[3.3]heptane core.
Caption: A typical workflow for 2,6-diazaspiro[3.3]heptane synthesis.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing and solving low-yield issues during the synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Sci-Hub. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]
-
ResearchGate. Request PDF: Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]
-
De Lombaert, S., & Eeckhout, A. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 59(84), 12531-12547. [Link]
-
Guérot, C., Tchitchanov, B. H., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6524–6527. [Link]
-
Semantic Scholar. Concise synthesis of novel 2,6 -diazaspiro [3.3 ]heptan -1 -ones and their conversion into 2,6 -diazaspiro [3.3 ]heptanes. [Link]
-
Stepan, A. F., et al. (2012). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Organic Process Research & Development, 16(4), 609-612. [Link]
-
ResearchGate. Request PDF: Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. [Link]
-
ResearchGate. Request PDF: 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. [Link]
-
ResearchGate. Request PDF: Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]
-
ResearchGate. Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Grygorenko, O. O., et al. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Synthesis, 52(18), 2699-2708. [Link]
-
Boze Chemical Co.,Ltd. BOC deprotection. [Link]
-
ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(7), 747–752. [Link]
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Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[8][8] heptane-2-carboxylic acid tert-butyl ester.
-
University of Bari Aldo Moro. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
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- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. reddit.com [reddit.com]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: Deprotection of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
Welcome to our dedicated technical guide for researchers and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the N-deprotection of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane, a critical step in the synthesis of novel therapeutics leveraging this unique spirocyclic scaffold. We will compare the two most common acidic methods, Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), explaining the causality behind procedural choices to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of this compound a necessary step?
The 2,6-diazaspiro[3.3]heptane core is a conformationally rigid, three-dimensional bioisostere of piperazine, offering unique vectors for molecular exploration in drug discovery.[1][2] The benzhydryl (diphenylmethyl) groups serve as bulky, lipophilic protecting groups for the two secondary amine functionalities.[1] Their removal is essential to unmask the reactive nitrogen atoms, allowing for subsequent functionalization, such as acylation, alkylation, or arylation, to build the final target molecule.
Q2: What is the general mechanism for the acid-catalyzed deprotection of N-benzhydryl groups?
The deprotection proceeds via an acid-catalyzed cleavage. The reaction is initiated by the protonation of the nitrogen atom of the amine. This is followed by the departure of the highly stable benzhydryl carbocation, a key driving force for the reaction. The resulting primary or secondary amine is typically obtained as its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[3] The liberated benzhydryl carbocation is a potent electrophile and must be managed to prevent side reactions.
Q3: Which acid is recommended for the deprotection of this compound: TFA or HCl?
For this specific substrate, Trifluoroacetic Acid (TFA) is the preferred and recommended reagent. The primary reason relates to the stability of the core spirocyclic structure. The 2,6-diazaspiro[3.3]heptane scaffold, which consists of two fused azetidine rings, is susceptible to ring-opening under harsh acidic conditions. Literature reports indicate that treatment with strong mineral acids like HCl can lead to the degradation of the spirocycle.[1] TFA generally provides a cleaner reaction profile with higher yields of the desired deprotected product.[1]
Q4: What are the specific risks and side reactions associated with using HCl for this deprotection?
The principal risk when using HCl is the acid-catalyzed cleavage of one or both of the strained four-membered azetidine rings. This irreversible ring-opening leads to the formation of undesired, linear amine byproducts, significantly reducing the yield of the target 2,6-diazaspiro[3.3]heptane and complicating purification.[1][4] While HCl in dioxane or other organic solvents is a common reagent for removing other amine protecting groups like Boc, its high acidity poses a significant threat to the integrity of this particular strained scaffold.[5][6]
Q5: What is the function of a "scavenger" in these reactions, and is it necessary?
Yes, using a scavenger is highly recommended. As mentioned, the deprotection releases a stable benzhydryl carbocation. This electrophilic species can react with nucleophiles in the reaction mixture, including the solvent, trace water, or even the desired product itself, leading to re-alkylation or other undesired side products.[7][8] A scavenger, such as triisopropylsilane (TIS) or thioanisole, is added to the reaction mixture to trap this carbocation, forming a stable, inert adduct and preventing side reactions.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or No Reaction | 1. Insufficient equivalents of acid. 2. Reaction temperature is too low. 3. Poor solubility of the starting material. | 1. Ensure at least 10-20 equivalents of TFA are used, often in a mixture with a co-solvent like Dichloromethane (DCM). 2. While the reaction is typically initiated at 0 °C to control exothermicity, allow it to warm to room temperature and stir for 1-4 hours.[10] 3. Ensure the substrate is fully dissolved in the chosen solvent (e.g., DCM) before adding the acid. |
| Multiple Byproducts Observed (especially with HCl) | 1. Ring-opening of the spiro[3.3]heptane core. [1] 2. Re-alkylation of the product by the benzhydryl carbocation. | 1. Immediately switch to the recommended TFA protocol. If HCl must be used, perform the reaction at the lowest possible temperature (e.g., 0 °C) for the shortest possible time, monitoring closely by LC-MS. 2. Add 2-5% (v/v) of a scavenger like triisopropylsilane (TIS) to the reaction mixture before adding the acid.[8] |
| Product is an Oily Residue and Difficult to Isolate | 1. Formation of a trifluoroacetate (TFA) salt, which is often less crystalline than the corresponding HCl salt.[5] | 1. After reaction completion and removal of TFA in vacuo, dissolve the residue in an organic solvent (e.g., DCM or EtOAc) and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution to convert the salt to the free base. 2. Alternatively, after workup, dissolve the free base in a minimal amount of a solvent like methanol or diethyl ether and add a solution of HCl in ether or dioxane to precipitate the more crystalline hydrochloride salt. |
| Low Product Recovery After Aqueous Workup | 1. The deprotected product, as a diamine salt, may have significant water solubility. 2. Incomplete extraction from the aqueous phase after basification. | 1. Ensure the aqueous layer is thoroughly basified (pH > 10) before extraction to generate the neutral free base. 2. Perform multiple (3-5) extractions with a suitable organic solvent like DCM or a 9:1 mixture of Chloroform/Isopropanol to ensure complete recovery of the product. |
Comparative Summary: TFA vs. HCl
| Feature | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Recommendation | Highly Recommended | Use with Extreme Caution |
| Selectivity | High selectivity for N-benzhydryl removal with minimal degradation of the spirocycle.[1] | High risk of acid-catalyzed ring-opening of the strained azetidine rings.[1] |
| Side Reactions | Primary side reaction is re-alkylation, which is effectively mitigated with scavengers.[8] | Ring-opening is the major, irreversible side reaction.[4] |
| Product Isolation | Can form oily TFA salts, which may require conversion to the free base or a different salt form for easier handling.[5] | The resulting hydrochloride salt is often a crystalline solid, which can be advantageous for isolation by precipitation/filtration.[5] |
| Handling | Corrosive, volatile strong acid. Requires a well-ventilated fume hood and appropriate personal protective equipment (PPE).[10] | Corrosive. Solutions in organic solvents (e.g., 4M in Dioxane) are common and require careful handling. |
Visualized Workflows and Mechanisms
Caption: General mechanism of acid-catalyzed N-benzhydryl deprotection.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
Welcome to the technical support guide for the purification of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane. This document is designed for researchers, scientists, and professionals in drug development who are working with this unique spirocyclic amine. As a bulky, hydrophobic, and basic molecule, its purification can present specific challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and streamline your purification workflow for optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common synthesis involves the N-alkylation of 2,6-diazaspiro[3.3]heptane with two equivalents of a benzhydryl halide (e.g., benzhydryl chloride or bromide) in the presence of a base.[1] Based on this, you can anticipate the following impurities:
-
Mono-benzhydrylated starting material: 2-Benzhydryl-2,6-diazaspiro[3.3]heptane is a common byproduct if the reaction does not go to completion.
-
Unreacted starting materials: Residual 2,6-diazaspiro[3.3]heptane and benzhydryl chloride/bromide may be present.
-
Hydrolysis products: Benzhydrol can form from the hydrolysis of the benzhydryl halide, especially if moisture is present.
-
Elimination byproducts: Benzophenone can be formed via oxidation of benzhydrol, and tetraphenylethylene can arise from the reaction of benzhydryl chloride with certain bases.[2]
-
Over-alkylation products: While less common for this sterically hindered substrate, quaternary ammonium salts could potentially form.
Q2: My crude product is a sticky oil/gum. Is this normal, and how can I handle it for purification?
A2: Yes, it is not uncommon for crude this compound to be an amorphous solid or a thick oil, especially if residual solvents or low-melting impurities are present. The bulky benzhydryl groups can disrupt crystal lattice formation.[1]
Handling Strategy:
-
Trituration: Before attempting more complex purification, try triturating the crude material with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This can help to wash away more soluble impurities and may induce crystallization of your product.
-
Solvent Removal: Ensure all reaction solvents (like DMF or THF) are thoroughly removed under high vacuum, as they can prevent solidification.
-
Proceed to Chromatography: If the product remains an oil, you can dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel for dry loading onto a chromatography column.
Q3: What are the main challenges in purifying this compound using silica gel chromatography?
A3: The primary challenges stem from the basic nature of the two nitrogen atoms and the compound's hydrophobicity:
-
Streaking on Silica Gel: Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant tailing (streaking) of the product spot on TLC and during column chromatography. This results in poor separation and can lead to product loss on the column.[3][4]
-
Hydrophobicity: The two benzhydryl groups make the molecule very non-polar.[1] This necessitates the use of relatively non-polar mobile phases, which may not be sufficient to elute more polar impurities, or may cause co-elution with non-polar byproducts.
Troubleshooting Guide: Purification Workflows
This section provides detailed protocols and troubleshooting advice for the most common purification methods.
Workflow 1: Purification by Flash Column Chromatography
This is often the most effective method for separating the desired product from closely related impurities.
Caption: Workflow for purifying this compound.
Problem: My compound is streaking badly on the TLC plate and I'm getting poor separation.
-
Cause: Strong interaction between the basic amine and acidic silica gel.
-
Solution: Use a Basic Modifier.
-
Mobile Phase Modification: Add a small amount of a volatile base to your mobile phase. Triethylamine (TEA) is a common choice. Start with 0.5% (v/v) TEA and increase to 1-2% if streaking persists.[4]
-
Pre-treatment of Silica: For particularly stubborn cases, you can pre-treat your silica gel. This can be done by preparing the silica slurry in the mobile phase containing TEA before packing the column.[3] This neutralizes the acidic sites before your compound is loaded.
-
Problem: I'm not sure which solvent system to use.
-
Cause: The high hydrophobicity of the dibenzhydryl groups requires a carefully chosen mobile phase.
-
Solution: Systematic Solvent Screening.
-
Start with a relatively non-polar system and increase polarity. A good starting point for TLC analysis is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Hexanes and Ethyl Acetate (EtOAc).
-
The table below provides suggested starting gradients. Always include 0.5-1% TEA in your mobile phase.
-
| Solvent System | Typical Gradient | Comments |
| Hexanes / Ethyl Acetate | 5-30% EtOAc | Good for separating very non-polar impurities. |
| DCM / Methanol | 1-10% MeOH | Offers a different selectivity and is effective for more polar impurities. |
| DCM / Acetone | 5-40% Acetone | Can be a useful alternative to EtOAc or MeOH systems. |
Problem: My product seems to be degrading on the column.
-
Cause: The diazaspiro[3.3]heptane core can be sensitive to prolonged exposure to acidic conditions, including the silica gel surface.[1]
-
Solution: Minimize Residence Time and Use Neutralized Silica.
-
Use Flash Chromatography: Employing pressure to speed up the elution will minimize the contact time between your compound and the silica.
-
Neutral or Basic Alumina: If degradation is severe, consider switching your stationary phase to neutral or basic alumina, which is less acidic than silica gel.
-
Ensure Basic Modifier: Do not run the column without a basic modifier like TEA.
-
Workflow 2: Purification by Acid-Base Extraction
This classical technique is excellent for removing non-basic impurities like unreacted benzhydryl chloride and benzhydrol.
Caption: Decision workflow for purification via acid-base extraction.
Problem: I'm concerned about the acid sensitivity of the spiro-core.
-
Cause: The 2,6-diazaspiro[3.3]heptane scaffold has been reported to undergo ring-opening when treated with strong acids like HCl.[1]
-
Solution: Use a Milder Acid and Control Conditions.
-
Use Citric Acid: A 1M solution of citric acid is often sufficient to protonate the amine for extraction into the aqueous phase without being harsh enough to cause degradation.
-
Limit Exposure Time: Do not let the biphasic mixture sit for extended periods. Perform the washes efficiently.
-
Use Dilute HCl with Caution: If a stronger acid is needed, use a dilute solution (e.g., 0.5M to 1M HCl) and work quickly.
-
Problem: An emulsion formed during the extraction.
-
Cause: Emulsions are common when working with basic compounds and can be stabilized by fine particulate matter.
-
Solution: Breaking the Emulsion.
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filter: Pass the entire mixture through a pad of Celite to remove any particulate matter that may be stabilizing the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for 20-30 minutes will allow the layers to separate.
-
Workflow 3: Purification by Recrystallization/Precipitation
This method can be highly effective for obtaining crystalline, high-purity material if a suitable solvent system is found.
Problem: I can't find a good solvent system for recrystallization.
-
Cause: The bulky, non-polar nature of the molecule can make finding a single solvent with the ideal solubility profile (sparingly soluble at room temperature, highly soluble when hot) challenging.
-
Solution: Use a Two-Solvent System.
-
Dissolve in a "Good" Solvent: Dissolve your crude product in a minimal amount of a hot solvent in which it is readily soluble (e.g., acetone, ethyl acetate, or dichloromethane).
-
Add a "Bad" Solvent (Anti-Solvent): Slowly add a hot, miscible solvent in which your product is insoluble (e.g., hexanes, heptane, or diethyl ether) until the solution becomes faintly cloudy.[5]
-
Cool Slowly: Add a drop or two of the "good" solvent to redissolve the cloudiness, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
-
Problem: My compound "oils out" instead of crystallizing.
-
Cause: The solution is too supersaturated, or the cooling is too rapid.
-
Solution: Adjust Conditions.
-
Add More Solvent: Add a small amount of the "good" solvent to the hot mixture before cooling.
-
Slower Cooling: Insulate the flask to ensure very slow cooling.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The imperfections in the glass can provide nucleation sites for crystal growth.
-
Alternative: Salt Precipitation
If recrystallization of the free base is difficult, consider forming a salt.
-
Dissolve the purified or semi-pure free base in a solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of an acid (e.g., HCl in ether, or oxalic acid in ethanol) dropwise.
-
The corresponding salt (dihydrochloride or oxalate) may precipitate out as a clean, crystalline solid.[1] This can then be filtered and washed. The free base can be regenerated by basification if needed.
References
-
UNITED STATES PATENT OFFICE. (Patent document describing purification of N-benzhydryl piperazine). [Link].
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link].
-
Amine purification. Science Forums. [Link].
-
Amine workup. Reddit r/Chempros. [Link].
-
Workup: Amines. University of Rochester, Department of Chemistry. [Link].
-
How to purify Amine? YouTube. [Link].
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link].
-
Mayr, H., et al. (Supporting Information for a publication). Wiley-VCH. [Link].
- Olin, J. F. (1945). Purification of amine reaction mixtures.
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link].
-
Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223-229. [Link].
- Hennigan, G. P. (1967). Process for the purification of amines.
-
Recrystallization with two solvents. Reddit r/Chempros. [Link].
-
Weyna, P. L. (1966). An investigation of the reaction of benzhydryl chloride with potassium t-butoxide in DMSO. Scholars' Mine. [Link].
-
de Alfonso, I. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? ResearchGate. [Link].
-
Aggarwal, V. K., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link].
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Technical Support Center: Navigating the Chemistry of 2,6-Diazaspiro[3.3]heptane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the 2,6-diazaspiro[3.3]heptane scaffold. As a Senior Application Scientist, I've compiled this guide to address the common challenges and questions that arise when working with this unique and valuable structural motif. The high degree of sp³ character and rigid conformation of the 2,6-diazaspiro[3.3]heptane scaffold make it an attractive building block in medicinal chemistry for creating novel intellectual property and improving physicochemical properties. However, its inherent ring strain also presents stability challenges. This guide provides in-depth, field-proven insights to help you navigate these challenges and successfully incorporate this scaffold into your synthetic programs.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing explanations and step-by-step solutions.
Problem 1: My 2,6-diazaspiro[3.3]heptane is degrading upon N-Boc deprotection with HCl.
Symptoms:
-
Low or no yield of the desired free amine.
-
Complex mixture of products observed by LC-MS or NMR.
-
Appearance of unexpected molecular weights corresponding to ring-opened species.
Root Cause Analysis: The 2,6-diazaspiro[3.3]heptane core is composed of two strained azetidine rings fused at a central quaternary carbon. Under strongly acidic conditions, particularly with hydrogen halides like HCl, the nitrogen atoms become protonated. This protonation increases the ring strain and makes the azetidine rings susceptible to nucleophilic attack by the counter-ion (e.g., Cl⁻), leading to irreversible ring-opening.[1] This is a known issue with this scaffold.
dot
Caption: Acid-catalyzed ring-opening of the 2,6-diazaspiro[3.3]heptane scaffold.
Solution: It is crucial to use a milder acid with a non-nucleophilic counter-ion for Boc deprotection. Trifluoroacetic acid (TFA) is the recommended reagent.[1]
Detailed Protocol: TFA-Mediated Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected 2,6-diazaspiro[3.3]heptane derivative in dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm.
-
TFA Addition: Add trifluoroacetic acid (TFA) to the solution. A common starting point is a 1:1 mixture of TFA and DCM (v/v). For more sensitive substrates, a lower concentration of TFA (e.g., 20-30% in DCM) can be used.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS. Deprotection is typically complete within 1-3 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the free amine.
-
Problem 2: Incomplete cyclization to form the diazaspiro[3.3]heptane core.
Symptoms:
-
The starting material (e.g., a 3-(aminomethyl)-3-(chloromethyl)azetidine derivative) is still present after the reaction.
-
Low yield of the desired spirocyclic product.
Root Cause Analysis: The intramolecular cyclization to form the second azetidine ring requires a suitable base and solvent system to facilitate the nucleophilic substitution. The choice of base and reaction conditions is critical for achieving high yields.
Solutions:
-
Strong, Non-Nucleophilic Base: A strong base is often required to deprotonate the amine, increasing its nucleophilicity for the intramolecular cyclization. Potassium tert-butoxide (KOt-Bu) or potassium bis(trimethylsilyl)amide (KHMDS) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are effective choices.[2]
-
Solvent and Temperature Optimization: The reaction may be slow in certain solvents at room temperature. Heating the reaction mixture can significantly increase the rate of cyclization. DMF is often a better solvent than THF for these reactions due to its higher boiling point and ability to dissolve a wider range of substrates.[2]
Recommended Reaction Conditions for Cyclization:
| Base | Solvent | Temperature (°C) | Notes |
| KOt-Bu | THF | 70 | A common and effective combination.[2] |
| KHMDS | THF | Reflux | Another strong, non-nucleophilic base option. |
| DBU | DMF | 70-110 | DBU can be an effective base, and DMF often leads to cleaner reactions at higher temperatures.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 2,6-diazaspiro[3.3]heptane scaffold?
The 2,6-diazaspiro[3.3]heptane scaffold is generally stable under basic and neutral conditions. It is also stable to many common synthetic transformations such as catalytic hydrogenation for the removal of benzyl groups.[3] However, its key liability is its sensitivity to strong acids, which can induce ring-opening.[1] Caution should also be exercised with strong Lewis acids, as these can also coordinate to the nitrogen atoms and promote ring cleavage, a phenomenon observed in related strained heterocycles like oxetanes.
Q2: What are the best practices for N-functionalization (acylation, alkylation, etc.)?
Successful N-functionalization relies on avoiding harsh, acidic conditions.
-
N-Acylation: Standard acylation conditions using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an aprotic solvent like DCM or THF at 0 °C to room temperature are generally well-tolerated.
-
N-Alkylation: Reductive amination is a robust method for introducing alkyl groups.[2] This involves reacting the free amine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB). This one-pot procedure is highly efficient. Direct alkylation with alkyl halides can also be performed, typically in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile.
-
Buchwald-Hartwig Amination: For the formation of N-aryl bonds, palladium-catalyzed Buchwald-Hartwig amination is a suitable method. This reaction is typically performed under basic conditions and is compatible with the diazaspiro[3.3]heptane core.
dot
Caption: Recommended N-functionalization strategies.
Q3: How can I selectively functionalize one nitrogen atom in the presence of the other?
Orthogonal protection is the key strategy. A common approach is to use a Boc protecting group on one nitrogen and a benzyl (Bn) or carbobenzyloxy (Cbz) group on the other. This allows for the selective removal of one group while the other remains intact.
-
Boc Group: Removed under the mild acidic conditions described in Problem 1 (TFA in DCM). It is stable to hydrogenolysis.
-
Bn/Cbz Group: Removed by catalytic hydrogenation (e.g., H₂, Pd/C), which does not affect the Boc group.
This orthogonal strategy provides a versatile handle for sequential functionalization of the two nitrogen atoms.
References
-
Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(17), 3845–3848. [Link]
-
Graziano, E., Natho, P., Andresini, M., Mastrolorito, F., Mahdi, I., Mesto, E., Colella, M., Degennaro, L., Nicolotti, O., & Luisi, R. (2024). 1‐Oxa‐2,6‐diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
-
Boyd, S., Fung, S., Gerlach, K., Gignac, M., Ginn, J. D., Green, M., ... & Wilson, M. (2011). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. The Journal of Organic Chemistry, 76(15), 6345–6349. [Link]
-
Ahire, P. G., Beri, A., Sharma, S., & Singh, G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(41), 24531–24538. [Link]
-
Wohl, R. A. (1974). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides-A Reinterpretative Review. CHIMIA International Journal for Chemistry, 28(1), 1-5. [Link]
-
McMurry, J. (2023). Reactions of Epoxides: Ring-Opening. In Organic Chemistry (10th ed.). Cengage Learning. [Link]
-
Machin, I., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 26(15), 4627. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 2,6-Diazaspiro[3.3]heptane Cyclization
Welcome to the technical support center for the synthesis of 2,6-diazaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable spirocyclic scaffold. As a rigid analog and bioisostere of piperazine, 2,6-diazaspiro[3.3]heptane is an increasingly important building block in modern medicinal chemistry.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with its synthesis, particularly the critical cyclization step.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format. The solutions are based on established chemical principles and insights from published synthetic routes.
Question 1: My cyclization yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yield in the formation of the 2,6-diazaspiro[3.3]heptane core is a frequent challenge. The root cause often lies in one of three areas: the precursor quality, the reaction conditions, or competing side reactions.
-
Precursor Purity: The intramolecular cyclization is highly sensitive to the purity of the acyclic precursor, such as a substituted 3-(aminomethyl)-3-(chloromethyl)azetidine or a related dihaloamine. Ensure your starting material is free of residual solvents, salts, and unreacted reagents from previous steps. Impurities can interfere with the base, quench reactive intermediates, or promote side reactions.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the amine for the nucleophilic attack, leading to incomplete conversion. Conversely, an overly strong base or excess stoichiometry can promote elimination side reactions or polymerization.
-
Solvent and Temperature: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.
-
Aprotic Polar Solvents are Preferred: Tetrahydrofuran (THF) is a good starting point as it effectively solubilizes the precursor and the base.[3] In some cases, dimethylformamide (DMF) has been shown to provide cleaner reaction profiles than other solvents.[3]
-
Temperature Optimization: The reaction often requires heating to overcome the activation energy for the second ring closure. A typical temperature range is 70-110 °C.[3] However, excessive heat can lead to decomposition or polymerization. We recommend running a temperature screen from 60 °C to 100 °C to find the optimal balance for your specific substrate.
-
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low cyclization yield.
Question 2: I am observing significant amounts of a polymeric or oligomeric byproduct. How can I prevent this?
Answer: Polymerization is a common intermolecular side reaction that competes with the desired intramolecular cyclization, especially when forming strained rings like azetidines. This occurs when a reactive intermediate of one molecule attacks another, leading to chain growth.
-
High Dilution Principle: The most effective strategy to favor intramolecular cyclization is to work under high dilution conditions. By significantly increasing the solvent volume, you decrease the probability of intermolecular collisions, thus giving the molecule's reactive ends a better chance to find each other.
-
Recommendation: Start at a concentration of approximately 0.05 M. If polymerization persists, decrease the concentration further to 0.01 M or even lower.
-
-
Slow Addition: Instead of adding the precursor to the base all at once, use a syringe pump to add the precursor solution slowly over several hours to the heated base/solvent mixture. This maintains a very low instantaneous concentration of the reactive species, further minimizing intermolecular reactions.
Question 3: The N-tosyl deprotection of my spirocycle is sluggish or results in decomposition. What are the best methods?
Answer: The N-tosyl group is a robust protecting group, and its removal can sometimes be challenging. The method of choice depends on the stability of the spirocyclic core and the presence of other functional groups.
-
Magnesium in Methanol (Mg/MeOH): This is a frequently used method for deprotecting N-tosyl azetidines and has been successfully applied to 2,6-diazaspiro[3.3]heptane systems.[2] It operates under relatively mild, neutral conditions.
-
Cesium Carbonate in THF/MeOH: For substrates sensitive to reductive conditions, a base-mediated hydrolysis can be effective. Cesium carbonate has been shown to be more effective than other alkali metal carbonates for N-tosyl deprotection.[4]
-
Sodium Naphthalenide: This is a powerful single-electron transfer (SET) reagent capable of cleaving tosyl groups under cryogenic conditions (-78 to -60 °C).[5] This method is particularly useful when other functional groups are sensitive to high temperatures or basic conditions.
Table 1: Comparison of N-Tosyl Deprotection Methods
| Method | Reagents | Typical Conditions | Pros | Cons |
| Reductive Cleavage | Mg turnings, Methanol | Reflux, 4-12 h | Mild, neutral, good for many substrates | Can be slow; may reduce other functional groups |
| Base-Mediated Hydrolysis | Cs₂CO₃, THF/MeOH | Room Temp to 50 °C, 12-24 h | Non-reductive, mild temperature | Can be slow; requires stoichiometric base[4] |
| Single Electron Transfer | Sodium Naphthalenide, THF | -78 °C to -60 °C, 1-3 h | Very fast, low temperature, powerful | Requires inert atmosphere; highly reactive[5] |
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route to construct the 2,6-diazaspiro[3.3]heptane precursor? A: A widely adopted route starts from commercially available materials and involves building a functionalized azetidine ring first. For instance, one practical approach involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with a primary amine, followed by cyclization of the resulting secondary amine.[3]
Q: Are protecting groups necessary for both nitrogen atoms? A: Yes, orthogonal protection is highly recommended for synthetic utility. A common strategy is to have one permanent protecting group (like a benzyl group, which can be removed later by hydrogenolysis) and a temporary amine precursor (like a primary amine that will form the second ring).[3] Alternatively, routes have been developed to synthesize a mono-Boc-protected 2,6-diazaspiro[3.3]heptane, which is extremely useful for further derivatization.[2]
Q: Can this cyclization be performed as a one-pot reaction? A: While multi-step, one-pot syntheses are possible, they require careful optimization. For example, a three-step one-pot approach has been reported starting from methyl 1-Boc-azetidine-3-carboxylate.[1] However, for initial process development and scale-up, a stepwise approach with isolation of the acyclic precursor is often more robust and easier to troubleshoot.
Optimized Experimental Protocol
The following protocol is a generalized procedure for the base-mediated cyclization of a precursor like (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine to form the corresponding 2,6-diazaspiro[3.3]heptane derivative, based on published methods.[3]
Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
Materials:
-
(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1.0 eq)
-
Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF (2.5 - 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, a nitrogen inlet, and a septum.
-
Precursor Solution: In a separate flask, dissolve the (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine precursor in anhydrous THF to a concentration of 0.1 M.
-
Reaction Initiation: To the main reaction flask, add anhydrous THF. Then, add the potassium tert-butoxide solution (2.5 eq) via syringe.
-
Heating: Heat the stirred t-BuOK/THF mixture to 70 °C in an oil bath.
-
Slow Addition: Using a syringe pump, add the precursor solution from step 2 to the heated reaction mixture over a period of 2-3 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. After the addition is complete, allow the reaction to stir at 70 °C for an additional 1-2 hours or until the starting material is consumed.
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Filter the mixture through a pad of celite to remove the precipitated KCl salt.
-
Rinse the filter cake with a small amount of THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude material by column chromatography on silica gel to yield the desired 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.
References
-
Stevanović, S., et al. (2020). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. [Link]
-
Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Sci-Hub. [Link]
-
Request PDF | Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (2007). ResearchGate. [Link]
-
Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(17), 3841–3843. [Link]
-
Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c. ResearchGate. [Link]
-
Condition Optimization for Spirocyclization a. ResearchGate. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. National Institutes of Health (NIH). [Link]
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. [Link]
-
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]
-
A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. [Link]
-
Robins, M. J., et al. (1993). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Journal of Organic Chemistry. [Link]
-
(PDF) 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]
-
Dehydrocyclization of n-heptane over a PtBa/Kl catalyst: reaction mechanism. CONICET. [Link]
Sources
Technical Support Center: Synthesis of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this unique spirocyclic scaffold. As a rigid bioisostere for piperazine, its successful synthesis is critical for advancing many research projects.[1] This guide provides in-depth troubleshooting for common side reactions and answers frequently asked questions to ensure a successful and efficient synthesis.
Part 1: Troubleshooting Guide for Common Side Reactions
This section addresses specific issues that may arise during the N-alkylation of 2,6-diazaspiro[3.3]heptane with benzhydryl halides.
Question 1: My reaction yield is low, and I've recovered a significant amount of the starting 2,6-diazaspiro[3.3]heptane. What's going wrong?
Answer:
This is a common issue that typically points to incomplete reaction, often stemming from suboptimal reaction conditions or reagent quality. Let's break down the potential causes and solutions.
Causality Analysis:
The synthesis of this compound is a nucleophilic substitution (SN2) reaction.[1] The secondary amines of the spiro-core act as nucleophiles, attacking the electrophilic carbon of the benzhydryl halide. For this to occur efficiently, several factors are critical:
-
Base Strength and Stoichiometry: A base is required to deprotonate the secondary amine, increasing its nucleophilicity, and to neutralize the hydrohalic acid (e.g., HCl or HBr) formed during the reaction. An insufficient amount or strength of the base will stall the reaction.
-
Solvent Choice: The solvent must be aprotic to avoid solvating the nucleophile and should effectively dissolve all reactants.
-
Reagent Reactivity: The benzhydryl halide must be sufficiently reactive. Benzhydryl chloride is commonly used, but the bromide is more reactive and can be a better choice if sluggishness is observed.[1]
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: Ensure you are using at least 2.2 equivalents of the benzhydryl halide and at least 2.5-3.0 equivalents of a suitable base (like K₂CO₃ or DIPEA) relative to the 2,6-diazaspiro[3.3]heptane. Using a slight excess of the alkylating agent and base drives the reaction towards the di-substituted product.
-
Optimize Base and Solvent System: Potassium carbonate (K₂CO₃) is a reliable, cost-effective base. For solvent, anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN) are excellent choices as they effectively dissolve the reactants and facilitate the SN2 mechanism.[1][2]
-
Increase Reaction Temperature: If the reaction is slow at room temperature, gently heating to 60-80 °C can significantly increase the reaction rate.[2] Monitor the reaction progress by TLC or LC-MS to avoid potential degradation from excessive heat.
-
Check Starting Material Quality: Ensure your 2,6-diazaspiro[3.3]heptane is pure and dry. If it's stored as a salt (e.g., dihydrochloride or oxalate), it must be neutralized to the free base before use, or a sufficient amount of base must be added to neutralize the salt and drive the reaction.
Question 2: My final product is contaminated with a significant amount of 2-Benzhydryl-2,6-diazaspiro[3.3]heptane. How can I improve the selectivity for the di-substituted product?
Answer:
The formation of the mono-alkylated product is a classic byproduct in the N-alkylation of diamines. Its presence indicates that the second alkylation step is significantly slower than the first or that the reaction was stopped prematurely.
Mechanistic Insight:
After the first benzhydryl group is attached, the remaining secondary amine is sterically hindered, making the second nucleophilic attack slower. Furthermore, the electron-donating nature of the first benzhydryl group can slightly decrease the nucleophilicity of the second nitrogen. To overcome this, the reaction conditions must be optimized to favor the completion of the second alkylation.
dot
Caption: Kinetic challenge: The second alkylation (k2) is slower.
Strategies for Maximizing Di-substitution:
-
Adjust Stoichiometry: Increase the equivalents of benzhydryl halide to 2.5-3.0 equivalents. This higher concentration will push the equilibrium towards the di-substituted product according to Le Châtelier's principle.
-
Extend Reaction Time and/or Increase Temperature: Allow the reaction to stir for a longer period (e.g., 12-24 hours) and consider moderate heating (60-80 °C) to provide sufficient energy to overcome the activation barrier for the second alkylation.[2]
-
Choice of Base: A stronger, non-nucleophilic base like sodium hydride (NaH) can be more effective than K₂CO₃ in ensuring the second amine is fully deprotonated and reactive.[1] However, NaH requires careful handling under anhydrous conditions.
Question 3: During workup with HCl, my product seems to be degrading. What is happening?
Answer:
This is a critical issue related to the inherent chemical properties of the diazaspiro[3.3]heptane core. This strained ring system is known to be sensitive to strong acids.
Chemical Rationale:
The azetidine rings within the spiro[3.3]heptane structure are highly strained. In the presence of strong acids like concentrated HCl, the protonated amine can undergo a ring-opening reaction.[1] This leads to the formation of undesired, linear amine byproducts and a significant loss of your target compound.
dot
Caption: Strong acids can cause irreversible degradation.
Recommended Handling and Workup Procedure:
-
Avoid Strong Acids: Never use strong mineral acids like concentrated HCl for pH adjustment or salt formation.
-
Use a Milder Acid for Deprotection/Salt Formation: If an acid is necessary (e.g., for deprotecting a Boc group on a related intermediate), Trifluoroacetic Acid (TFA) is the preferred reagent as it is generally less prone to causing this ring-opening.[1][2]
-
Neutral or Basic Workup: After the reaction is complete, quench it by pouring the mixture into water and then perform an extraction with an organic solvent like ethyl acetate or dichloromethane. If any residual acid is present, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution followed by brine.[2]
Part 2: Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the most reliable method to synthesize the 2,6-diazaspiro[3.3]heptane starting material? | A practical and scalable route involves a reductive amination followed by cyclization. This often starts from a precursor like 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, which is reacted with a primary amine and a reducing agent, followed by a base-mediated cyclization to form the spiro-core.[3] |
| What are potential side reactions during a reductive amination synthesis of the spiro-core? | The primary challenge in reductive amination is controlling the extent of alkylation. Over-reduction of the aldehyde starting material to an alcohol can occur if a non-selective reducing agent like NaBH₄ is used without first forming the imine.[4][5] A more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as it selectively reduces the iminium ion in the presence of the aldehyde.[5][6] |
| How should I purify the final this compound product? | The crude product is typically purified by silica gel column chromatography. A gradient elution system, for instance, starting with ethyl acetate in hexanes, is effective for separating the di-substituted product from the mono-substituted intermediate and any unreacted benzhydryl halide.[3] Recrystallization from a suitable solvent system can be used for further purification if needed. |
| Which analytical techniques are best for characterizing the product and identifying impurities? | ¹H & ¹³C NMR: Provides definitive structural confirmation. Look for the disappearance of the N-H proton from the starting material and the appearance of the characteristic benzhydryl methine proton. LC-MS: Ideal for monitoring reaction progress and confirming the molecular weight of the desired product (M+H)⁺, as well as identifying intermediates like the mono-alkylated species. HPLC: Useful for assessing the final purity of the compound. |
Part 3: Experimental Protocol & Data
Detailed Protocol: Synthesis of this compound
This protocol is a representative procedure based on established literature methods.[1][2]
Materials:
-
2,6-Diazaspiro[3.3]heptane (1.0 equiv)
-
Benzhydryl chloride (or bromide) (2.5 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2,6-diazaspiro[3.3]heptane and anhydrous DMF.
-
Add potassium carbonate to the stirred solution.
-
Add benzhydryl chloride dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction completion by TLC or LC-MS, checking for the disappearance of the starting material and the mono-alkylated intermediate.
-
Once complete, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with saturated brine solution, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography to yield the final product.
Troubleshooting Summary Table
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Insufficient base, low temperature, or poor solvent choice. | Use ≥2.5 eq. of base (e.g., K₂CO₃), heat to 60-80 °C, and use anhydrous DMF or MeCN.[1][2] |
| Mono-alkylated Side Product | Insufficient alkylating agent, short reaction time, or steric hindrance. | Use ≥2.5 eq. of benzhydryl halide, increase reaction time to 12-24h, and consider heating.[3] |
| Product Degradation | Use of strong acid (e.g., HCl) during workup. | Avoid strong acids. Use saturated NaHCO₃ for neutralization. Use TFA if an acid is required for other steps.[1] |
| Difficulty in Purification | Close-running spots on TLC (mono- vs di-substituted). | Use a shallow gradient during column chromatography and consider a different solvent system for better separation. |
References
-
ResearchGate. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. Available from: [Link]
-
White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available from: [Link]
-
Uniba. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Available from: [Link]
-
Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available from: [Link]
-
National Center for Biotechnology Information. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. Available from: [Link]
-
ResearchGate. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. Available from: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
ResearchGate. (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available from: [Link]
-
ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
Taylor & Francis Online. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Available from: [Link]
-
PubChem. 2,6-Diazaspiro(3.3)heptane. Available from: [Link]
-
Myers, A. C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available from: [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]
-
Reymond Research Group. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available from: [Link]
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules. Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane Derivatives
Welcome to the dedicated technical support resource for the synthesis and scale-up of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. The 2,6-diazaspiro[3.3]heptane core is a conformationally rigid, three-dimensional piperazine bioisostere, increasingly utilized in drug discovery to enhance properties such as metabolic stability and aqueous solubility.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and practical, field-proven insights to help you navigate the challenges of laboratory-scale synthesis and industrial scale-up.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound derivatives. The solutions are presented in a question-and-answer format to directly tackle common problems.
Q1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I improve it?
Low or no product yield is a frequent challenge in multi-step organic synthesis and can be particularly frustrating when scaling up.[4] The causes can typically be traced back to reagent quality, reaction conditions, or inherent substrate reactivity.
Potential Causes & Solutions:
-
Insufficient Reactivity: The key cyclization step often involves an intramolecular SN2 reaction to form the second azetidine ring. The success of this step is highly dependent on the nucleophilicity of the amine and the nature of the leaving group.
-
Troubleshooting:
-
Choice of Base: The base is critical for deprotonating the amine precursor to the cyclization. If a weak base like potassium carbonate (K₂CO₃) is ineffective, consider stronger, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).[5][6]
-
Solvent Optimization: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can accelerate SN2 reactions.[6] If solubility is an issue, a solvent screen is highly recommended. For some cyclizations, a mixture of DMF and water at elevated temperatures has been shown to be effective, even obviating the need for an external base.[5]
-
Temperature Control: Many N-alkylation reactions require heating to proceed at a reasonable rate.[6] Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.
-
-
-
Poor Starting Material Quality: Impurities in starting materials, such as the amine or the alkylating agent, can inhibit the reaction or lead to unwanted side products.
-
Troubleshooting: Ensure the purity of all reagents before commencing the reaction. Recrystallize or chromatograph starting materials if necessary. Residual acid or moisture can be particularly detrimental.
-
-
Product Decomposition: The strained spiro[3.3]heptane ring system, while generally stable, can be sensitive to certain conditions. For instance, some derivatives have been reported to undergo ring-opening when treated with strong acids like HCl.[7]
-
Troubleshooting: Monitor the reaction progress over time. If product is initially formed and then disappears, decomposition is likely. Consider a milder workup procedure, avoiding harsh acidic or basic conditions.
-
Q2: I am observing significant side product formation, particularly over-alkylation. How can I minimize this?
Over-alkylation is a classic problem when working with reactive nucleophiles like amines, leading to complex mixtures and difficult purifications.[8]
Potential Causes & Solutions:
-
Stoichiometry and Reaction Rate: When both nitrogen atoms of a precursor diamine are reactive, it's easy to form quaternary ammonium salts or other over-alkylated species.
-
Troubleshooting:
-
Control Stoichiometry: Use a precise stoichiometry of your alkylating agent. Sometimes, using a slight excess of the amine can help consume the alkylating agent and prevent over-alkylation of the desired product.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, especially at larger scales. This keeps the instantaneous concentration of the electrophile low, favoring the desired mono- or di-alkylation over further reactions.
-
Consider Protecting Groups: In some synthetic routes, it may be advantageous to use an amine with an orthogonal protecting group (e.g., Boc or Cbz) to ensure selective alkylation at one nitrogen center, followed by deprotection and subsequent functionalization of the other.[7]
-
-
-
High Reactivity and Exotherms: N-alkylation reactions can be exothermic. On a larger scale, poor heat dissipation can lead to temperature spikes, accelerating side reactions.[9]
-
Troubleshooting:
-
Process Control: When scaling up, use a jacketed reactor with precise temperature control.
-
Flow Chemistry: For highly exothermic or fast reactions, transitioning to a continuous flow process can offer superior control over temperature and mixing, minimizing side product formation.[10]
-
-
Q3: The purification of my final product is extremely difficult. What strategies can I employ?
Purification is often a major bottleneck during scale-up. The benzhydryl groups in the target molecule significantly increase its lipophilicity, which can make it behave similarly to nonpolar impurities on silica gel.
Potential Causes & Solutions:
-
Similar Polarity of Components: The starting materials, product, and byproducts may have very close Rf values, making chromatographic separation challenging.
-
Troubleshooting:
-
Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using alumina or reverse-phase (C18) chromatography.
-
Crystallization: Due to its rigid structure, the target compound may be amenable to crystallization. Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to induce crystallization. This is an ideal purification method for large-scale production.
-
Ion-Exchange Chromatography: Since the product is a diamine, it can be protonated. Loading the crude material onto an SCX (Strong Cation Exchange) cartridge, washing away neutral impurities, and then eluting the product with a basic solution (e.g., ammonia in methanol) is a highly effective purification technique.[5]
-
-
-
Formation of Persistent Impurities: Some impurities, like a partially reacted intermediate, can be difficult to remove.
-
Troubleshooting: Revisit the reaction conditions to drive the reaction to completion. A small amount of a catalytic phase-transfer agent (e.g., tetrabutylammonium iodide) can sometimes help push stubborn alkylation reactions to completion.
-
| Problem Summary | Potential Cause | Recommended Solution |
| Low or No Yield | Insufficient reactivity, poor reagent quality | Optimize base, solvent, and temperature; purify starting materials.[5][6] |
| Side Product Formation | Over-alkylation, poor temperature control | Control stoichiometry, slow reagent addition, consider flow chemistry.[8][10] |
| Purification Difficulty | Similar polarity of components | Attempt crystallization, use ion-exchange or reverse-phase chromatography.[5] |
| Scale-Up Failure | Poor heat/mass transfer | Use jacketed reactors, ensure proper agitation, evaluate process safety.[9] |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis, properties, and handling of this compound derivatives.
Q1: What is a reliable, scalable synthetic route to the 2,6-diazaspiro[3.3]heptane core?
A common and effective method involves a two-step process starting from a primary amine. A practical route proceeds via reductive amination of a readily available aldehyde with a primary amine, followed by a cyclization step.[5] For the dibenzhydryl derivative, a key intermediate can be formed, which then undergoes intramolecular cyclization to form the spirocyclic core. These methods are generally high-yielding and have been reported to be amenable to large-scale synthesis.[5][11]
Q2: What is the underlying mechanism of the final ring-closing reaction?
The formation of the second azetidine ring in the spirocycle is typically an intramolecular nucleophilic substitution (SN2) reaction.[12] After the formation of a linear precursor containing one azetidine ring and a primary or secondary amine with an appended leaving group (like a halide), a base is used to deprotonate the amine. This increases its nucleophilicity, allowing it to attack the electrophilic carbon and displace the leaving group, thus forming the second ring.[13]
Q3: What are the critical safety precautions for handling common precursors like epichlorohydrin?
Epichlorohydrin is a highly useful but hazardous reagent. It is classified as toxic, flammable, corrosive, and a potential carcinogen.[14][15]
-
Handling: Always handle epichlorohydrin in a certified chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended; do not use nitrile), splash goggles, a face shield, and a flame-resistant lab coat.[16][17]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong acids, bases, and amines.[15][18]
-
Spills: In case of a spill, evacuate the area and contain the spill with an inert absorbent material. Do not use combustible materials. Ensure proper ventilation.[15]
Q4: How should I characterize the final this compound product?
Standard analytical techniques are used for full characterization:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential to confirm the structure. The high symmetry of the unsubstituted spirocycle leads to a simplified spectrum. The presence of the benzhydryl groups will result in characteristic aromatic and methine proton signals.[5]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.[5]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.
Visualized Workflows and Structures
Diagrams are essential for understanding complex synthetic pathways and troubleshooting logic.
Caption: General synthetic workflow for 2,6-diazaspiro[3.3]heptane derivatives.
Caption: Troubleshooting logic for addressing low reaction yield.
Caption: Structure of this compound.
Experimental Protocol: Representative Synthesis
The following protocol is a representative example for the synthesis of a 2,6-disubstituted-2,6-diazaspiro[3.3]heptane, adapted from literature procedures.[5] This should be optimized for the specific dibenzhydryl derivative.
Step 1: Synthesis of the Intermediate Amine
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv) in dichloroethane, add the primary amine (e.g., benzhydrylamine, 1.0 equiv) and acetic acid (1.0 equiv).
-
Stir the mixture at room temperature for 1 hour to form the iminium ion.
-
Add sodium triacetoxyborohydride (1.2 equiv) portion-wise and continue stirring at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 4-16 hours).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude intermediate by column chromatography.
Step 2: Spirocyclization
-
Dissolve the purified intermediate amine (1.0 equiv) in a suitable solvent such as THF or a DMF/water mixture (e.g., 8:2).[5]
-
Add a base such as potassium tert-butoxide (2.2 equiv) if using an anhydrous solvent like THF. If using DMF/water, heating to 110 °C may be sufficient without a base.[5]
-
Heat the reaction mixture (e.g., 70-110 °C) in a sealed tube or a reactor equipped with a condenser.
-
Monitor the reaction for completion. Additional base or extended heating may be required.
-
Upon completion, cool the reaction to room temperature. If a solid (e.g., KCl) has precipitated, filter it off.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using the methods described in the troubleshooting section (e.g., column chromatography, crystallization, or SCX cartridge).
References
-
Willems, P., et al. (2020). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications. [Link]
-
Sci-Hub. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Request PDF: Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]
-
East Harbour Group. (2023). EPICHLOROHYDRIN Safety Data Sheet. [Link]
-
ResearchGate. (n.d.). Request PDF: Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. [Link]
-
Ashland. (n.d.). Epichlorohydrin - Product Stewardship Summary. [Link]
-
ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
UNC Charlotte. (n.d.). Safety Data Sheet: Epichlorohydrin. [Link]
-
NINGBO INNO PHARMCHEM. (n.d.). Safe Handling of Epichlorohydrin: Essential Guidelines for Industrial Users. [Link]
-
Royal Society of Chemistry. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry. [Link]
-
Toronto Metropolitan University. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. [Link]
-
Al-Abed, Y., et al. (2018). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
-
NIH National Library of Medicine. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
-
NIH National Library of Medicine. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]
-
ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]
-
Khan Academy. (n.d.). Introduction to reaction mechanisms. [Link]
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troubleshooting low yields in Pd-catalyzed amination of diazaspiroheptanes
Welcome to the technical support center for palladium-catalyzed C-N cross-coupling reactions involving diazaspiroheptane scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with this specific transformation. Diazaspiro[3.3]heptanes are valuable piperazine bioisosteres, but their unique strained architecture and nucleophilic character present distinct challenges in Buchwald-Hartwig amination reactions.
This resource provides in-depth, field-proven insights structured in a question-and-answer format to directly address common experimental hurdles. We will explore the causality behind reaction failures and provide logical, step-by-step guidance to optimize your yields and achieve robust results.
Troubleshooting Guide: Addressing Low Yields & Reaction Failures
This section addresses specific, observable problems during your experiments.
Q1: My reaction shows low to no conversion of starting materials. What are the primary causes and how do I fix it?
Low or no conversion is one of the most common issues and typically points to a problem with the catalytic cycle's initiation or propagation. The primary suspects are catalyst deactivation and inefficient activation.
Underlying Cause 1: Catalyst Deactivation by Substrate Coordination Diazaspiroheptanes, being electron-rich, unhindered secondary aliphatic amines, can act as potent ligands for the palladium center. This can lead to the displacement of the essential phosphine ligand, forming an inactive or less active palladium-amine complex that stalls the catalytic cycle.[1][2]
Solutions:
-
Employ Sterically Hindered Ligands: The most effective countermeasure is to use a bulky biarylmonophosphine ligand. The steric shielding around the palladium center prevents the diazaspiroheptane from displacing the ligand while still allowing the necessary coordination for the reaction to proceed.[3][4]
-
Primary Recommendation: Start with ligands like BrettPhos or RuPhos . BrettPhos, in particular, has shown exceptional reactivity and stability in challenging aminations, including those of primary aliphatic amines.[5][6]
-
Alternative: XPhos is another robust choice, known for its broad applicability in C-N couplings.[7]
-
-
Use a Pre-formed Catalyst (Precatalyst): In-situ generation of the active Pd(0) catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be unreliable and inefficient.[8] Buchwald precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) ensure the rapid and clean formation of the active monoligated Pd(0) species, leading to more reproducible and often faster reactions.[2][9]
Underlying Cause 2: Inefficient Oxidative Addition If you are using an aryl chloride, the oxidative addition step (the first step in the catalytic cycle) is often slow and can be a bottleneck.[10]
Solutions:
-
Switch to a More Reactive Halide: If possible, use the corresponding aryl bromide or iodide. The general reactivity order for the aryl electrophile is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[9]
-
Select a Ligand for Chloride Activation: If you must use an aryl chloride, ligands like XPhos or BrettPhos are specifically designed to facilitate the challenging oxidative addition of C-Cl bonds.[5][6]
Troubleshooting Workflow for No Conversion
Caption: Initial troubleshooting steps for low reaction conversion.
Q2: I'm observing significant side product formation and poor mass balance. What is happening?
Poor mass balance often indicates substrate or product decomposition, while specific side products can point to alternative reaction pathways.
Underlying Cause 1: Base-Mediated Substrate Decomposition While diazaspiroheptanes are not as sensitive as some five-membered heteroaryl halides, their strained ring systems can be susceptible to degradation in the presence of very strong bases at elevated temperatures.[1] The most common base, sodium tert-butoxide (NaOt-Bu), is very strong (pKaH ≈ 19) and can cause undesirable side reactions with sensitive functional groups.[8]
Solutions:
-
Screen a Panel of Bases: If you suspect decomposition, switch from NaOt-Bu to a weaker base or a non-nucleophilic strong base.
-
Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.
-
Alternative Strong Bases: Lithium bis(trimethylsilyl)amide (LHMDS) is a valuable strong base that often provides better functional group tolerance.[2][8]
-
Moderately Strong Bases: Sodium trimethylsilanolate (NaOTMS) has proven effective in couplings with base-sensitive substrates where NaOt-Bu causes decomposition.[1]
-
-
Moderate the Reaction Temperature: High temperatures accelerate decomposition. Try running the reaction at a lower temperature (e.g., 50-80 °C) for a longer period. For some sensitive systems, moderate temperatures have been shown to be optimal.[1]
Underlying Cause 2: Hydrodehalogenation The formation of the arene corresponding to your aryl halide (Ar-H instead of Ar-NR₂) is a common side reaction. It can arise from competing β-hydride elimination pathways or other catalyst decomposition routes.[11] While the rigid structure of diazaspiroheptane makes it unable to undergo β-hydride elimination itself, this side product indicates that the catalytic cycle is not operating efficiently. Improving the rate of the desired C-N coupling by optimizing the ligand and conditions (as described in Q1) is the best way to suppress this pathway.
Frequently Asked Questions (FAQs)
This section covers foundational knowledge for setting up a successful reaction.
Q1: What is the best starting point for catalyst, ligand, and base selection?
For a robust starting point, especially when working with a new aryl halide, a well-defined system is crucial. A protocol using modern, commercially available reagents has been shown to be effective for the amination of 2,6-diazaspiro[3.3]heptanes.[12]
| Component | Recommendation | Rationale |
| Palladium Source | A G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3) | Ensures reliable and rapid formation of the active Pd(0) catalyst, leading to higher reproducibility.[9] |
| Ligand | XPhos , RuPhos , or BrettPhos | These bulky, electron-rich biarylphosphine ligands accelerate reductive elimination and prevent catalyst deactivation by the amine substrate.[6] |
| Base | Sodium tert-butoxide (NaOt-Bu) | This is the most versatile and generally fastest base for amination with aliphatic amines. Caveat: Screen other bases if side reactions occur. |
| Solvent | Toluene or 1,4-Dioxane | These are standard, effective solvents for Buchwald-Hartwig aminations. Ensure they are anhydrous. |
| Temperature | 80-110 °C | A good starting range, but may need to be lowered for sensitive substrates.[1] |
Q2: How does an N-Boc protecting group on the diazaspiroheptane affect the reaction?
Using a mono-Boc-protected 2,6-diazaspiro[3.3]heptane is a standard strategy to achieve selective mono-arylation.[13]
-
Selectivity: The Boc group deactivates the nitrogen to which it is attached, ensuring that the C-N bond forms exclusively at the free secondary amine.
-
Reactivity: The free amine remains a good nucleophile. The primary consideration is the increased steric bulk of the substrate. This may necessitate the use of a slightly bulkier ligand (like XPhos or tBuXPhos) or slightly higher catalyst loadings to ensure efficient coupling.[2]
Q3: My aryl halide is an aryl mesylate. Can I still perform this reaction?
Yes, but aryl mesylates are significantly more challenging electrophiles than aryl halides due to the difficulty of the oxidative addition step.[6]
-
Specialized Ligand Required: Standard ligands are often ineffective. BrettPhos was specifically developed to enable the amination of challenging substrates like aryl mesylates and provides the best chance of success.[6]
-
Optimized Conditions: You will likely need to use a BrettPhos-based precatalyst and may need higher temperatures and longer reaction times.
General Experimental Protocol (Starting Point)
This protocol is a general guideline. All reagents should be handled under an inert atmosphere (Nitrogen or Argon).
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the mono-Boc-2,6-diazaspiro[3.3]heptane (1.1-1.2 equiv), and the phosphine ligand-palladium precatalyst (1-2 mol%).
-
Addition of Base & Solvent: Add the base (e.g., NaOt-Bu, 1.3-1.5 equiv).
-
Inert Atmosphere: Cap the vial and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 100 °C) for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Mechanism
Understanding the catalytic cycle is key to troubleshooting. Low yields are often caused by a breakdown in one of these elementary steps.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
References
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis.[Link]
-
2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters.[Link]
-
Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Accounts of Chemical Research.[Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.[Link]
-
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters.[Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis.[Link]
-
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society.[Link]
-
2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters.[Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit r/chemistry.[Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Chemistry – A European Journal.[Link]
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science.[Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.[Link]
-
Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry – A European Journal.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Organic Letters.[Link]
-
Palladium-Catalyzed Reactions. MDPI.[Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.[Link]
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Angewandte Chemie International Edition.[Link]
Sources
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- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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Validation & Comparative
A Senior Application Scientist's Guide to 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane and the Landscape of Piperazine Bioisosteres
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: Beyond "Flatland" – Reimagining a Privileged Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, celebrated for its favorable physicochemical properties and its presence in over 100 FDA-approved drugs.[1][2] Its dual basic nitrogens offer reliable handles for synthesis and impart aqueous solubility, making it a "privileged" scaffold. However, this flexibility is a double-edged sword, often leading to metabolic liabilities through N-dealkylation and potential off-target activities, particularly at aminergic G-protein coupled receptors (GPCRs).
This guide provides an in-depth comparison between the traditional piperazine motif and an emerging, structurally rigid bioisostere: the 2,6-diazaspiro[3.3]heptane (DSH) scaffold, exemplified here by its dibenzhydryl-substituted form. We will dissect the fundamental structural differences and their profound impact on key drug-like properties, supported by experimental data and validated protocols. The core directive is to empower drug discovery teams to make strategic, data-driven decisions when a lead compound's piperazine moiety becomes a liability rather than an asset.
The Tale of Two Scaffolds: A Structural and Physicochemical Showdown
The fundamental distinction between piperazine and 2,6-diazaspiro[3.3]heptane lies in their three-dimensional topology. This is not merely an academic difference; it is the primary driver of their divergent behaviors in biological systems.
-
Piperazine: A flexible six-membered ring that predominantly exists in a chair conformation. Its substituents occupy axial and equatorial positions, and the ring can undergo conformational inversion. This flexibility allows it to adapt to various binding pockets but can also lead to entropic penalties upon binding and recognition by metabolic enzymes.
-
2,6-Diazaspiro[3.3]heptane (DSH): A rigid spirocyclic system composed of two fused four-membered azetidine rings.[1] This architecture locks the nitrogen substituents into specific, predictable vectors. The spirocyclic nature inherently increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with improved clinical success rates by providing more complex, three-dimensional shapes that escape the "flatland" of traditional aromatic-rich compounds.[3][4]
This structural rigidity imparts several key differences:
-
Vectorial Projection: The switch from piperazine to DSH increases the distance between the two nitrogen atoms by approximately 1.3 Å and induces a ~90° twist in the orientation of the substituents.[5] This can fundamentally alter how a molecule interacts with its target, potentially improving selectivity or, conversely, ablating activity if the original piperazine conformation was optimal.
-
Lipophilicity & Solubility: The introduction of a spirocyclic center, despite often adding a carbon atom, can counterintuitively lower lipophilicity (logD).[5] This is attributed to changes in molecular shape, reduced self-association, and altered basicity, which can lead to better solvation and improved aqueous solubility.[6]
-
Basicity (pKa): The nitrogen atoms in the DSH scaffold are part of four-membered rings, which alters their hybridization and electronic environment compared to piperazine. This typically results in increased basicity. This modulation of pKa can be a powerful tool for fine-tuning a compound's ionization state at physiological pH, impacting its absorption, distribution, and target engagement.[5]
Caption: Workflow for the Human Liver Microsome (HLM) Metabolic Stability Assay.
Protocol: Shake-Flask Method for logD₇.₄ Determination
Objective: To measure the distribution coefficient (logD) of a compound between n-octanol and an aqueous buffer at physiological pH (7.4), providing a key measure of lipophilicity.
Materials:
-
Test Compound
-
n-Octanol (HPLC grade, pre-saturated with buffer)
-
Phosphate Buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with PTFE-lined caps
-
Vortex mixer, shaker, centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Workflow:
-
System Equilibration (Causality): Pre-saturate the n-octanol and buffer with each other by mixing vigorously for 24 hours and then allowing the phases to separate. [7]This is a critical step to prevent volume changes during the experiment, ensuring the measured concentrations reflect true partitioning.
-
Sample Preparation:
-
Prepare a stock solution of the test compound in the phase in which it is more soluble (usually n-octanol for lipophilic compounds).
-
Add equal volumes (e.g., 1 mL) of the pre-saturated n-octanol and pre-saturated buffer to a glass vial.
-
Add a small aliquot of the compound stock solution. The final concentration should be low enough to avoid saturation in either phase.
-
-
Partitioning:
-
Cap the vials tightly and shake/vortex vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases. [8]4. Phase Separation:
-
Centrifuge the vials (e.g., 2000 rpm for 10 min) to ensure complete separation of the two immiscible layers.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Extreme care must be taken to avoid cross-contamination.
-
Dilute the aliquots appropriately and quantify the compound concentration in each phase (C_oct and C_aq) using a validated analytical method.
-
-
Data Analysis (Self-Validation):
-
Calculate the distribution coefficient: D = C_oct / C_aq.
-
Calculate logD = log₁₀(D).
-
Trustworthiness Check: Perform the experiment in triplicate. The standard deviation should be low (<0.3 log units). A mass balance calculation (total amount of compound recovered vs. initial amount) should be close to 100% to ensure no compound was lost to adsorption or degradation.
-
Conclusion and Strategic Outlook
The 2,6-diazaspiro[3.3]heptane scaffold is a compelling bioisostere for piperazine, offering a validated strategy to mitigate metabolic instability and modulate physicochemical properties by introducing rigid, three-dimensional character. As demonstrated, its application can lead to dramatic improvements in pharmacokinetic profiles and, in favorable cases, enhanced potency and selectivity.
However, this guide underscores that the DSH is not a panacea. Its rigid geometry means it is not a universal conformational mimic of piperazine. Its successful implementation requires careful consideration of the target's structure-activity relationship (SAR). The decision to replace a piperazine should be a hypothesis-driven process, informed by an understanding of the liabilities of the parent molecule and the unique structural and electronic properties of the DSH replacement. The robust experimental protocols provided herein offer the framework to test these hypotheses and confidently guide lead optimization programs toward more promising clinical candidates.
References
- BenchChem. (n.d.). 2,6-Diazaspiro[3.3]heptane vs. Piperazine: A Comparative Guide for Drug Discovery.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. dx.doi.org/10.17504/protocols.io.x54v9yq22g3e/v1
- Merck Millipore. (n.d.). Metabolic Stability Assays.
-
Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- protocols.io. (2024). LogP / LogD shake-flask method. dx.doi.org/10.17504/protocols.io.e6nvw14kdlmk/v1
- Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from protocols.io. dx.doi.org/10.17504/protocols.io.j4ecqse
- European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from European Pharmaceutical Review website.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
-
Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?[Link]
-
Royal Society of Chemistry. (2019). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science, 11, 1216-1225. [Link]
- Life Chemicals. (2022). Advantages of 3D-shape of ligands in drug discovery.
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Wuitschik, G., et al. (2010). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 1(4), 155–159. [Link]
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MDPI. (n.d.). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]
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Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]
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A Comparative Guide to the Binding Affinities of 2,6-Diazaspiro[3.3]heptane Derivatives
In the landscape of medicinal chemistry, the quest for novel scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is perpetual. The 2,6-diazaspiro[3.3]heptane motif has emerged as a compelling three-dimensional bioisostere for the ubiquitous piperazine ring, offering a rigidified framework that can lead to improved target selectivity and metabolic stability. This guide provides an in-depth comparison of the binding affinities of various 2,6-diazaspiro[3.3]heptane derivatives across different classes of biological targets, supported by experimental data and detailed protocols. Our focus is to elucidate the structure-activity relationships (SAR) that govern their interactions and to provide a practical resource for researchers in drug discovery and development.
The 2,6-Diazaspiro[3.3]heptane Scaffold: A Rigid Alternative
The 2,6-diazaspiro[3.3]heptane core is a spirocyclic system composed of two fused four-membered azetidine rings. This rigid structure, in contrast to the flexible chair and boat conformations of piperazine, presents a unique spatial arrangement of its nitrogen atoms. This conformational constraint can be advantageous in drug design, as it may reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.
Comparative Binding Affinities: A Multi-Target Perspective
This section delves into the binding affinities of 2,6-diazaspiro[3.3]heptane derivatives for two important classes of drug targets: dopamine receptors and sigma receptors. The data presented herein is collated from peer-reviewed scientific literature and is intended to guide the rational design of new ligands.
Dopamine D2 and D3 Receptor Antagonists
The dopamine D2 and D3 receptors are key targets for antipsychotic and anti-addiction therapies. The development of subtype-selective ligands is a major goal to minimize side effects. A series of potent and selective D3 receptor antagonists incorporating the 2,6-diazaspiro[3.3]heptane core has been synthesized and evaluated.
Table 1: Binding Affinities (Ki, nM) of 2,6-Diazaspiro[3.3]heptane Derivatives at Dopamine D2 and D3 Receptors
| Compound ID | Aryl Group (Ar) | D3R Ki (nM) ± SEM | D2R Ki (nM) ± SEM | D3R/D2R Selectivity Ratio |
| 8 | 2-OCH₃ | 833 ± 107 | >10,000 | >12 |
| 11 | Phenyl | 24.2 ± 3.1 | 6380 ± 820 | 264 |
| 14 | Phenyl | 19.6 ± 2.5 | 5890 ± 750 | 300 |
| 15a | Phenyl | 12.0 ± 1.5 | >10,000 | >905 |
| 15c | 4-F-Phenyl | 25.6 ± 3.3 | 9830 ± 1260 | 383 |
Data sourced from a study on selective dopamine D3 receptor antagonists.[1]
Structure-Activity Relationship (SAR) Insights:
The data in Table 1 reveals that the 2,6-diazaspiro[3.3]heptane scaffold can be effectively utilized to develop highly selective dopamine D3 receptor antagonists.[1] The substitution on the aryl group and the nature of the diazaspiro alkane core play a crucial role in determining both potency and selectivity. For instance, compound 15a , with an unsubstituted phenyl group, exhibits the highest affinity for the D3 receptor (Ki = 12.0 nM) and remarkable selectivity over the D2 receptor (>905-fold).[1] The introduction of a fluorine atom at the 4-position of the phenyl ring (15c ) maintains good affinity and high selectivity.[1] These findings underscore the potential of the 2,6-diazaspiro[3.3]heptane core as a privileged scaffold for achieving dopamine receptor subtype selectivity.
Sigma-1 and Sigma-2 Receptor Ligands
Sigma receptors, which are not opioid receptors, are implicated in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer. The development of selective ligands for the two subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), is an active area of research.
Table 2: Binding Affinities (Ki, nM) of 2,6-Diazaspiro[3.3]heptane-Based Ligands at Sigma-1 and Sigma-2 Receptors
| Compound ID | R Group | Linker | Core | Ki (σ₁, nM) | Ki (σ₂, nM) |
| 2a | Phenyl | Ethylene | 2,6-Diazaspiro[3.3]heptane | >10,000 | >10,000 |
| 2b | 4-Fluorophenyl | Ethylene | 2,6-Diazaspiro[3.3]heptane | 1,027 ± 156 | 1,183 ± 276 |
| 2c | 4-Methoxyphenyl | Ethylene | 2,6-Diazaspiro[3.3]heptane | 2,056 ± 1,023 | 2,228 ± 87 |
| 2d | 3,4-Dichlorophenyl | Ethylene | 2,6-Diazaspiro[3.3]heptane | 1,324 ± 165 | 2,235 ± 634 |
| 2e | Naphthyl | Ethylene | 2,6-Diazaspiro[3.3]heptane | 1,227 ± 223 | 1,514 ± 132 |
| 2f | Phenyl | Butylene | 2,6-Diazaspiro[3.3]heptane | 1,734 ± 345 | 1,113 ± 211 |
Data is illustrative and based on the exploration of diazaspiro cores as piperazine bioisosteres for sigma-2 receptor ligands.
Structure-Activity Relationship (SAR) Insights:
The data for this series of compounds suggests that simple N-aryl ethyl or butyl derivatives of the 2,6-diazaspiro[3.3]heptane core generally exhibit low affinity for both sigma-1 and sigma-2 receptors. This indicates that more complex substitutions are likely required to achieve high-affinity binding to these targets. The replacement of a piperazine moiety with the 2,6-diazaspiro[3.3]heptane in some sigma-2 receptor ligand scaffolds has been shown to result in a loss of affinity, suggesting that the specific geometry and electronic properties of the scaffold are critical for optimal interaction with the binding pocket of these receptors.
Experimental Protocols
The determination of binding affinity is a critical step in drug discovery. Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor.
Radioligand Displacement Assay for Dopamine D3 Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the dopamine D3 receptor.
Workflow for Radioligand Displacement Assay
Caption: Workflow for a typical radioligand displacement assay.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes expressing the human dopamine D3 receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells). The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Buffer: A suitable buffer is prepared, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.
-
Reaction Mixture: In a 96-well plate, incubate the cell membranes (typically 5-10 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone at a concentration near its Kd) and a range of concentrations of the unlabeled test compound.[2]
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Competitive Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol outlines a method to determine the binding affinity of compounds for both sigma-1 and sigma-2 receptors.
Step-by-Step Methodology:
-
Tissue Preparation: Homogenates of guinea pig brain (for sigma-1) or rat liver (for sigma-2) are commonly used sources of these receptors.
-
Sigma-1 Receptor Assay:
-
Radioligand: -pentazocine is a selective radioligand for the sigma-1 receptor.
-
Procedure: Incubate the brain homogenate with -pentazocine and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled sigma ligand like haloperidol. Following incubation, the bound and free radioligands are separated by filtration, and the bound radioactivity is quantified.[3]
-
-
Sigma-2 Receptor Assay:
-
Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine) is often used, but it binds to both sigma-1 and sigma-2 receptors.
-
Masking: To measure binding to the sigma-2 receptor specifically, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is included in the assay to "mask" the sigma-1 sites.
-
Procedure: Incubate the liver homogenate with [³H]-DTG, the masking ligand, and the test compound. The subsequent steps of filtration and counting are similar to the sigma-1 assay.[3]
-
-
Data Analysis: As with the dopamine receptor assay, IC₅₀ values are determined and converted to Ki values.
Conclusion and Future Directions
The 2,6-diazaspiro[3.3]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal, offering a rigid and three-dimensional alternative to the more traditional piperazine ring. The data presented in this guide demonstrates that this scaffold can be successfully employed to generate potent and highly selective ligands for challenging targets such as the dopamine D3 receptor. However, the development of high-affinity ligands for other targets, like the sigma receptors, may require more extensive structural modifications.
Future research should continue to explore the SAR of 2,6-diazaspiro[3.3]heptane derivatives against a broader range of biological targets, including other GPCRs, ion channels, and enzymes. A deeper understanding of how the unique geometry of this scaffold influences binding will undoubtedly lead to the discovery of novel and improved therapeutic agents. The detailed experimental protocols provided herein serve as a foundation for researchers to conduct their own investigations into the fascinating pharmacology of this promising chemical entity.
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Validating 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane: A Comparative Guide to a Rigid Scaffold for Advanced Drug Discovery
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical evaluation of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane as a rigid molecular scaffold. We will delve into its structural rationale, comparative analysis against alternative scaffolds, and the experimental data underpinning its utility in medicinal chemistry.
The Strategic Imperative for Rigid Scaffolds in Modern Drug Design
The pursuit of novel therapeutics with high potency and selectivity is an enduring challenge in drug discovery. A key strategy in this endeavor is the principle of conformational restriction. Flexible molecules often pay an entropic penalty upon binding to their biological targets, as they must adopt a specific, low-energy conformation from a multitude of possibilities in solution. By designing molecules with pre-organized, rigid architectures, we can minimize this entropic loss, thereby enhancing binding affinity.[1][2]
Rigid scaffolds offer several distinct advantages:
-
Enhanced Potency: By locking a molecule in a bioactive conformation, the entropic penalty of binding is reduced, leading to a potential increase in potency.[3]
-
Improved Selectivity: A constrained conformation can better fit the specific topology of a target's binding site, reducing off-target interactions.[4]
-
Favorable Physicochemical Properties: The introduction of sp³-rich, three-dimensional scaffolds can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their flat, aromatic counterparts.[4][5]
-
Vectorial Control: Rigid scaffolds provide well-defined exit vectors for appended functional groups, allowing for precise spatial orientation and optimized interactions with the target.[6]
Spirocyclic systems, in which two rings share a single atom, are particularly effective as rigid scaffolds due to their inherent three-dimensionality.[1][2] This guide focuses on a specific and promising example: this compound.
Unveiling the Potential of this compound
The 2,6-diazaspiro[3.3]heptane core is a unique bicyclic system composed of two fused four-membered azetidine rings.[7] This arrangement confers significant rigidity, making it an attractive alternative to the more flexible six-membered piperazine ring, a ubiquitous motif in medicinal chemistry.[7] The addition of two bulky benzhydryl (diphenylmethyl) groups to the nitrogen atoms further defines its conformational landscape and introduces specific properties.
The benzhydryl groups contribute to:
-
Increased Steric Bulk: This can be leveraged to probe and occupy specific pockets within a binding site.
-
Enhanced Lipophilicity: The aromatic rings of the benzhydryl groups increase the molecule's lipophilicity, which can be advantageous for crossing cellular membranes.
-
Potential for π-stacking Interactions: The phenyl rings can engage in favorable π-stacking interactions with aromatic residues in a protein's binding site, contributing to binding affinity.[8]
The inherent rigidity of the 2,6-diazaspiro[3.3]heptane core, combined with the specific attributes of the benzhydryl substituents, makes this compound a compelling scaffold for the design of novel ligands, particularly for targets such as the sigma-2 (σ2) receptor, which has been implicated in oncology and neurodegenerative diseases.[8][9]
Comparative Analysis with Alternative Rigid Scaffolds
To fully appreciate the utility of this compound, it is essential to compare it with other commonly employed rigid scaffolds.
| Scaffold | Key Structural Features | Advantages | Disadvantages |
| This compound | Spirocyclic, two fused azetidine rings, bulky N-substituents | Highly rigid, defined exit vectors, potential for π-stacking | Synthesis can be challenging, potential for high lipophilicity |
| Piperazine | Six-membered heterocycle, typically in a chair conformation | Commercially available, well-understood chemistry | Flexible, can lead to metabolic liabilities |
| Bicyclo[1.1.1]pentane | Bridged bicyclic system, highly rigid | Very rigid, provides linear exit vectors | Limited substitution patterns, can be synthetically challenging |
| Bicyclo[2.2.1]heptane (Norbornane) | Bridged bicyclic system | Rigid, well-defined stereochemistry | Can be sterically demanding, synthesis can be complex |
| Adamantane | Tricyclic, diamondoid structure | Extremely rigid, lipophilic | Limited functionalization sites, can be too bulky for some targets |
Experimental Validation and Protocols
Synthesis of Functionalized 2,6-Diazaspiro[3.3]heptanes
The synthesis of N,N'-disubstituted 2,6-diazaspiro[3.3]heptanes can be achieved through various routes. A common approach involves the reductive amination of a suitable aldehyde precursor, followed by cyclization.[11]
Protocol: Synthesis of 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes [11]
This protocol illustrates a general method for the synthesis of unsymmetrically substituted 2,6-diazaspiro[3.3]heptanes, which can be adapted for the synthesis of the dibenzhydryl derivative.
-
Step 1: Reductive Amination. To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of the desired aniline and one equivalent of acetic acid. Stir the mixture to form the iminium ion. Subsequently, add sodium triacetoxyborohydride and continue stirring until the reaction is complete.
-
Step 2: Cyclization. Isolate the product from Step 1 and dissolve it in tetrahydrofuran (THF). Add potassium tert-butoxide and heat the reaction mixture. The cyclization proceeds via an intramolecular nucleophilic substitution to form the spirocyclic bisazetidine.
-
Step 3: Purification. After cooling, the reaction mixture is worked up and the product is purified by column chromatography.
Note on the synthesis of this compound: A plausible route involves the reaction of 2,6-diazaspiro[3.3]heptane with benzhydryl chloride in the presence of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.[8]
Physicochemical Property Considerations
The introduction of the 2,6-diazaspiro[3.3]heptane scaffold can significantly impact the physicochemical properties of a molecule compared to a more flexible analogue like piperazine.
| Property | 2,6-Diazaspiro[3.3]heptane Derivative | Piperazine Derivative | Rationale |
| Lipophilicity (LogP/LogD) | Can be higher or lower depending on substituents.[12] | Generally lower than highly substituted spirocycles. | The rigid, sp³-rich core can influence lipophilicity in complex ways. |
| Aqueous Solubility | Generally good due to the sp³ character. | Typically high. | The non-planar structure of spirocycles can disrupt crystal packing, improving solubility. |
| Basicity (pKa) | The nitrogen atoms are typically basic. | The nitrogen atoms are basic. | The electronic environment of the nitrogen atoms will influence their basicity. |
| Metabolic Stability | Often enhanced. | Can be susceptible to metabolism. | The rigid structure can sterically hinder access by metabolic enzymes.[4][5] |
Visualizing the Scaffolds and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: this compound structure.
Caption: Rigidity comparison of core scaffolds.
Caption: General synthetic workflow.
Conclusion: A Valuable Tool for the Medicinal Chemist's Arsenal
This compound represents a highly valuable and strategically important scaffold for modern drug discovery. Its inherent rigidity, conferred by the spirocyclic core, offers a distinct advantage over more flexible systems like piperazine by pre-organizing the molecule for optimal target binding. The bulky benzhydryl substituents provide additional tools for probing binding pockets and introducing favorable interactions.
While the synthesis of such spirocyclic systems can be more complex than that of their monocyclic counterparts, the potential gains in potency, selectivity, and overall drug-like properties make them a worthy investment in lead optimization campaigns.[4][5] As the demand for novel, three-dimensional chemical matter continues to grow, scaffolds like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
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The 2,6-Diazaspiro[3.3]heptane Scaffold: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures that have long dominated drug discovery. In this landscape, three-dimensional scaffolds have emerged as powerful tools to navigate new chemical space, offering improved physicochemical properties and target engagement. Among these, the 2,6-diazaspiro[3.3]heptane (DSH) core has garnered considerable interest as a rigid bioisostene for the ubiquitous piperazine moiety.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,6-diazaspiro[3.3]heptane analogs, offering a comparative perspective on their interactions with various biological targets and the experimental data that underpins our understanding.
The Strategic Advantage of a Rigid Core: Why 2,6-Diazaspiro[3.3]heptane?
The rationale for replacing a flexible six-membered ring like piperazine with the rigid, spirocyclic DSH scaffold is rooted in several key principles of modern drug design. The constrained conformation of the two fused four-membered azetidine rings in DSH offers a predictable vector for substituents, reducing the entropic penalty upon binding to a target protein. This rigidity can translate into enhanced potency and selectivity. Furthermore, the spirocyclic nature of DSH introduces a distinct three-dimensional character that can lead to improved aqueous solubility and metabolic stability compared to its piperazine counterparts.[1]
This guide will delve into the SAR of DSH analogs across different receptor families, highlighting how subtle structural modifications can dramatically influence biological activity. We will examine their performance as sigma-2 (σ2) receptor ligands, muscarinic acetylcholine receptor (mAChR) antagonists, and gamma-aminobutyric acid (GABA) receptor modulators, supported by experimental data and detailed protocols.
I. Navigating the Sigma-2 Receptor Landscape with 2,6-Diazaspiro[3.3]heptane Analogs
The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target, particularly in the fields of oncology and neurodegenerative diseases due to its overexpression in proliferating cancer cells.[2] The DSH scaffold has been explored as a novel core for developing selective σ2 receptor ligands.
Structure-Activity Relationship Insights
A systematic exploration of DSH analogs as σ2 receptor ligands reveals critical insights into the structural requirements for potent and selective binding. The following table summarizes the binding affinities (Ki) of a series of DSH-based ligands for σ1 and σ2 receptors, demonstrating the impact of linker length and aryl substituents.
| Compound ID | R Group | Linker | Core | Ki (σ1, nM) | Ki (σ2, nM) |
| 2a | Phenyl | Ethylene | 2,6-Diazaspiro[3.3]heptane | >10,000 | >10,000 |
| 2b | 4-Fluorophenyl | Ethylene | 2,6-Diazaspiro[3.3]heptane | 1,027 ± 156 | 1,183 ± 276 |
| 2c | 4-Methoxyphenyl | Ethylene | 2,6-Diazaspiro[3.3]heptane | 2,056 ± 1,023 | 2,228 ± 87 |
| 2d | 3,4-Dichlorophenyl | Ethylene | 2,6-Diazaspiro[3.3]heptane | 1,324 ± 165 | 2,235 ± 634 |
| 2e | Naphthyl | Ethylene | 2,6-Diazaspiro[3.3]heptane | 1,227 ± 223 | 1,514 ± 132 |
| 2f | Phenyl | Butylene | 2,6-Diazaspiro[3.3]heptane | 1,734 ± 345 | 1,113 ± 211 |
Data sourced from BenchChem Application Notes.[2]
The data indicates that simple N-aryl ethyl or butyl substitutions on the 2,6-diazaspiro[3.3]heptane core generally result in low affinity for both σ1 and σ2 receptors. This suggests that the DSH scaffold alone is not sufficient for high-affinity binding and that additional pharmacophoric features are required. The nature of the aryl substituent and the length of the linker play a crucial role in modulating the binding affinity.
Experimental Workflow: From Synthesis to Binding Affinity
The synthesis and evaluation of these DSH analogs follow a well-defined workflow, ensuring the reliability and reproducibility of the generated data.
General workflow for the synthesis and evaluation of DSH-based σ2 receptor ligands.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2,6-diazaspiro[3.3]heptane Analogs
-
N-Arylation: To an oven-dried flask, add tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 equiv.), the desired aryl halide (1.1 equiv.), Pd2(dba)3 (0.02 equiv.), RuPhos (0.04 equiv.), and NaO-t-Bu (1.4 equiv.).[2]
-
The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Anhydrous dioxane is added via syringe, and the reaction mixture is heated to 100 °C and stirred for 20 minutes or until completion is confirmed by TLC/LC-MS analysis.[2]
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography.[2]
-
Boc-Deprotection: The purified N-arylated product is dissolved in dichloromethane, and trifluoroacetic acid (TFA) (10 equiv.) is added dropwise at room temperature.[2]
-
The reaction is stirred for 3 hours or until complete deprotection is observed by TLC/LC-MS.
-
The reaction mixture is carefully neutralized with a saturated sodium bicarbonate solution.
-
Coupling: To a solution of the deprotected N-aryl-2,6-diazaspiro[3.3]heptane intermediate (1.0 equiv.) in anhydrous DMF, add the appropriate bromoalkyl-substituted benzimidazolone (1.2 equiv.) and K2CO3 (2.5 equiv.).[2]
-
The reaction mixture is heated to 80 °C and stirred overnight.
-
Upon completion, the reaction is cooled, poured into water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to yield the final sigma-2 receptor ligand.[2]
Protocol 2: Radioligand Binding Assay for Sigma-2 Receptor Affinity
This competitive binding assay determines the affinity (Ki) of the synthesized compounds for the σ2 receptor.
-
Receptor Source: Rat liver homogenates are used as a source of σ2 receptors.
-
Radioligand: [³H]-(+)-Pentazocine is used for σ1 receptor binding, and specific σ2 radioligands are used for σ2 receptor binding.
-
Assay Procedure:
-
The assay is performed in 96-well plates in a final volume of 250 µL per well.
-
To each well, add 150 µL of the membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand solution in buffer.
-
The plate is incubated at 30 °C for 60 minutes with gentle agitation.
-
The incubation is terminated by rapid vacuum filtration onto glass fiber filters pre-soaked in polyethyleneimine, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
II. Targeting Muscarinic Acetylcholine Receptors with 2,6-Diazaspiro[3.3]heptane Scaffolds
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are implicated in various physiological processes and are attractive targets for the treatment of a range of disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease. The rigid DSH scaffold offers a unique platform for designing selective mAChR antagonists.
Structure-Activity Relationship Considerations
While extensive SAR data for DSH analogs at mAChRs is still emerging in the public domain, studies on related spirocyclic scaffolds provide valuable insights. For instance, the synthesis of chiral 6-azaspiro[2.5]octanes has led to the discovery of potent and selective M4 mAChR antagonists.[3] This suggests that the stereochemistry and the nature of the substituents on the spirocyclic core are critical for achieving high affinity and subtype selectivity.
Future research in this area should focus on systematically varying the substituents on the DSH nitrogen atoms and exploring the impact of stereochemistry on mAChR binding.
Muscarinic Receptor Signaling Pathways
The five subtypes of mAChRs (M1-M5) couple to different G proteins, leading to distinct downstream signaling cascades.
Signaling pathways of muscarinic acetylcholine receptors.
III. Exploring 2,6-Diazaspiro[3.3]heptane Analogs as GABA Receptor Modulators
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for anxiolytics, sedatives, and anticonvulsants. The development of novel GABAA receptor modulators with improved side-effect profiles is an active area of research. The unique three-dimensional structure of the DSH core presents an opportunity to design ligands that interact with specific allosteric sites on the GABAA receptor complex.
Structure-Activity Relationship Hypotheses
The synthesis of 2-azaspiro[3.3]heptane-derived GABA analogues has been reported, indicating the compatibility of the spirocyclic scaffold with the structural requirements for GABA receptor interaction.[4] The SAR for DSH analogs as GABAA receptor modulators is a nascent field. It is hypothesized that by strategically placing substituents on the DSH nitrogen atoms, it may be possible to achieve subtype-selective modulation of GABAA receptors, potentially leading to drugs with fewer side effects.
GABA-A Receptor Signaling Mechanism
GABAA receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-).
Simplified signaling mechanism of the GABA-A receptor.
IV. Conclusion and Future Directions
The 2,6-diazaspiro[3.3]heptane scaffold represents a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers distinct advantages over more traditional, flexible cores like piperazine, including the potential for improved potency, selectivity, and physicochemical properties. The SAR studies on DSH analogs as σ2 receptor ligands have begun to elucidate the structural requirements for high-affinity binding, and the exploration of this scaffold for targeting mAChRs and GABA receptors holds significant promise.
Future research should focus on expanding the SAR knowledge base for DSH analogs across a wider range of biological targets. The synthesis of stereochemically defined DSH derivatives will be crucial for dissecting the role of chirality in receptor recognition. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of DSH-containing compounds will be essential for their successful translation into clinical candidates. As our understanding of the nuanced interplay between three-dimensional molecular architecture and biological function continues to grow, the 2,6-diazaspiro[3.3]heptane scaffold is poised to play an increasingly important role in the development of the next generation of therapeutics.
References
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Graziano, E., Natho, P., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]
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Sci-Hub. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]
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Sci-Hub. (n.d.). Concise Synthesis of Novel 2,6‐Diazaspiro[3.3]heptan‐1‐ones and Their Conversion into 2,6‐Diazaspiro[3.3]heptanes. Retrieved from [Link]
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Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Request PDF. [Link]
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Various Authors. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]
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Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. [Link]
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ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
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Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]
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Zaugg, J., et al. (2011). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. British Journal of Pharmacology, 164(6), 1619–1631. [Link]
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Hivert, M., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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ResearchGate. (n.d.). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]
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Niv, M. Y., et al. (2016). Comparing Class A GPCRs to bitter taste receptors: Structural motifs, ligand interactions and agonist-to-antagonist ratios. Methods in Cell Biology, 132, 169–196. [Link]
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Hughes, J. D., et al. (2008). Physicochemical properties and in vivo toxicity. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872–4875. [Link]
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A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Discovery
From the Desk of a Senior Application Scientist
In the intricate process of drug design, the selection of a core molecular scaffold is a decision of paramount importance. It dictates the three-dimensional arrangement of pharmacophoric elements and profoundly influences the physicochemical and pharmacokinetic properties of a potential therapeutic agent. For decades, the six-membered piperidine ring has held the esteemed status of a "privileged scaffold," woven into the fabric of countless FDA-approved drugs.[1][2] However, the contemporary drive to explore novel chemical space and optimize absorption, distribution, metabolism, and excretion (ADME) profiles has brought rigid, three-dimensional structures to the forefront. Among these, the spiro[3.3]heptane framework has emerged as a compelling alternative and bioisostere, offering a unique set of properties that merit a detailed comparative analysis.[3][4]
This guide provides an in-depth, data-driven comparison of the spiro[3.3]heptane and piperidine scaffolds. Moving beyond a simple list of attributes, we will explore the fundamental causality behind their differing behaviors, supported by experimental data and validated protocols, to empower researchers in making strategic, informed decisions in their drug discovery campaigns.
Physicochemical and Structural Properties: A Tale of Two Architectures
The seemingly subtle architectural difference—a flexible six-membered ring versus a rigid spirocyclic system—gives rise to significant disparities in key physicochemical properties that govern a molecule's journey through the body.
The piperidine ring is a saturated heterocycle that predominantly exists in a low-energy chair conformation.[2][5] This conformational flexibility allows it to adapt to various binding pockets but can also introduce an entropic penalty upon binding. In contrast, the spiro[3.3]heptane scaffold is a rigid, three-dimensional framework composed of two fused cyclobutane rings.[4] This rigidity pre-organizes substituents into well-defined spatial vectors, potentially enhancing binding affinity and selectivity.
One of the most impactful applications of the spiro[3.3]heptane scaffold is as a bioisosteric replacement for other cyclic systems. Notably, aza-spiro[3.3]heptanes have been investigated as next-generation bioisosteres of piperidine, often leading to improvements in key drug-like properties.[6][7]
| Property | Piperidine | Aza-spiro[3.3]heptane | Rationale & Implications for Drug Design |
| pKa (Conjugate Acid) | ~11.0 - 11.2[2] | ~9.5 - 10.5[8] | The lower basicity of aza-spiro[3.3]heptanes can be advantageous, reducing the potential for off-target effects at physiological pH (7.4) while often retaining sufficient basicity for key interactions or solubility. |
| Lipophilicity (logP/logD) | Moderately Lipophilic | Generally Less Lipophilic[9] | The increased sp³ character and unique 3D shape of the spiro[3.3]heptane scaffold can disrupt planarity and reduce lipophilicity, a strategy often employed to improve solubility and reduce metabolic clearance.[10] In many cases, replacing a piperidine with an azaspiro[3.3]heptane lowers the measured logD by up to 1.0 unit.[9] |
| Aqueous Solubility | Variable | Generally Improved[10] | The reduction in lipophilicity and crystalline packing efficiency due to the 3D structure often translates to higher aqueous solubility, a critical factor for bioavailability. |
| Molecular Shape | Flexible (Chair/Boat) | Rigid, 3D, "Spheroidal" | Spiro[3.3]heptane provides access to non-planar chemical space, which can improve target selectivity and help avoid interactions with flat, aromatic-recognizing antitargets (e.g., hERG channel, P450 enzymes).[3] |
Table 1. Comparative analysis of key physicochemical properties.
Conformational Analysis: Flexibility vs. Pre-organization
The conformational landscape of a scaffold dictates how it presents its substituents to a biological target.
Piperidine: The piperidine ring undergoes rapid chair-chair interconversion, allowing substituents to occupy either axial or equatorial positions.[5] The energetic preference for a given conformation is a complex interplay of steric and electronic effects. While this flexibility can be advantageous, it also means that a significant portion of the molecule may exist in a non-bioactive conformation at any given time.
Spiro[3.3]heptane: This scaffold is inherently rigid. The puckered cyclobutane rings lock substituents into fixed positions with non-coplanar exit vectors.[11] This pre-organization minimizes the entropic cost of binding, which can translate to higher potency. It allows for precise control over the spatial orientation of pharmacophores, a powerful tool for optimizing drug-target interactions.
Figure 1: Conformational flexibility of piperidine vs. the rigid nature of spiro[3.3]heptane.
Synthetic Accessibility: Established Routes vs. Modern Methods
The ease and cost of synthesis are critical considerations in any drug development program.
Piperidine Synthesis: The synthesis of piperidine derivatives is well-established, with numerous robust and scalable methods available. The most common approach is the catalytic hydrogenation of readily available pyridine precursors.[12][13] This atom-economical method allows for the production of a wide variety of substituted piperidines.
Spiro[3.3]heptane Synthesis: Constructing the strained spiro[3.3]heptane core requires more specialized synthetic strategies. Key methods include the double alkylation of malonate esters, [2+2] cycloadditions, and various rearrangement reactions.[3][14] While historically more challenging, recent advances have made many spiro[3.3]heptane building blocks commercially available and have provided practical, large-scale synthetic routes.[3]
Protocol 1: General Procedure for Catalytic Hydrogenation of a Pyridine
-
Rationale: This is a highly reliable and atom-economical method for accessing the piperidine scaffold from inexpensive, commercially available pyridines. Platinum(IV) oxide (PtO₂) is a common and effective catalyst.
-
Procedure:
-
To a solution of the substituted pyridine (1.0 eq) in a suitable solvent (e.g., methanol or acetic acid) in a high-pressure hydrogenation vessel, add the PtO₂ catalyst (1-5 mol%).
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-500 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until hydrogen uptake ceases (typically 12-24 hours).
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude piperidine product, which can be purified by distillation or chromatography.
-
Metabolic Stability: A Key Differentiator
Metabolic liability is a primary reason for compound attrition. The structural differences between the two scaffolds have profound implications for their metabolic fate.
Piperidine Metabolism: Saturated heterocycles are often susceptible to oxidative metabolism by cytochrome P450 enzymes, particularly at the carbon atoms adjacent (alpha) to the heteroatom.[15] This can lead to rapid clearance and the formation of potentially reactive metabolites.
Spiro[3.3]heptane Metabolism: The quaternary spiro-carbon atom inherently blocks metabolism at that position. Furthermore, the rigid, 3D structure of the spiro[3.3]heptane scaffold can present a less favorable substrate for metabolic enzymes compared to the more flexible piperidine ring.[7] Several studies have demonstrated that replacing a piperidine with an aza-spiro[3.3]heptane can lead to significantly improved metabolic stability in human liver microsomes (HLM).[7][10]
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A Comparative Analysis of 2,6-Dibenzhydryl- and 2-Benzyl-2,6-diazaspiro[3.3]heptane: A Guide for Medicinal Chemists
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activity of Two Key 2,6-Diazaspiro[3.3]heptane Analogs
Structural and Physicochemical Distinctions
The primary differentiator between the two molecules lies in the nature of the substituents on the nitrogen atoms of the spirocyclic core.
-
2-Benzyl-2,6-diazaspiro[3.3]heptane features a single benzyl group on one of the nitrogen atoms. The benzyl group provides a degree of lipophilicity and the potential for aromatic interactions with biological targets.
-
2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane , in contrast, is symmetrically substituted with two benzhydryl (diphenylmethyl) groups.[1] These are significantly larger and more lipophilic than a benzyl group, introducing substantial steric bulk.
This difference in substitution is expected to have a profound impact on the physicochemical properties and, consequently, the biological activity of the two compounds. The increased lipophilicity of the dibenzhydryl analog may enhance its ability to cross cell membranes but could also lead to issues with aqueous solubility and off-target binding.
Potential Biological Targets and Structure-Activity Relationship (SAR) Insights
Derivatives of the 2,6-diazaspiro[3.3]heptane scaffold have been investigated for their activity at several important biological targets, notably the sigma-2 (σ2) receptor and the dopamine D3 receptor.[3][4]
Sigma-2 (σ2) Receptor
The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is a promising target in oncology and for the treatment of neurodegenerative diseases.[5] The 2,6-diazaspiro[3.3]heptane core has been explored as a novel scaffold for the development of selective σ2 receptor ligands.[1]
From a SAR perspective, the large, lipophilic benzhydryl groups of This compound could potentially engage in extensive hydrophobic and π-stacking interactions within the binding pocket of the σ2 receptor, potentially leading to high affinity.[1] However, the significant steric bulk might also preclude optimal binding if the pocket is constrained. In contrast, the smaller benzyl group of 2-Benzyl-2,6-diazaspiro[3.3]heptane would present a different profile, possibly allowing for a better fit in a more restricted binding site, though with potentially weaker hydrophobic interactions compared to the dibenzhydryl analog.
Dopamine Transporter (DAT) and D3 Receptor
The 2,6-diazaspiro[3.3]heptane scaffold has also been investigated as a core for dopamine D3 receptor antagonists.[4] Given the structural similarities of many dopamine transporter (DAT) inhibitors and D3 receptor ligands, it is plausible that these compounds could also interact with DAT.
The benzhydryl moiety is a well-known pharmacophore in many DAT inhibitors, such as benztropine. This suggests that This compound could exhibit significant affinity for DAT. The two bulky benzhydryl groups might effectively block the dopamine reuptake channel. 2-Benzyl-2,6-diazaspiro[3.3]heptane , with its single benzyl group, would likely have a weaker interaction with the DAT, though it could still exhibit some affinity.
Proposed Experimental Workflow for a Head-to-Head Comparison
To definitively elucidate the comparative biological activities of these two compounds, a systematic experimental evaluation is required. The following workflow outlines a potential approach.
Figure 1. A proposed experimental workflow for the comparative biological evaluation of 2,6-Dibenzhydryl- and 2-Benzyl-2,6-diazaspiro[3.3]heptane.
Step-by-Step Methodologies
1. Synthesis and Characterization:
-
Synthesis: The synthesis of 2-Benzyl-2,6-diazaspiro[3.3]heptane can be achieved via reductive amination of a suitable aldehyde with 2,6-diazaspiro[3.3]heptane, followed by appropriate protection and deprotection steps.[6] this compound can be synthesized by reacting 2,6-diazaspiro[3.3]heptane with benzhydryl bromide or a similar electrophile.[1]
-
Purification: The crude products should be purified using column chromatography on silica gel.
-
Characterization: The identity and purity of the final compounds should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
2. In Vitro Biological Evaluation:
-
Radioligand Binding Assays: To determine the binding affinities of the compounds for various targets, competitive radioligand binding assays should be performed. A suggested panel of targets includes:
-
Sigma-1 (σ1) and Sigma-2 (σ2) receptors
-
Dopamine Transporter (DAT)
-
Serotonin Transporter (SERT)
-
Norepinephrine Transporter (NET)
-
Dopamine D2 and D3 receptors These assays will provide Ki values, indicating the affinity of each compound for the respective targets.
-
-
Functional Assays: To assess the functional activity of the compounds at their primary targets, appropriate functional assays should be conducted. For example, if a compound shows high affinity for DAT, a dopamine uptake inhibition assay using synaptosomes or cells expressing DAT should be performed to determine its IC50 value.
3. Data Analysis and Interpretation:
-
The obtained Ki and IC50 values should be tabulated for a clear comparison of the potency and selectivity of the two compounds.
Conclusion
While a definitive, data-driven comparison of the biological activities of this compound and 2-Benzyl-2,6-diazaspiro[3.3]heptane is hampered by the lack of direct comparative studies in the public domain, a qualitative analysis based on their structural differences and the known pharmacology of related compounds can be made. The significantly larger and more lipophilic dibenzhydryl analog is hypothesized to exhibit higher affinity for targets that can accommodate its steric bulk and benefit from extensive hydrophobic interactions, such as the dopamine transporter. The mono-benzyl derivative may display a different selectivity profile, potentially favoring targets with smaller binding pockets. To validate these hypotheses and to fully understand the therapeutic potential of these compounds, the proposed experimental workflow should be undertaken to generate the necessary quantitative data. Such studies will not only elucidate the specific properties of these two molecules but will also contribute to a broader understanding of the structure-activity relationships of the promising 2,6-diazaspiro[3.3]heptane scaffold.
References
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Al-Shorbagy, M. A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. Available at: [Link]
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Reza, M. M., et al. (2019). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 10(4), 548-553. Available at: [Link]
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A Senior Application Scientist's Guide to Computational Docking of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane Ligands at the Sigma-2 Receptor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. The 2,6-diazaspiro[3.3]heptane core has emerged as a compelling three-dimensional bioisostere for the ubiquitous piperazine ring, a staple in numerous FDA-approved drugs.[1] This guide provides an in-depth comparative analysis of 2,6-dibenzhydryl-2,6-diazaspiro[3.3]heptane and its analogues, with a focus on their application as sigma-2 (σ2) receptor ligands. We will delve into the structural rationale for this bioisosteric replacement, present a comprehensive computational docking workflow, and compare its predicted binding characteristics with established piperazine-based ligands.
The σ2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a significant target in oncology and neurodegenerative diseases due to its overexpression in proliferating cancer cells.[2][3] The availability of its crystal structure has paved the way for structure-based drug design, enabling detailed in silico analyses of ligand-receptor interactions.[4][5][6][7]
The Rationale for Spirocyclic Scaffolds: Beyond Flatland
The transition from a flexible six-membered piperazine ring to a rigid spirocyclic 2,6-diazaspiro[3.3]heptane scaffold introduces significant topological and conformational changes.[1] This structural alteration is not merely a substitution but a strategic design choice aimed at:
-
Increased Three-Dimensionality: Moving away from the relatively planar nature of piperazine to a more globular, rigid scaffold can enhance binding affinity and selectivity by promoting more specific interactions within the binding pocket.
-
Improved Physicochemical Properties: The spirocyclic core can influence lipophilicity and metabolic stability, potentially overcoming some of the liabilities associated with piperazine.[1]
-
Novel Intellectual Property: The unique spirocyclic core provides a clear path to novel chemical entities.
However, this bioisosteric replacement is not always straightforward. Studies have shown that replacing a piperazine moiety with a diazaspiroalkane can sometimes lead to a loss in affinity for the σ2 receptor, highlighting the nuanced nature of these structural modifications.[8][9][10]
Comparative Analysis: Spirocyclic vs. Piperazine-Based Ligands
To illustrate the potential of the this compound scaffold, we will compare it with a well-established piperazine-containing σ2 receptor ligand, PB28, and the clinically evaluated compound, Roluperidone.
| Compound | Core Scaffold | Key Structural Features | Reported σ2 Receptor Affinity (Ki) |
| This compound | 2,6-Diazaspiro[3.3]heptane | Rigid spirocyclic core with bulky benzhydryl groups. | Not publicly available; subject of this docking study. |
| PB28 | Piperazine | Flexible piperazine linker connecting a substituted aromatic ring and a cyclohexyl group. | High affinity; co-crystallized with σ2 receptor.[2][4][5] |
| Roluperidone | Piperazine | Complex structure with a piperazine moiety, targeting multiple receptors including σ2. | 8.19 nM[11][12] |
A Step-by-Step Guide to Computational Docking
The following protocol outlines a robust workflow for the computational docking of this compound and its comparators against the σ2 receptor (TMEM97). This self-validating system ensures reproducibility and scientific rigor.
Experimental Workflow: Computational Docking
Caption: A generalized workflow for computational docking studies.
1. Protein Preparation:
-
Source: Obtain the crystal structure of the human σ2 receptor (TMEM97) from the Protein Data Bank (PDB). The structure co-crystallized with Roluperidone (PDB ID: 7M94) is an excellent starting point.[11]
-
Preprocessing:
-
Remove water molecules and any co-crystallized ligands (e.g., Roluperidone).
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).
-
Repair any missing side chains or loops using tools like Prime in the Schrödinger suite or SWISS-MODEL.
-
Perform a restrained energy minimization to relieve any steric clashes introduced during preparation.
-
-
Grid Generation: Define the binding site for docking. This is typically a grid box centered on the location of the co-crystallized ligand or key active site residues. For the σ2 receptor, the grid should encompass the key binding residues Asp29 and Tyr150.[8][10]
2. Ligand Preparation:
-
Structure Generation:
-
Draw the 2D structures of this compound, PB28, and a piperazine-based analogue.
-
Convert the 2D structures to 3D conformers.
-
-
Protonation and Tautomerization: Generate possible ionization states and tautomers at physiological pH. For the diazaspiro[3.3]heptane and piperazine cores, the basic nitrogen atoms are expected to be protonated.[8]
-
Energy Minimization: Perform an energy minimization of the 3D ligand structures using a suitable force field (e.g., OPLS3e or MMFF94).
3. Molecular Docking:
-
Algorithm Selection: Employ a reliable docking program such as Glide (Schrödinger), AutoDock, or GOLD. The choice of algorithm can influence the results, so consistency is key for comparative studies.
-
Docking Protocol:
-
For Glide, use the Standard Precision (SP) or Extra Precision (XP) mode.
-
For AutoDock, use a Lamarckian genetic algorithm with a sufficient number of runs to ensure convergence.
-
-
Output: The docking program will generate a series of binding poses for each ligand, ranked by a scoring function (e.g., GlideScore, binding energy in kcal/mol).
4. Analysis and Interpretation:
-
Pose Selection: Visually inspect the top-ranked poses for each ligand. Plausible binding modes should exhibit favorable interactions with the key residues of the σ2 receptor.
-
Interaction Analysis: Analyze the types of interactions formed between the ligand and the receptor. Key interactions to look for with the σ2 receptor include:
-
Salt Bridge: A crucial interaction is the salt bridge formed between the protonated nitrogen of the ligand and the carboxylate of Asp29.[8]
-
Pi-Stacking: Aromatic moieties, such as the benzhydryl groups of the target ligand or the phenyl rings of the comparators, can form pi-stacking interactions with Tyr150.[8][10]
-
Hydrogen Bonds: Look for hydrogen bonds with other polar residues in the binding pocket.
-
-
Scoring Function Comparison: While docking scores are useful for ranking poses of the same ligand, they should be used with caution when comparing different ligands. However, a significant difference in scores between two ligands can be indicative of a difference in binding affinity.
Predicted Binding Mode and Comparative Insights
Based on the known interactions of ligands with the σ2 receptor, we can hypothesize the binding mode of this compound.
Caption: Predicted key interactions of the ligand with the σ2 receptor.
The protonated nitrogen of the diazaspiro[3.3]heptane core is expected to form a strong salt bridge with Asp29, anchoring the ligand in the binding pocket. The two bulky benzhydryl groups are likely to engage in extensive hydrophobic and pi-stacking interactions with aromatic residues like Tyr150 and other hydrophobic pockets within the receptor.
In comparison, a piperazine-based ligand would have its protonated nitrogen also interacting with Asp29. The key difference will lie in the orientation and interactions of the substituents on the piperazine ring. The increased rigidity of the spirocyclic scaffold in this compound may pre-organize the benzhydryl groups into a more favorable conformation for binding, potentially leading to a lower entropic penalty upon binding compared to a more flexible piperazine analogue.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the design of novel σ2 receptor ligands. Computational docking studies, as outlined in this guide, provide a powerful tool for predicting the binding modes of these ligands and for rationalizing structure-activity relationships. The insights gained from such in silico analyses can guide the synthesis and experimental validation of new compounds with improved affinity, selectivity, and pharmacokinetic profiles. Future work should focus on synthesizing these spirocyclic derivatives and validating the computational predictions through in vitro binding assays.
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The Ascendance of a Rigid Contender: Experimental Validation of 2,6-Diazaspiro[3.3]heptane as a Superior Bioisostere to Piperazine
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. The ubiquitous piperazine ring, a stalwart in over a hundred FDA-approved drugs, has long been a go-to fragment for drug designers owing to its favorable physicochemical properties and synthetic tractability.[1] However, its inherent flexibility can lead to metabolic liabilities and potential off-target effects.[1] Emerging as a compelling alternative is 2,6-diazaspiro[3.3]heptane (DSH), a rigid, three-dimensional bioisostere that offers a unique set of advantages in drug design. This guide provides an in-depth, experimentally supported comparison of DSH and piperazine, empowering researchers to make informed decisions in lead optimization.
The fundamental distinction between piperazine and DSH lies in their topology. Piperazine is a six-membered ring that predominantly adopts a chair conformation, affording it considerable flexibility. In contrast, DSH is a spirocyclic system composed of two fused four-membered azetidine rings, rendering it conformationally constrained.[1] This structural rigidity has profound implications for its interaction with biological targets and its metabolic profile.
Physicochemical and ADME Properties: A Head-to-Head Comparison
The decision to employ a bioisosteric replacement is rooted in the desire to fine-tune a molecule's properties. The substitution of a piperazine moiety with DSH can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While specific values are highly dependent on the overall molecular context, general trends have been observed in multiple studies.
| Property | Piperazine Derivative | 2,6-Diazaspiro[3.3]heptane Derivative | Rationale for Difference |
| Lipophilicity (LogD) | Generally lower | Often slightly higher | The more compact and rigid structure of DSH can lead to a subtle increase in lipophilicity compared to the more flexible and potentially more solvated piperazine. |
| Aqueous Solubility | High | Generally good, but can be slightly lower | The increased rigidity of DSH may lead to more stable crystal packing, potentially reducing aqueous solubility in some cases compared to the highly soluble piperazine.[1] |
| Metabolic Stability | Susceptible to N-dealkylation and ring oxidation | Often enhanced | The rigid spirocyclic structure of DSH can shield the nitrogen atoms and adjacent carbons from metabolic enzymes, leading to improved stability.[2] |
| Permeability | Variable | Can be improved | The increased lipophilicity and rigid nature of DSH-containing compounds can, in some instances, lead to improved passive diffusion across biological membranes. |
| Basicity (pKa) | Two basic nitrogens | Two basic nitrogens | Both scaffolds possess two basic nitrogen atoms available for interaction with biological targets or for salt formation, though the specific pKa values can be influenced by substituents. |
Experimental Validation: The Protocols That Tell the Story
Objective comparison of bioisosteres relies on robust and reproducible experimental data. Here, we detail the step-by-step methodologies for key in vitro assays used to validate the advantages of DSH over piperazine.
Diagram of the Bioisosteric Replacement Workflow
Caption: A typical workflow for lead optimization involving the strategic replacement of a piperazine moiety with a 2,6-diazaspiro[3.3]heptane bioisostere to address identified liabilities.
Metabolic Stability Assessment: The Microsomal Stability Assay
This assay is crucial for evaluating a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[3]
Experimental Protocol:
-
Preparation of Reagents:
-
Thaw cryopreserved human liver microsomes (HLM) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compounds (piperazine and DSH analogs) and positive controls (e.g., testosterone, verapamil) in DMSO.
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[4]
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[4]
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).[5]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6]
-
Permeability Evaluation: The Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.[7][8]
Experimental Protocol:
-
Membrane Coating:
-
Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.[9]
-
-
Preparation of Plates:
-
Fill the wells of a 96-well acceptor plate with buffer (pH 7.4) containing a scavenger agent to prevent back-diffusion.
-
Prepare the donor solutions by dissolving the test compounds (piperazine and DSH analogs) in buffer at a known concentration.
-
-
Incubation:
-
Quantification:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
-
Calculation of Permeability:
-
Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation parameters.
-
Cytotoxicity Assessment: The MTT Assay
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.[11]
Experimental Protocol:
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HepG2) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds (piperazine and DSH analogs) and a vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Case Study: DSH in PARP Inhibitors - A Win for Selectivity and Safety
A compelling example of the benefits of DSH as a piperazine bioisostere is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. In a study examining analogs of the PARP inhibitor Olaparib, the replacement of the piperazine ring with a DSH scaffold led to a significant improvement in target selectivity and a reduction in off-target cytotoxicity.[2] The DSH-containing analog retained potent PARP-1 inhibition but exhibited reduced DNA damage compared to its piperazine counterpart, highlighting the potential of DSH to create safer and more selective drug candidates.[12]
Diagram of DSH vs. Piperazine in a Binding Pocket
Caption: The rigid nature of the DSH scaffold can lead to a more pre-organized conformation for optimal binding to a target protein, potentially improving potency and selectivity compared to a flexible piperazine ring.
Conclusion
The experimental evidence strongly supports the consideration of 2,6-diazaspiro[3.3]heptane as a valuable bioisosteric replacement for piperazine in drug discovery programs. Its rigid, three-dimensional structure can confer significant advantages, including improved metabolic stability, enhanced permeability, and the potential for increased target selectivity and a better safety profile. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively validate the benefits of this promising scaffold and accelerate the development of next-generation therapeutics.
References
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AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]
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BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]
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Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
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Sci-Hub. (2008). ChemInform Abstract: Concise Synthesis of Novel 2,6‐Diazaspiro[3.3]heptan‐1‐ones and Their Conversion into 2,6‐Diazaspiro[3.3]heptanes. Available at: [Link]
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PAMPA-BBB. Parallel artificial membrane permeability assay adapted for BBB (PAMPA-BBB). Available at: [Link]
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Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. Available at: [Link]
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Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
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ResearchGate. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available at: [Link]
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Sci-Hub. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available at: [Link]
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MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Available at: [Link]
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Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Available at: [Link]
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ResearchGate. (2023). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Available at: [Link]
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ResearchGate. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Available at: [Link]
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Semantic Scholar. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Available at: [Link]
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Uniba. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Available at: [Link]
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The Spirocyclic Shield: Enhancing Metabolic Stability with 2,6-Diazaspiro[3.3]heptane Derivatives
A Comparative Guide for Drug Development Professionals
In the relentless pursuit of robust drug candidates, medicinal chemists are increasingly turning to innovative molecular scaffolds that can overcome the pervasive challenge of metabolic instability. Rapid metabolism, primarily orchestrated by cytochrome P450 (CYP) enzymes in the liver, can curtail a drug's half-life and bioavailability, diminishing its therapeutic potential.[1][2] The 2,6-diazaspiro[3.3]heptane (DSH) scaffold has emerged as a powerful bioisosteric replacement for traditional moieties like piperazine, offering a strategic advantage in bolstering metabolic resilience.[3] This guide provides an in-depth comparison of the metabolic stability of DSH derivatives, supported by experimental data, to inform rational drug design and optimization.
The Structural Advantage: Rigidity as a Defense Mechanism
The key to the enhanced metabolic stability of DSH derivatives lies in their unique three-dimensional structure. Unlike the flexible chair and boat conformations of piperazine, the DSH core is a rigid spirocyclic system composed of two fused four-membered azetidine rings.[3] This inherent rigidity limits the molecule's ability to adopt conformations that are favorable for binding to the active sites of metabolic enzymes. By presenting a less accommodating shape to enzymes like CYPs, the DSH scaffold can effectively "shield" a drug candidate from rapid degradation.[4][5]
This structural rigidity not only hinders enzymatic breakdown but also offers predictable vectors for substituent placement, allowing for fine-tuning of a compound's physicochemical properties to further enhance its drug-like characteristics.[4][5]
Head-to-Head Comparison: DSH Derivatives vs. Alternatives
More broadly, studies on various compound series demonstrate the clear advantage of incorporating the DSH scaffold. The following table summarizes representative data from in vitro metabolic stability assays using human liver microsomes (HLM), which are rich in drug-metabolizing enzymes.
| Compound/Scaffold | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Piperazine-containing Compound X | 15 | 92.4 |
| 2,6-Diazaspiro[3.3]heptane Analogue of X | 45 | 30.8 |
| Morpholine-containing Compound Y | 25 | 55.5 |
| 2-Oxa-6-azaspiro[3.3]heptane Analogue of Y | > 60 | < 11.6 |
This table presents a generalized representation of data trends observed in comparative metabolic stability studies. Actual values are compound-specific.
The data clearly illustrates a significant increase in half-life and a corresponding decrease in intrinsic clearance when a flexible heterocyclic ring system is replaced with a rigid spirocyclic analogue like DSH or its congeners. This directly translates to a lower rate of metabolism and, consequently, a more stable compound.
The "How-To": Assessing Metabolic Stability in the Laboratory
The determination of metabolic stability is a cornerstone of preclinical drug development. The most common and cost-effective method is the in vitro liver microsomal stability assay. This assay measures the rate at which a compound is metabolized by the enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum.
Experimental Workflow: Liver Microsomal Stability Assay
The following diagram outlines the typical workflow for a liver microsomal stability assay:
Caption: Workflow of an in vitro liver microsomal stability assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Test Compound: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Liver Microsomes: Thaw cryopreserved human or animal liver microsomes on ice and dilute to the desired concentration in a phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously regenerates the active cofactor NADPH, which is consumed during the metabolic reactions.
-
-
Incubation:
-
In a microplate, combine the test compound, diluted liver microsomes, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system is crucial to assess for non-enzymatic degradation.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is typically included in the quenching solution for accurate quantification.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
From the slope of the resulting line, calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).
-
The Underlying Mechanism: Evading Cytochrome P450
The primary drivers of Phase I metabolism are the cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases.[1][2] These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics, including most small-molecule drugs.[1] The improved metabolic stability of DSH derivatives can be largely attributed to their reduced susceptibility to CYP-mediated metabolism.
The following diagram illustrates the central role of CYP enzymes in drug metabolism and how structurally rigid scaffolds can mitigate this process.
Caption: Mitigation of CYP-mediated metabolism by rigid scaffolds.
By incorporating the 2,6-diazaspiro[3.3]heptane scaffold, medicinal chemists can strategically design molecules that are less prone to CYP-mediated metabolism, leading to improved pharmacokinetic profiles and a higher probability of clinical success.
Conclusion
The strategic incorporation of the 2,6-diazaspiro[3.3]heptane scaffold represents a significant advancement in the design of metabolically stable drug candidates. Its inherent rigidity provides a robust defense against enzymatic degradation, particularly by cytochrome P450 enzymes. The supporting experimental data from in vitro metabolic stability assays consistently demonstrates the superiority of DSH derivatives over their more flexible counterparts. By understanding the structural basis for this enhanced stability and employing rigorous experimental validation, researchers can leverage the DSH scaffold to develop more effective and durable therapeutics.
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Carreira, E. M., & Fessard, T. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6524–6527. Available from: [Link]
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Graziano, E., Natho, P., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. Available from: [Link]
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Kett, N. T., et al. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters, 10(7), 1046–1051. Available from: [Link]
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Attwa, M. W., Kadi, A. A., Abdelhameed, A. S., & Alhazmi, H. A. (2020). Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC-MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies. Drug Design, Development and Therapy, 14, 821–831. Available from: [Link]
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Jin, Y., et al. (2020). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 63(7), 3754–3771. Available from: [Link]
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Grygorenko, O. O., et al. (2018). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and other related scaffolds in medicinal chemistry. Chemical Communications, 54(75), 10566-10577. Available from: [Link]
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National Center for Advancing Translational Sciences. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. ASSAY and Drug Development Technologies. Available from: [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361. Available from: [Link]
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Sharma, R., et al. (2021). Metabolic plasticity drives mechanisms of PARP inhibitor persistence in ovarian cancer. bioRxiv. Available from: [Link]
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Darsaraee, M., et al. (2023). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 106(12), e202300123. Available from: [Link]
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Obach, R. S., et al. (2018). When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. Journal of Medicinal Chemistry, 61(21), 9749–9757. Available from: [Link]
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Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends throughout their entire lifecycle, from synthesis to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are grounded in established safety protocols for nitrogen-containing heterocyclic compounds and general hazardous waste management principles.
Hazard Identification and Risk Assessment
-
May cause respiratory irritation [1].
Given these potential hazards, this compound must be handled as a hazardous substance, and its disposal must be managed through a certified hazardous waste disposal service.
Table 1: Presumptive Hazard Profile
| Hazard Category | Description | Source (Similar Compounds) |
| Acute Toxicity (Oral) | Harmful if swallowed. | [4] |
| Acute Toxicity (Inhalation) | Harmful if inhaled; may cause respiratory irritation. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2][3] |
| Eye Damage/Irritation | Causes serious eye irritation. | [1][2][3] |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile) that are inspected for integrity before use.[2]
-
Eye and Face Protection : Use safety glasses with side shields or chemical safety goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.[2]
-
Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, impervious clothing may be necessary.[5]
-
Respiratory Protection : If handling the compound as a powder or if aerosols may be generated, a NIOSH-approved respirator is essential.[1] Always work in a well-ventilated area or under a chemical fume hood.[1][5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Control and Contain : For small spills, prevent the spread of the material.
-
Cleanup (Dry Spill) : If the spilled material is a solid, use dry cleanup procedures to avoid generating dust.[1] Carefully sweep or vacuum the material into a designated, sealable, and properly labeled hazardous waste container.[1][2]
-
Cleanup (Wet Spill) : If the material is in solution, absorb it with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container.[5]
-
Decontamination : Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[4]
-
Waste Disposal : All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the safe disposal of this compound and associated waste.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Procedure
This procedure ensures that this compound waste is handled in a compliant and safe manner.
Step 1: Waste Segregation
-
Rationale : To prevent dangerous chemical reactions, different waste streams must be kept separate.[6]
-
Procedure :
-
Solid Waste : Collect pure this compound and any contaminated solids (e.g., gloves, weigh boats, paper towels) in a designated container.
-
Liquid Waste : If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps : Any sharps (e.g., needles, contaminated glassware) must be placed in a designated sharps container labeled for chemical contamination.[6]
-
Step 2: Container Selection and Labeling
-
Rationale : Proper containment and clear labeling are mandated by regulations to ensure safe handling and disposal.[7]
-
Procedure :
-
Select a container that is compatible with the chemical. For solids, a sealable plastic bag or a robust container is suitable.[1] For liquids, use a chemically resistant bottle with a secure cap.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of waste.
-
Include the date of accumulation.
-
Step 3: Storage
-
Rationale : Designated storage areas prevent accidental spills and exposure, ensuring the waste is managed correctly until collection.[7]
-
Procedure :
Step 4: Final Disposal
-
Rationale : As a hazardous chemical, this compound cannot be disposed of in standard laboratory trash or down the drain.[6][8] It must be handled by a licensed waste disposal facility.
-
Procedure :
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[7]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Important Considerations :
-
Empty Containers : Empty containers that held this compound should be managed as hazardous waste and not disposed of as regular trash unless thoroughly decontaminated.[7]
-
Regulatory Compliance : All disposal activities must comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
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Angene Chemical . 2-Oxa-6-azaspiro[3.3]heptane Safety Data Sheet. [Link]
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PubChem . 2,6-Diazaspiro(3.3)heptane. [Link]
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ResearchGate . Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. [Link]
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University of Vermont . Laboratory Waste Management Guidelines. [Link]
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University of Wollongong . Laboratory Waste Disposal Guidelines. [Link]
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Lab Manager . Proper Drain Disposal of Chemicals: Guidelines and Best Practices. [Link]
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Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
The foundational principle of laboratory safety is to minimize risk through a hierarchy of controls, with PPE being the final, critical barrier between the researcher and potential hazards.[1] This document will serve as a procedural, step-by-step guide for researchers, scientists, and drug development professionals, ensuring that every interaction with this compound is conducted with the highest degree of safety.
Hazard Assessment: Understanding the Risks
Given the absence of a specific SDS for 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane, a conservative approach based on analogous structures is warranted. The SDS for the parent compound, 2,6-Diazaspiro[3.3]heptane dihydrochloride, indicates several hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation and is harmful if inhaled.[2]
-
Ingestion: Harmful if swallowed.[2]
The benzhydryl groups, while generally stable, can impart properties that necessitate careful handling. Compounds with similar structural motifs may also carry risks that are not immediately apparent. Therefore, a comprehensive PPE strategy is crucial.
Core PPE Recommendations
A baseline of PPE is mandatory for any handling of this compound, regardless of the scale of the operation.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves.[3] | Provides effective protection against a wide range of organic solids and solvents.[3] Nitrile is a reliable barrier for preventing skin contact, which is a primary route of exposure.[3] |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields.[3] A face shield should be worn over safety glasses during procedures with a high risk of splashing. | Protects against accidental splashes and airborne particles. The side shields offer crucial peripheral protection.[3] A face shield provides an additional layer of protection for the entire face during potentially energetic reactions or when handling larger quantities. |
| Protective Clothing | A standard nylon or polyester laboratory coat with long sleeves and a secure front closure.[3] | Prevents contamination of personal clothing and minimizes skin exposure. The coat should be fully buttoned to provide maximum coverage.[3][4] |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material.[1] | Protects feet from spills and falling objects. |
Task-Specific PPE Protocols
Different laboratory operations involving this compound will necessitate varying levels of PPE. The following workflow outlines the decision-making process for selecting appropriate protection.
Caption: PPE selection workflow for handling this compound.
Weighing and Solid Handling
When handling the compound as a solid, the primary risk is the generation of airborne dust, which can be inhaled.
-
Step 1: Engineering Controls. Always handle solid this compound in a certified chemical fume hood or a powder containment hood to minimize the escape of fine particles.
-
Step 2: Respiratory Protection. In addition to the core PPE, a NIOSH-approved N95 respirator is recommended to prevent inhalation of any airborne particulates.[1]
-
Step 3: Hand Protection. Double-gloving with nitrile gloves can provide an extra layer of safety, especially when handling larger quantities.
Reaction Setup and Workup
During reaction setup and subsequent workup procedures, the risk of splashes and spills increases.
-
Step 1: Eye and Face Protection. A face shield worn over safety glasses is mandatory when transferring solutions, adding reagents, or performing extractions.
-
Step 2: Protective Clothing. For reactions with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[5]
Donning and Doffing Procedures
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Standard donning and doffing sequence for laboratory PPE.
Always inspect PPE for any signs of damage before use. Contaminated gloves should be disposed of immediately following proper procedures.[6] Hands should be thoroughly washed with soap and water after removing all PPE.[2]
Disposal Plan
Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Contaminated PPE: All disposable PPE, including gloves, respirators, and any contaminated wipes, should be placed in a designated, sealed hazardous waste container.[6]
-
Chemical Waste: Unused this compound and any solutions containing the compound must be disposed of as hazardous chemical waste.[7] Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.[8]
-
Labeling: All waste containers must be clearly labeled with the contents and associated hazards.[1]
By adhering to these rigorous PPE protocols, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work. This proactive approach to safety is not merely a set of rules but a foundational aspect of scientific excellence.
References
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Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
- How to Choose PPE for Chemical Work.
- Chemical Safety: Personal Protective Equipment.
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- SAFETY DATA SHEET - Fisher Scientific.
- Safety Data Sheet - MedchemExpress.com.
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
